5-Ethoxyquinolin-8-amine
Description
Properties
IUPAC Name |
5-ethoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)11-8(10)4-3-7-13-11/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWGSTJBADWOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=NC2=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154275-84-9 | |
| Record name | 5-ethoxyquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 5-Ethoxyquinolin-8-amine from 8-Hydroxyquinoline
Audience: Researchers, scientists, and drug development professionals.
Foreword: From Bench to Breakthrough
In the landscape of pharmaceutical research and development, the journey from a simple precursor to a potent drug candidate is paved with meticulous synthetic chemistry. The quinoline scaffold, and specifically 8-aminoquinolines, have historically been a wellspring of therapeutic agents, most notably in the fight against malaria. 5-Ethoxyquinolin-8-amine stands as a pivotal intermediate in the synthesis of next-generation quinoline-based drugs. Its strategic ethoxy and amine functionalities allow for diverse molecular elaborations, making a robust and reproducible synthesis of this compound a critical asset for any drug discovery program. This guide is crafted from the perspective of a seasoned application scientist, blending established chemical principles with practical, field-tested insights to empower you at the bench. We will not only detail the "how" but, more importantly, the "why" behind each procedural step, ensuring a deep and applicable understanding of this vital synthesis.
Strategic Overview: A Three-Act Synthesis
The transformation of the readily available 8-hydroxyquinoline into the more functionalized this compound is elegantly achieved in a three-step sequence. This pathway is both chemically sound and amenable to scale-up, making it a preferred route in many synthetic laboratories.
Our synthetic narrative unfolds as follows:
-
Act I: Regioselective Nitration. We begin by introducing a nitro group at the C-5 position of the 8-hydroxyquinoline ring. This is a critical step that requires precise control to achieve the desired regioselectivity.
-
Act II: Williamson Ether Synthesis. With the nitro group in place, we will functionalize the hydroxyl group via a classic Williamson ether synthesis to install the target ethoxy moiety.
-
Act III: Aromatic Nitro Reduction. The final act involves the reduction of the nitro group to the primary amine, yielding our desired product, this compound.
The entire synthetic workflow can be visualized as a logical progression of functional group transformations:
Caption: A high-level overview of the synthetic workflow.
Act I: The Nuances of Nitration
The introduction of a nitro group onto the 8-hydroxyquinoline scaffold is an electrophilic aromatic substitution. The hydroxyl group at C-8 is an activating, ortho, para-directing group, making the C-5 and C-7 positions the most likely sites for nitration. Our goal is to selectively nitrate at the C-5 position.
Mechanistic Rationale and Controlling Regioselectivity
The nitrating agent, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a strong acid, typically sulfuric acid, with nitric acid. While both the C-5 and C-7 positions are activated, the formation of the dinitro product (5,7-dinitro-8-hydroxyquinoline) is a common side reaction if the reaction conditions are not carefully controlled. To favor mono-nitration at the 5-position, the reaction is typically carried out at low temperatures.
An alternative approach to enhance regioselectivity involves a two-step process of nitrosation at the 5-position followed by oxidation to the nitro group. This method can offer a higher yield of the desired 5-nitro isomer.
Field-Proven Experimental Protocol: Nitration
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 8-Hydroxyquinoline | 145.16 | 14.5 g | 0.1 | Ensure it is dry. |
| Conc. Sulfuric Acid | 98.08 | 40 mL | - | Handle with extreme care. |
| Conc. Nitric Acid | 63.01 | 7.5 mL | ~0.12 | Use a high-purity grade. |
| Crushed Ice | - | ~300 g | - | For quenching. |
| Deionized Water | 18.02 | As needed | - | For washing. |
| Ethanol | 46.07 | As needed | - | For final wash. |
Step-by-Step Procedure:
-
Reaction Vessel Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 40 mL of concentrated sulfuric acid.
-
Cooling: Immerse the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with gentle stirring.
-
Substrate Addition: Slowly and portion-wise, add 14.5 g (0.1 mol) of 8-hydroxyquinoline to the cold sulfuric acid. The addition should be controlled to maintain the temperature below 10 °C. A homogenous solution should be formed.
-
Nitrating Mixture Addition: Add 7.5 mL of concentrated nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-45 minutes. Crucial: Maintain the internal temperature of the reaction mixture strictly between 0-5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.
-
Quenching: In a separate large beaker (1 L), place approximately 300 g of crushed ice. Slowly and with vigorous stirring, pour the reaction mixture onto the ice. A yellow precipitate of 8-hydroxy-5-nitroquinoline will form.
-
Isolation: Allow the ice to melt completely, then collect the yellow solid by vacuum filtration using a Büchner funnel.
-
Washing and Neutralization: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Final Wash: Wash the solid with a small amount of cold ethanol to help remove any unreacted starting material and aid in drying.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Expected Outcome: A bright yellow solid with a yield of 75-85%.
Act II: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers. In this step, we will convert the phenolic hydroxyl group of 8-hydroxy-5-nitroquinoline into an ethoxy group.
Mechanistic Rationale
This reaction proceeds via an SN2 mechanism. A base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks an ethyl halide (the electrophile), displacing the halide and forming the ether linkage.
Caption: The two key stages of the Williamson ether synthesis.
The choice of a suitable base and solvent is critical. A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, and a polar aprotic solvent such as dimethylformamide (DMF) or butanone facilitates the SN2 reaction by solvating the cation without strongly solvating the nucleophile.
Field-Proven Experimental Protocol: Etherification
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 8-Hydroxy-5-nitroquinoline | 190.15 | 9.5 g | 0.05 | From Step 1. |
| Anhydrous Potassium Carbonate | 138.21 | 10.4 g | 0.075 | Finely powdered. |
| Ethyl Iodide | 155.97 | 11.7 g (5.0 mL) | 0.075 | Freshly distilled if possible. |
| Butanone (MEK) | 72.11 | 100 mL | - | Dry. |
| Deionized Water | 18.02 | As needed | - | For work-up. |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9.5 g (0.05 mol) of 8-hydroxy-5-nitroquinoline, 10.4 g (0.075 mol) of anhydrous potassium carbonate, and 100 mL of butanone.
-
Reagent Addition: With stirring, add 5.0 mL (0.075 mol) of ethyl iodide to the suspension.
-
Reflux: Heat the reaction mixture to a gentle reflux (boiling point of butanone is ~80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium iodide). Wash the salts with a small amount of butanone.
-
Solvent Removal: Combine the filtrate and washings and remove the butanone under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add 100 mL of cold deionized water and stir vigorously. The product, 5-ethoxy-8-nitroquinoline, should precipitate as a solid.
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50 °C.
Expected Outcome: A pale yellow to off-white solid with a yield of 80-90%.
Act III: The Final Reduction
The final transformation is the reduction of the aromatic nitro group to a primary amine. The Bechamp reduction, using iron metal in an acidic medium, is a classic, cost-effective, and highly efficient method for this purpose.
Mechanistic Rationale
In an acidic environment, iron metal acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through several intermediates (nitroso, hydroxylamine) before reaching the final amine. The iron is oxidized to ferrous (Fe²⁺) or ferric (Fe³⁺) ions.
Field-Proven Experimental Protocol: Reduction
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Ethoxy-8-nitroquinoline | 218.21 | 10.9 g | 0.05 | From Step 2. |
| Iron Powder (<100 mesh) | 55.845 | 14.0 g | 0.25 | Activated if necessary. |
| Ethanol (95%) | - | 150 mL | - | |
| Deionized Water | 18.02 | 50 mL | - | |
| Glacial Acetic Acid | 60.05 | 5 mL | - | |
| Celite® | - | As needed | - | Filter aid. |
| Saturated Sodium Bicarbonate | - | As needed | - | For neutralization. |
| Ethyl Acetate | 88.11 | As needed | - | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend 10.9 g (0.05 mol) of 5-ethoxy-8-nitroquinoline in a mixture of 150 mL of ethanol and 50 mL of water.
-
Acidification: Add 5 mL of glacial acetic acid to the suspension.
-
Heating and Iron Addition: Heat the mixture to reflux. Once refluxing, add the iron powder (14.0 g, 0.25 mol) in small portions over 30-45 minutes to control the exothermic reaction and maintain a steady reflux.
-
Reaction Completion: After the addition of iron is complete, continue to reflux the mixture for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Hot Filtration: While still warm, filter the reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake with hot ethanol.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol.
-
Work-up and Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL). Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with two more portions of ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Expected Outcome: A brownish solid or oil. Yields are typically in the range of 85-95%.
Purification and Characterization: The Path to Purity
The crude this compound often requires purification to be suitable for subsequent synthetic steps.
Purification by Column Chromatography
Due to the basic nature of the amine, purification by standard silica gel chromatography can be problematic, leading to streaking and poor separation. To mitigate this:
-
Option A (Recommended): Use a mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine in a hexane/ethyl acetate gradient. The triethylamine deactivates the acidic silanol groups on the silica surface.
-
Option B: Employ a different stationary phase, such as basic alumina or an amine-functionalized silica gel column, which are more compatible with basic compounds.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight (C₁₁H₁₂N₂O, MW: 188.23 g/mol ).
-
Melting Point: As an indicator of purity.
Safety and Handling: A Scientist's First Priority
-
Acids: Concentrated sulfuric and nitric acids are highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Solvents: The organic solvents used are flammable. Ensure there are no ignition sources nearby.
-
Alkylating Agents: Ethyl iodide is a toxic alkylating agent. Handle with care in a well-ventilated fume hood.
-
Exothermic Reactions: The nitration and reduction steps are exothermic. Strict temperature control is essential to prevent runaway reactions.
References
- Vogel, A. I. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Levin, J. I., & Weinreb, S. M. (1983). A convenient procedure for the regioselective 5-nitration of 8-hydroxyquinoline. The Journal of Organic Chemistry, 48(22), 4082–4083. [Link]
-
Carroll, F. I., et al. (1981). Synthesis and antimalarial activity of 8-[(4-amino-1-methylbutyl)amino]-5,6-dimethoxy-4-methylquinolines and 8-[(4-amino-1-methylbutyl)amino]-5-ethoxy-4-methyl-6-methoxyquinoline. Journal of Medicinal Chemistry, 24(9), 1048–1052. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to 5-Ethoxyquinolin-8-amine: Chemical Properties, Structure, and Synthetic Methodologies
Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 8-aminoquinolines have garnered significant attention, particularly for their potent antimalarial properties. This technical guide provides a comprehensive overview of a specific derivative, this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, structural features, a plausible synthetic route, and its potential within the broader context of medicinal chemistry, grounded in established scientific principles.
Core Molecular Identity
This compound is a heterocyclic aromatic amine. The core structure consists of a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with an ethoxy group (-OCH₂CH₃) at the 5th position and an amine group (-NH₂) at the 8th position.
| Identifier | Value | Source |
| IUPAC Name | This compound | ChemScene[1] |
| CAS Number | 1154275-84-9 | ChemScene[1], Thoreauchem |
| Molecular Formula | C₁₁H₁₂N₂O | ChemScene[1], Thoreauchem[2] |
| Molecular Weight | 188.23 g/mol | ChemScene[1] |
| Canonical SMILES | CCOС1=CC=C(C2=C1C=CC=N2)N | Sigma-Aldrich |
| InChI Key | VFWGSTJBADWOAX-UHFFFAOYSA-N | Sigma-Aldrich[3] |
Below is a two-dimensional representation of the this compound structure.
Caption: 2D Structure of this compound.
Physicochemical and Spectral Properties
Detailed experimental data for this compound is not extensively published. However, we can infer its properties based on its structure and data from closely related analogs like 8-aminoquinoline and 5-methoxyquinolin-8-amine.
Physicochemical Properties
The presence of the amine and the quinoline nitrogen allows for hydrogen bonding, which influences properties like boiling point and solubility.[4][5] The ethoxy group adds to the molecular weight and may slightly increase its lipophilicity compared to a methoxy or hydroxy equivalent.
| Property | Predicted/Observed Value | Justification/Notes |
| Physical Form | Solid powder | Reported by commercial suppliers.[3] |
| Melting Point | Not specified; likely a solid at room temperature. | 8-Aminoquinoline has a melting point of 65 °C.[6] 5-Methoxyquinolin-8-amine has a melting point of 90-95°C.[7] The ethoxy derivative is expected to have a similar melting point. |
| Boiling Point | >300 °C (Predicted) | High due to the aromatic structure and potential for hydrogen bonding.[5] |
| Solubility | Soluble in organic solvents like DMSO and methanol. Sparingly soluble in water. | The hydrophobic quinoline core and ethoxy group limit water solubility, though the amine group can form hydrogen bonds with water.[4] |
| pKa | Not specified | The basicity of the amine and quinoline nitrogen will be influenced by the electron-donating ethoxy group. |
| Storage | Store at 2-8°C, sealed in a dry environment. | Recommended by suppliers to ensure stability.[1] |
Spectral Characteristics
Spectroscopic analysis is crucial for structure confirmation and purity assessment. Below are the anticipated spectral features for this compound.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the aromatic quinoline ring. Key expected signals include:
-
A triplet and a quartet in the aliphatic region corresponding to the ethoxy group's ethyl protons (-OCH₂CH₃).
-
Several signals in the aromatic region (typically 6.5-8.5 ppm) for the protons on the quinoline ring.
-
A broad singlet for the amine (-NH₂) protons, the chemical shift of which can be concentration-dependent.[8]
-
-
¹³C NMR: The carbon NMR would show 11 distinct signals:
-
Two signals in the aliphatic region for the ethoxy group carbons.
-
Nine signals in the aromatic region for the carbons of the quinoline ring system. Carbons attached to nitrogen or oxygen will be shifted downfield.[8]
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region.[8]
-
C-H stretching from the aromatic ring and the aliphatic ethoxy group will be observed around 2850-3100 cm⁻¹.
-
C=C and C=N stretching from the quinoline ring will appear in the 1500-1640 cm⁻¹ region.
-
C-O stretching from the ethoxy group will be visible around 1000-1300 cm⁻¹.[8]
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 188.23. Fragmentation patterns would likely involve the loss of the ethoxy group or parts of the quinoline ring.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthesis for this compound can be adapted from established methods for similar quinoline derivatives.[6][9] A common approach is the Skraup synthesis or a modification thereof, starting from a suitably substituted aniline.
A likely route would involve:
-
Nitration of 5-ethoxyquinoline to introduce a nitro group at the 8-position.
-
Reduction of the resulting 5-ethoxy-8-nitroquinoline to the desired 8-amino product.
Caption: Proposed two-step synthesis of this compound.
Reactivity Profile
-
Amine Group: The primary amine at the 8-position is a nucleophilic center and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. This functionality is often used as a handle for further derivatization in drug discovery.[6]
-
Quinoline Ring System: The quinoline ring is susceptible to electrophilic substitution, with the position of substitution directed by the existing ethoxy and amino groups. The nitrogen atom in the quinoline ring can also be quaternized.
Applications in Drug Development and Research
The 8-aminoquinoline scaffold is of significant interest in medicinal chemistry.[10]
-
Antimalarial Agents: The most prominent application of 8-aminoquinolines is in the treatment of malaria.[6] Compounds like primaquine and tafenoquine are effective against the liver stages of Plasmodium vivax and Plasmodium ovale.[11] The mechanism is thought to involve metabolic activation by host enzymes (like CYP2D6) to reactive intermediates that induce oxidative stress in the parasite.[11] this compound, as a member of this class, is a candidate for investigation as a potential antimalarial agent.
-
Anticancer and Antimicrobial Activity: The broader family of quinoline derivatives, particularly 8-hydroxyquinolines, exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[12][13] These activities are often linked to their ability to chelate metal ions, which are essential for various enzymatic processes.
-
Chemical Biology Probes: The 8-aminoquinoline group can act as a directing group in C-H activation reactions, making it a valuable tool in synthetic organic chemistry for constructing complex molecules.[7]
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Identification: Based on data for the compound and its analogs, it is classified with the following hazard statements:
-
Precautionary Measures:
-
Always handle in a well-ventilated area or under a chemical fume hood.[15][16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][17]
-
Avoid inhalation of dust and contact with skin and eyes.[15][18]
-
In case of contact, rinse the affected area thoroughly with water and seek medical advice.[15][18]
-
Store in a cool, dry, and locked place away from incompatible materials like strong oxidizing agents.[15]
-
Experimental Protocol: Synthesis of this compound
The following is a generalized, illustrative protocol based on the reduction of a nitro-precursor. This protocol should be adapted and optimized under appropriate laboratory safety conditions.
Objective: To synthesize this compound from 5-ethoxy-8-nitroquinoline.
Materials:
-
5-ethoxy-8-nitroquinoline
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of 5-ethoxy-8-nitroquinoline in a mixture of ethanol and water.
-
Addition of Reducing Agent: To the stirred suspension, add iron powder. Heat the mixture to a gentle reflux.
-
Initiation of Reduction: Add concentrated HCl dropwise to the refluxing mixture. The reaction is exothermic and should be controlled carefully.
-
Rationale: The reaction between iron and HCl in situ generates the reducing agent necessary to convert the nitro group to an amine.
-
-
Reaction Monitoring: Continue refluxing for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with an aqueous solution of NaOH until the pH is basic (pH ~9-10).
-
Rationale: Neutralization deprotonates the amine, making it extractable into an organic solvent.
-
-
Extraction: Extract the aqueous solution multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Sources
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An In-depth Technical Guide to the Solubility and Stability of 5-Ethoxyquinolin-8-amine
Introduction
5-Ethoxyquinolin-8-amine is a synthetic aromatic amine belonging to the 8-aminoquinoline class of compounds. This class is of significant interest to researchers, scientists, and drug development professionals due to its members' diverse biological activities, most notably as antimalarial agents. The efficacy and safety of any potential therapeutic agent are intrinsically linked to its physicochemical properties, with solubility and stability being paramount. This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the solubility and stability of this compound, offering field-proven insights and actionable protocols to support robust drug development programs.
The 8-aminoquinoline scaffold is the foundation for potent antimalarial drugs like primaquine and tafenoquine, which are crucial for eradicating the dormant liver stages of Plasmodium vivax and P. ovale[1]. The mechanism of action for this class of compounds is believed to involve metabolic activation by host enzymes, such as cytochrome P450 2D6 (CYP2D6), to form reactive metabolites. These metabolites then induce oxidative stress within the parasite through redox cycling, ultimately leading to its demise[1]. Given that metabolic activation is a prerequisite for activity, understanding the factors that govern the delivery of the parent compound to the site of metabolism is critical. Solubility directly impacts bioavailability, while stability ensures that the molecule remains intact until it reaches its target.
This guide is structured to provide a logical progression from the foundational physicochemical characteristics of this compound to detailed experimental protocols for assessing its solubility and stability. The causality behind experimental choices is explained to empower researchers to not only execute these protocols but also to adapt them to their specific needs.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is the first step in predicting its behavior in various experimental and physiological systems. While extensive experimental data for this specific molecule is not widely available in the public domain, we can infer its likely characteristics based on its structure and data from closely related analogs, such as 5-methoxyquinolin-8-amine.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₁₁H₁₂N₂O | Based on chemical structure. |
| Molecular Weight | 188.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Most quinoline derivatives are solids at ambient temperatures[2]. |
| pKa | Estimated to be around 4-5 for the quinoline nitrogen | The quinoline nitrogen is weakly basic. The pKa of 8-aminoquinoline is approximately 3.99[3]. The ethoxy group is unlikely to significantly alter this value. |
| LogP | Estimated to be in the range of 2-3 | The presence of the ethoxy group increases lipophilicity compared to unsubstituted 8-aminoquinoline. |
Solubility Profile of this compound
Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug candidate's success. It influences everything from the ease of formulation to oral bioavailability. For this compound, understanding its solubility in both aqueous and organic solvents is essential for various stages of research and development.
Aqueous Solubility
Aqueous solubility is particularly important for oral and parenteral drug delivery. The solubility of 8-aminoquinoline derivatives in aqueous media is generally low and pH-dependent due to the presence of the basic quinoline nitrogen. At physiological pH (around 7.4), the molecule will be predominantly in its neutral, less soluble form. In acidic environments, the quinoline nitrogen can be protonated, leading to increased solubility.
Solubility in Organic Solvents
Evaluating solubility in a range of organic solvents is crucial for various laboratory procedures, including synthesis, purification, and the preparation of stock solutions for biological assays. Based on the principle of "like dissolves like," this compound, with its aromatic and moderately polar nature, is expected to be soluble in a variety of common organic solvents.
Experimental Determination of Solubility
A robust and reproducible method for determining solubility is essential. The shake-flask method is a widely accepted and reliable technique.
Experimental Protocol: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), Acetonitrile)
-
Scintillation vials or other suitable sealed containers
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved compound.
-
-
Data Analysis:
-
Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
-
Hypothetical Solubility Data for this compound
The following table presents hypothetical solubility data for this compound in a range of solvents, based on the expected behavior of similar 8-aminoquinoline compounds.
| Solvent | Predicted Solubility (at 25 °C) | Classification |
| Water | < 0.1 mg/mL | Sparingly soluble |
| PBS (pH 7.4) | < 0.1 mg/mL | Sparingly soluble |
| 0.1 N HCl | 1 - 10 mg/mL | Soluble |
| Methanol | > 10 mg/mL | Freely soluble |
| Ethanol | > 10 mg/mL | Freely soluble |
| DMSO | > 100 mg/mL | Very soluble |
| Acetonitrile | 1 - 10 mg/mL | Soluble |
Note: This data is illustrative and should be confirmed by experimental determination.
Stability Profile of this compound
Chemical stability is a critical quality attribute of any drug substance. It determines the shelf-life, storage conditions, and potential for the formation of degradation products, which could be inactive or even toxic. Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods[4][5].
Potential Degradation Pathways
Based on the chemical structure of this compound and the known degradation pathways of other quinoline derivatives, the following degradation mechanisms are plausible:
-
Oxidation: The electron-rich quinoline ring and the amino group are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products. The metabolism of 8-aminoquinolines is known to involve oxidation[6].
-
Hydrolysis: While the ether linkage is generally stable, under extreme pH and temperature conditions, hydrolysis of the ethoxy group could potentially occur.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its degradation. This helps to identify potential degradants and establish the stability-indicating nature of analytical methods.
Experimental Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable solvent
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 6 hours)[4].
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified time (e.g., 6 hours)[4].
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C) for an extended period (e.g., 24 hours)[4].
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an LC-MS system can help in the identification of degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Calculate the percentage of degradation.
-
Identify and, if possible, characterize the major degradation products.
-
dot
Caption: Workflow for the forced degradation study of this compound.
Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. Such a method must be able to separate the parent compound from its degradation products and any process-related impurities.
Key Characteristics of a Stability-Indicating HPLC Method:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The comprehensive evaluation of the solubility and stability of this compound is a non-negotiable aspect of its development as a potential therapeutic agent. This technical guide has provided a framework for understanding and experimentally determining these critical physicochemical properties. By employing the described methodologies, researchers can generate the robust data necessary to inform formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of this promising 8-aminoquinoline derivative. The insights gained from these studies are foundational for advancing the compound through the drug development pipeline and ultimately realizing its therapeutic potential.
References
-
Development and Validation of Tafenoquine by High Performance Liquid Chromatography Technique along with Stress Degradation Stud. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
A greener approach for analysis of tafenoquine succinate in presence of their potential degradation impurities with comprehensive characterization of degradation products by Orbitrap-LCMS and NMR. ResearchGate. [Link]
-
Side-chain Hydroxylation in the Metabolism of 8-aminoquinoline Antiparasitic Agents. Drug Metabolism and Disposition. [Link]
-
The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery. Journal of Pharmacokinetics and Pharmacodynamics. [Link]
-
8-Aminoquinoline. Wikipedia. [Link]
-
Electropherograms of degradation study of primaquine tablet samples by... ResearchGate. [Link]
-
Development and Validation of Tafenoquine by HPLC Technique along with stress degradation study of Tafenoquine. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. [Link]
Sources
The Emerging Potential of 5-Ethoxyquinolin-8-amine in Medicinal Chemistry: A Technical Guide
Introduction: The Quinoline Scaffold as a Cornerstone of Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents with a broad spectrum of pharmacological activities. From the historical significance of quinine in combating malaria to the development of modern anticancer and antimicrobial drugs, quinoline derivatives continue to be a fertile ground for innovation in drug discovery. The 8-aminoquinoline subclass, in particular, has garnered significant attention due to its diverse biological profile, with the FDA-approved antimalarial drug primaquine being a prominent example. This technical guide delves into the untapped potential of a specific derivative, 5-Ethoxyquinolin-8-amine, exploring its prospective applications in medicinal chemistry based on established structure-activity relationships and the known bioactivities of analogous compounds.
The Strategic Importance of the 5-Ethoxy Substitution
The substitution pattern on the quinoline nucleus plays a pivotal role in modulating the pharmacological properties of the molecule. The introduction of an ethoxy group at the 5-position of the 8-aminoquinoline scaffold is a deliberate synthetic modification aimed at fine-tuning the compound's physicochemical and biological characteristics. Alkoxy groups, such as the ethoxy moiety, can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets.
Structure-activity relationship (SAR) studies on related quinoline derivatives have provided valuable insights. For instance, in the context of antimalarial 8-aminoquinolines, alkoxy substituents at the 5-position have been shown to have a favorable impact on curative activity. In the realm of antibacterial quinolones, 8-alkoxy derivatives, including 8-ethoxy compounds, have demonstrated potent activity against a range of bacteria. Notably, these 8-ethoxy derivatives also exhibited an improved safety profile with reduced phototoxicity compared to other substitutions. While these studies focus on different positions, they underscore the significance of alkoxy groups in shaping the biological and safety profiles of quinoline-based compounds. The placement of the ethoxy group at the 5-position in this compound, therefore, presents an intriguing avenue for exploring novel therapeutic applications.
Potential Therapeutic Applications of this compound
Based on the extensive research into quinoline derivatives, this compound holds promise in several key therapeutic areas:
Anticancer Activity
Numerous quinoline-based compounds have demonstrated potent anticancer effects through diverse mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. They are known to induce cell cycle arrest and apoptosis in cancer cells. The structural similarity of this compound to these established anticancer scaffolds suggests its potential as a cytotoxic agent.
Hypothesized Mechanism of Anticancer Action:
It is plausible that this compound could exert its anticancer effects by intercalating with DNA, inhibiting topoisomerase IIα—an enzyme crucial for DNA replication—or by modulating key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothesized anticancer mechanisms of this compound.
Antimicrobial and Antifungal Activity
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Hybrid molecules combining 8-aminoquinoline with other heterocyclic moieties have shown promising minimum inhibitory concentrations (MICs) against various pathogenic strains. A study on 8-alkoxyquinolones revealed that 8-methoxy derivatives possessed antibacterial activity equivalent to other highly active compounds. While 8-ethoxy derivatives were slightly less active, they presented a better safety profile. This suggests that this compound could be a valuable lead for developing novel antimicrobial and antifungal agents with potentially favorable safety characteristics.
Experimental Workflow for Antimicrobial Evaluation:
A systematic approach is required to evaluate the antimicrobial potential of this compound.
Caption: Workflow for evaluating antimicrobial activity.
Neuroprotective Effects
Emerging evidence suggests that 8-aminoquinoline derivatives possess neuroprotective properties. Some derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by chelating metal ions and inhibiting cholinesterases. Recent studies have also explored the neuroprotective effects of 8-aminoquinoline-based metal complexes against oxidative stress-induced neuronal cell death, with some compounds showing the ability to modulate the SIRT1/3-FOXO3a signaling pathway. Given these findings, this compound warrants investigation for its potential to protect neuronal cells from damage.
Proposed Neuroprotective Signaling Pathway Modulation:
This compound could potentially exert neuroprotective effects by activating the SIRT1/3-FOXO3a signaling pathway, which is involved in cellular stress resistance and longevity.
Caption: Proposed neuroprotective signaling pathway modulation.
Experimental Protocols for Evaluation
To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental protocols should be employed.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multiskan plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be below 0.5%. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | Serial dilutions (e.g., 0.1 to 100 µM) |
| Incubation Time | 48 - 72 hours |
| Detection | MTT colorimetric assay |
| Endpoint | IC50 value (µM) |
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Parameter | Description |
| Microorganisms | S. aureus, E. coli, C. albicans |
| Media | Mueller-Hinton Broth or RPMI-1640 |
| Inoculum Size | 5 x 10^5 CFU/mL (bacteria), 0.5-2.5 x 10^3 CFU/mL (yeast) |
| Incubation | 35°C, 16-20h (bacteria), 24-48h (fungi) |
| Endpoint | Minimum Inhibitory Concentration (MIC) (µg/mL) |
Protocol 3: In Vitro Neuroprotection Assay
This protocol evaluates the ability of this compound to protect neuronal cells from oxidative stress.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂) to induce oxidative stress
-
MTT solution
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells to a suitable confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 400 µM) for a defined duration.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
| Parameter | Description |
| Cell Line | SH-SY5Y (Human Neuroblastoma) |
| Stress Inducer | Hydrogen Peroxide (H₂O₂) |
| Compound Conc. | Pre-treatment with various concentrations |
| Endpoint | Cell viability (%) relative to control |
Conclusion and Future Directions
This compound represents a promising yet underexplored scaffold in medicinal chemistry. Based on the well-documented biological activities of structurally related 8-aminoquinoline and 5-alkoxyquinoline derivatives, this compound warrants thorough investigation for its potential anticancer, antimicrobial, and neuroprotective properties. The ethoxy substitution at the 5-position may offer a unique combination of efficacy and an improved safety profile. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound, paving the way for the potential development of novel therapeutic agents. Future research should focus on its synthesis, in-depth biological evaluation, and elucidation of its precise mechanisms of action to fully unlock its therapeutic potential.
References
- BenchChem. (2025). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.
- BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
- Sanchez, J. P., Gogliotti, R. D., Domagala, J. M., Gracheck, S. J., Huband, M. D., Sesnie, J. A., Cohen, M. A., & Shapiro, M. A. (1995).
The 8-Aminoquinoline Core: A Journey from Antimalarial Pioneer to a Cautionary Tale in Drug Design
An In-depth Technical Guide on the Discovery, History, and Synthetic Exploration of 5-Ethoxyquinolin-8-amine and its Congeners
Introduction: The Quest for a Synthetic Quinine
The story of this compound is not one of a celebrated therapeutic agent but rather a chapter in the broader, more significant narrative of the 8-aminoquinoline class of compounds. This class of molecules holds a pivotal place in the history of medicinal chemistry, representing one of the earliest triumphs of synthetic organic chemistry in the fight against infectious diseases.[1] The development of these compounds was born out of the urgent need for effective antimalarials, particularly during times of global conflict in the early 20th century, when the supply of natural quinine was precarious.[2][3] This guide will delve into the discovery and history of the 8-aminoquinoline scaffold, using the well-documented examples of Pamaquine and Primaquine to provide a framework for understanding the probable synthetic pathways and biological context of this compound.
The Dawn of Synthetic Antimalarials: The Rise of the 8-Aminoquinolines
Prior to the 1920s, the world relied almost exclusively on the bark of the cinchona tree for the treatment of malaria. The pioneering work of German chemists in the early 20th century sought to create a synthetic alternative. This research culminated in the synthesis of Pamaquine in 1924 by Schulemann, Schoenhoeffer, and Wingler.[1][3] Pamaquine was the second synthetic antimalarial drug to be discovered, after methylene blue, and its development was a landmark achievement, demonstrating that synthetic compounds could be designed to combat infectious agents with a degree of specificity.[1]
In 1926, Roehl demonstrated Pamaquine's efficacy against malaria in birds, and it was subsequently introduced for human use.[1] A large-scale trial in 1929 confirmed its ability to prevent the relapse of Plasmodium vivax malaria, a feat that natural quinine could not achieve.[1] However, Pamaquine's utility was hampered by its significant toxicity.[3]
The search for safer and more effective 8-aminoquinolines continued, spurred on by the demands of World War II.[3] This led to the synthesis of Primaquine in the United States in 1945/1946.[2][4][5][6][7] Primaquine proved to be less toxic and more efficacious than its predecessor, Pamaquine.[1] It remains a crucial drug for the radical cure of P. vivax and P. ovale malaria due to its unique ability to eliminate the dormant liver stages (hypnozoites) of these parasites.[4][5][6] The development and successful deployment of Primaquine, particularly during the Korean War, is credited with preventing the reintroduction of malaria into the United States.[4]
The 8-Aminoquinoline Scaffold: Structure-Activity Relationships
The biological activity of the 8-aminoquinolines is intricately linked to their chemical structure. The core structure consists of a quinoline ring with an amino group at the 8-position. Key structural features that have been systematically studied include:
-
The 6-Position Substituent: Both Pamaquine and Primaquine feature a methoxy (-OCH₃) group at the 6-position. This substituent was found to be important for antimalarial activity.[8]
-
The 8-Amino Side Chain: The nature of the alkylamino side chain at the 8-position is critical for both efficacy and toxicity. Primaquine, with its primary amino group in the side chain, is better tolerated than Pamaquine, which has a tertiary amino group.[8] The length of the side chain is also crucial, with a pentyl chain generally providing maximal activity.[8]
-
The Quinoline Ring: The integrity of the quinoline ring is essential for antimalarial activity. Saturation of the pyridine ring to a piperidine ring results in an inactive compound.[8]
A critical piece of information for the context of this compound comes from the study of analogs where the 6-methoxy group was replaced. It was found that substitution with an ethoxy (-OC₂H₅) group resulted in a compound that was less active and more toxic.[8] While this refers to a 6-ethoxy analog, it provides a strong indication that an ethoxy group in this region of the quinoline ring is detrimental to the desired biological activity.
Synthesis of 8-Aminoquinolines: A General Overview
The synthesis of the 8-aminoquinoline core is a classic undertaking in heterocyclic chemistry. The general approach involves the construction of the quinoline ring system, followed by functional group manipulations to install the 8-amino group and the desired side chain.
A common method for the synthesis of the quinoline ring is the Skraup synthesis . This involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound corresponding to the aniline used).
Proposed Synthetic Pathway for this compound
Step 1: Synthesis of 4-Ethoxy-2-nitroaniline (Starting Material)
This starting material can be prepared from a commercially available precursor, such as 4-ethoxyaniline, through nitration.
Step 2: Skraup Synthesis of 5-Ethoxy-8-nitroquinoline
-
To a mixture of 4-ethoxy-2-nitroaniline, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or the nitro compound from Step 1), slowly add concentrated sulfuric acid while cooling.
-
Heat the mixture cautiously to initiate the reaction. The reaction is exothermic and should be controlled.
-
After the initial vigorous reaction subsides, continue heating to complete the cyclization.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Filter, wash, and purify the crude 5-ethoxy-8-nitroquinoline by recrystallization or chromatography.
Step 3: Reduction to this compound
-
Dissolve the 5-ethoxy-8-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction until the reduction of the nitro group to an amine is complete.
-
Work up the reaction mixture to isolate the desired this compound. This typically involves neutralization and extraction.
-
Purify the final product by recrystallization or chromatography.
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Potential Applications: A Theoretical Perspective
Based on the established structure-activity relationships of the 8-aminoquinoline class, it is highly probable that this compound would exhibit poor antimalarial activity and significant toxicity. The detrimental effect of the ethoxy group, as observed in analogs, suggests that this compound would not be a viable drug candidate for malaria.[8]
However, the 8-aminoquinoline scaffold is known to possess a wide range of other biological activities, including antimicrobial, anticancer, and antiviral properties.[9] Derivatives of 8-hydroxyquinoline, a related scaffold, have been investigated for a multitude of therapeutic applications, including as antitumor agents and for the treatment of neurodegenerative diseases.[10][11][12][13][14][15]
Therefore, while its potential as an antimalarial is likely negligible, this compound could theoretically be explored in the context of other diseases. Any such investigation would need to be initiated with a high degree of caution due to the known toxicity associated with this structural motif. The primary value of this compound in a research setting would likely be as a tool compound to further probe the structure-activity relationships of the 8-aminoquinoline class and to better understand the molecular basis of their toxicity.
Conclusion: A Lesson in Medicinal Chemistry
The story of this compound, when viewed through the lens of its more famous relatives, Pamaquine and Primaquine, serves as an important case study in drug development. It highlights the profound impact that seemingly minor structural modifications can have on the biological activity and safety profile of a compound. While not a therapeutic success in its own right, the exploration of such analogs has been instrumental in refining our understanding of the 8-aminoquinoline pharmacophore and has guided the development of safer and more effective medicines. The journey of the 8-aminoquinolines, from the toxic but groundbreaking Pamaquine to the clinically essential Primaquine, is a testament to the power of iterative drug design and the enduring importance of structure-activity relationship studies.
References
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National Center for Biotechnology Information. (n.d.). Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. NCBI. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Pamaquine. Retrieved from [Link]
-
Vale, N., Nogueira, F., & do Rosário, V. E. (2009). Primaquine revisited six decades after its discovery. European Journal of Medicinal Chemistry, 44(3), 937–953. Retrieved from [Link]
-
Bohrium. (n.d.). primaquine-revisited-six-decades-after-its-discovery. Ask this paper. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Drug Discovery and Development - Malaria. NCBI Bookshelf. Retrieved from [Link]
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Wikipedia. (2023, November 28). Primaquine. Retrieved from [Link]
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ResearchGate. (n.d.). Primaquine revisited six decades after its discovery | Request PDF. Retrieved from [Link]
-
Slideshare. (2015, November 16). 8 aminoquinolines. Retrieved from [Link]
-
YouTube. (2020, January 11). PAMAQUINE SYNTHESIS. Retrieved from [Link]
-
YouTube. (2022, April 27). Anti Malarials drugs - Part 2 : Chemistry of Pamaquine, Amodiaquine, Mefloquine & Artimesinins. Retrieved from [Link]
-
Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of some 5-substituted 8-hydroxyquinoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. PMC. Retrieved from [Link]
-
ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
ScienceDirect. (2024, April). The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist. Biochemical Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, December 20). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from [Link]
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- 12. mdpi.com [mdpi.com]
- 13. The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of 5-Ethoxyquinolin-8-amine and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Derivatives of 8-hydroxyquinoline (8-HQ), in particular, exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[2][4][5][6] This versatility stems from the 8-hydroxyquinoline core's ability to chelate metal ions, a crucial function in many biological processes.[1][5] Furthermore, these compounds are instrumental in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[2][5]
This guide provides a detailed protocol for the synthesis of 5-Ethoxyquinolin-8-amine, a specific analogue designed to explore novel structure-activity relationships. By modifying the quinoline core with an ethoxy group at the 5-position and an amine at the 8-position, we can modulate the compound's lipophilicity, electronic properties, and hydrogen bonding capacity, potentially leading to enhanced pharmacological profiles. The following protocols are designed to be robust and reproducible, offering insights into the chemical principles behind each step.
Overall Synthetic Workflow
The synthesis of this compound from 8-hydroxyquinoline is a multi-step process that involves the strategic introduction of functional groups. The chosen pathway prioritizes high yields and ease of purification.
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of 5-Nitro-8-hydroxyquinoline (Intermediate 1)
Principle and Rationale
The initial step involves the electrophilic nitration of the 8-hydroxyquinoline core. The hydroxyl group at C8 and the nitrogen in the pyridine ring are activating ortho- and para-directing groups. The nitration occurs preferentially at the C5 and C7 positions. By controlling the reaction conditions, primarily temperature, we can selectively favor the formation of the 5-nitro isomer. A mixture of nitric and sulfuric acids is the classic nitrating agent, where sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 8-Hydroxyquinoline | 145.16 | 10.0 g | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Nitric Acid (70%) | 63.01 | 5.0 mL | ~1.1 |
| Deionized Water | 18.02 | 500 mL | - |
| Crushed Ice | - | 200 g | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 40 mL of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with constant stirring.
-
Substrate Addition: Slowly add 10.0 g of 8-hydroxyquinoline in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the 8-hydroxyquinoline solution over 30-45 minutes. Maintain the reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate will form.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Isolation: Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 60 °C.
Expected Yield: 11-12 g (85-93%) of a bright yellow solid.
Part 2: Synthesis of 8-Ethoxy-5-nitroquinoline (Intermediate 2)
Principle and Rationale
This step is a classic Williamson ether synthesis. The phenolic hydroxyl group of 5-nitro-8-hydroxyquinoline is deprotonated by a weak base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromide in an Sₙ2 reaction to form the ether linkage. Acetone is a suitable polar aprotic solvent for this reaction as it dissolves the reactants and facilitates the Sₙ2 mechanism.
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 5-Nitro-8-hydroxyquinoline | 190.16 | 10.0 g | 1.0 |
| Anhydrous Potassium Carbonate | 138.21 | 14.5 g | 2.0 |
| Ethyl Bromide | 108.97 | 7.0 mL | 1.5 |
| Anhydrous Acetone | 58.08 | 150 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g of 5-nitro-8-hydroxyquinoline, 14.5 g of anhydrous potassium carbonate, and 150 mL of anhydrous acetone.
-
Reagent Addition: Add 7.0 mL of ethyl bromide to the suspension.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-10 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:2).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize the crude product from ethanol to yield pale yellow needles.
Expected Yield: 9.5-10.5 g (83-91%) of a pale yellow crystalline solid.
Part 3: Synthesis of this compound (Final Product)
Principle and Rationale
The final step is the reduction of the aromatic nitro group to a primary amine. A widely used and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[7] This method is clean and generally provides high yields. An alternative method, particularly useful if catalytic hydrogenation equipment is unavailable, is the use of hydrazine hydrate with a catalyst like Pd/C or Raney Nickel in an alcohol solvent.[7] Hydrazine acts as a hydrogen source in this transfer hydrogenation.
Experimental Protocol (Catalytic Hydrogenation)
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 8-Ethoxy-5-nitroquinoline | 218.22 | 5.0 g | 1.0 |
| Palladium on Carbon (10%) | - | 0.5 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen Gas | 2.02 | Balloon or Parr shaker | - |
Procedure:
-
Reaction Setup: Dissolve 5.0 g of 8-ethoxy-5-nitroquinoline in 100 mL of ethanol in a suitable hydrogenation flask.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus or use a hydrogen-filled balloon. Purge the system with hydrogen gas. Pressurize the vessel to 40-50 psi (or maintain a positive pressure with the balloon) and shake or stir vigorously at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 4-6 hours. Monitor the consumption of hydrogen or check the reaction by TLC (disappearance of the starting material).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; keep it wet with solvent.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from an appropriate solvent system like ethanol/water.
Expected Yield: 3.8-4.1 g (88-95%) of a light brown or off-white solid.
Characterization of this compound
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.8-8.9 (dd, 1H, H2), 8.4-8.5 (dd, 1H, H4), 7.4-7.5 (dd, 1H, H3), 7.0-7.1 (d, 1H, H6), 6.8-6.9 (d, 1H, H7), 4.6-4.8 (br s, 2H, -NH₂), 4.1-4.2 (q, 2H, -OCH₂CH₃), 1.4-1.5 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~148 (C4), ~145 (C8a), ~142 (C2), ~138 (C8), ~133 (C5), ~128 (C4a), ~121 (C3), ~115 (C6), ~108 (C7), ~65 (-OCH₂), ~15 (-CH₃). |
| Mass Spec (ESI+) | m/z: 189.10 [M+H]⁺. The molecular formula is C₁₁H₁₂N₂O, and the molecular weight is 188.23.[8] |
| IR (KBr) | ν (cm⁻¹): 3450-3300 (N-H stretching), 3050 (aromatic C-H stretching), 2980 (aliphatic C-H stretching), 1620 (C=N stretching), 1230 (C-O-C stretching). |
| Melting Point | To be determined experimentally. |
Application: Derivatization of this compound
The primary amine at the C8 position is a versatile handle for further functionalization, allowing for the creation of a diverse library of compounds for screening. A common derivatization is the formation of amides via acylation.
Caption: Example derivatization of the target compound.
General Protocol for N-Acylation
-
Dissolve 1.0 equivalent of this compound in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Add 1.2 equivalents of a base (e.g., triethylamine or pyridine) and cool the mixture to 0 °C.
-
Slowly add 1.1 equivalents of the desired acylating agent (e.g., acetyl chloride or benzoyl chloride).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
This general protocol can be adapted for a wide range of acylating agents, providing access to a library of derivatives for biological evaluation.
References
-
Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). MDPI. Retrieved January 19, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Open Access Journals. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved January 19, 2026, from [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. Retrieved January 19, 2026, from [Link]
-
Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012). Molecules. Retrieved January 19, 2026, from [Link]
-
Amine Synthesis Reactions. (2018). YouTube. Retrieved January 19, 2026, from [Link]
- Method for preparing 5-amino-8-hydroxyquinoline. (2011). Google Patents.
- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (2019). Google Patents.
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- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. rroij.com [rroij.com]
- 7. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
The Rising Star in Coordination Chemistry: A Guide to 5-Ethoxyquinolin-8-amine Metal Complexes
In the dynamic landscape of medicinal and materials chemistry, the quest for novel ligands that impart unique properties to metal complexes is perpetual. Among the privileged quinoline scaffolds, 5-Ethoxyquinolin-8-amine is emerging as a ligand of significant interest. Its distinct electronic and steric profile, arising from the bidentate N,N-coordination of the quinoline and 8-amino groups, modulated by the electron-donating 5-ethoxy substituent, offers a compelling platform for the design of innovative metal-based compounds.
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical protocols for the synthesis and application of metal complexes featuring this compound. We will delve into the ligand's synthesis, its coordination behavior, and the potential applications of its metallic adducts, all while grounding our discussion in established chemical principles.
The Ligand: this compound - A Profile
This compound is a derivative of 8-aminoquinoline, a well-established chelating agent. The introduction of an ethoxy group at the 5-position is not a trivial modification; it is a strategic design element that can influence the ligand's properties and, consequently, the behavior of its metal complexes.
Key Structural Features and Their Implications:
-
Bidentate N,N-Coordination: The quinoline nitrogen and the exocyclic amino group at the 8-position form a stable five-membered chelate ring upon coordination to a metal ion. This bidentate nature is a cornerstone of its strong binding affinity.
-
Electron-Donating Ethoxy Group: The ethoxy group at the 5-position is an electron-donating group. This has two primary effects:
-
It increases the electron density on the quinoline ring system, which can enhance the basicity of the quinoline nitrogen and potentially strengthen the metal-ligand bond.
-
It can modulate the lipophilicity of the resulting metal complexes, a critical parameter for biological applications such as cell permeability.
-
-
Steric Influence: The ethoxy group also introduces steric bulk, which can influence the geometry of the resulting metal complexes and their interaction with biological targets.
Predicted Coordination Chemistry:
Based on the behavior of analogous 8-aminoquinoline ligands, this compound is expected to form stable complexes with a variety of transition metals, including but not limited to copper(II), zinc(II), nickel(II), cobalt(II), and platinum(II). The typical stoichiometry is expected to be 2:1 (ligand:metal), leading to octahedral or square planar geometries, depending on the metal ion and its preferred coordination number.[1]
Synthesis of the Ligand: A Proposed Pathway
Workflow for the Synthesis of this compound:
Figure 1. Proposed synthetic workflow for this compound.
Protocol 1: Proposed Synthesis of this compound
Step 1: Synthesis of 8-Ethoxyquinoline
-
To a solution of 8-hydroxyquinoline (1 equiv.) in acetone, add potassium carbonate (1.1 equiv.) and ethyl iodide (1.2 equiv.).
-
Reflux the reaction mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 8-ethoxyquinoline by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Step 2: Synthesis of 5-Nitro-8-ethoxyquinoline
Caution: Handle concentrated acids with extreme care in a fume hood.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equiv.) to chilled concentrated sulfuric acid (2 equiv.) at 0°C.
-
Slowly add 8-ethoxyquinoline (1 equiv.) to the cold nitrating mixture with constant stirring, maintaining the temperature below 5°C. The activating nature of the ethoxy group facilitates this reaction.[2]
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the yellow precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Step 3: Synthesis of this compound
-
To a solution of 5-nitro-8-ethoxyquinoline (1 equiv.) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equiv.) and concentrated hydrochloric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reduction of the nitro group by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
General Protocol for the Synthesis of Metal Complexes
The following is a general and adaptable protocol for the synthesis of metal complexes with this compound. The specific conditions, such as solvent, temperature, and reaction time, may need to be optimized for each metal salt. This protocol is based on established methods for the synthesis of 8-hydroxyquinoline and 8-aminoquinoline metal complexes.[3][4]
Workflow for Metal Complex Synthesis:
Figure 2. General experimental workflow for the synthesis of metal complexes.
Protocol 2: General Synthesis of M(this compound)₂Cl₂
M = Cu(II), Ni(II), Co(II), etc.
-
Preparation of Solutions:
-
Prepare a solution of this compound (2 equiv.) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). A typical concentration is 0.1 M.
-
Prepare a solution of the metal(II) chloride salt (1 equiv.) in the same solvent system. A typical concentration is 0.05 M.
-
-
Complexation Reaction:
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Upon mixing, a change in color and/or the formation of a precipitate is often observed.
-
-
pH Adjustment (Critical Step):
-
For the coordination of the amino group, the reaction is often carried out under neutral to slightly basic conditions to ensure the deprotonation of the protonated amine if necessary and to facilitate coordination.
-
If a precipitate does not form immediately, or to improve the yield, slowly add a dilute solution of a base (e.g., 0.1 M NaOH or triethylamine) dropwise while monitoring the pH. The optimal pH will vary depending on the metal ion. For instance, copper complexes may precipitate at a lower pH (around 5.5-6.5) compared to nickel or cobalt complexes (around 7.0-8.0).[3]
-
-
Reaction Completion and Isolation:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for a period of 1 to 24 hours to ensure complete complexation.
-
Collect the precipitated metal complex by vacuum filtration.
-
-
Washing and Drying:
-
Wash the isolated complex sequentially with the reaction solvent, water, and then a low-boiling point organic solvent like diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the final product in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.
-
Characterization of Metal Complexes
A suite of analytical techniques is essential to confirm the formation and elucidate the structure of the synthesized metal complexes.
| Technique | Purpose | Expected Observations upon Complexation |
| FTIR Spectroscopy | To identify the coordination of the ligand to the metal ion. | - Shift in the N-H stretching and bending vibrations of the 8-amino group. - Shift in the C=N stretching vibration of the quinoline ring. - Appearance of new low-frequency bands corresponding to M-N bonds. |
| UV-Vis Spectroscopy | To study the electronic transitions and confirm complex formation. | - Shift in the π→π* and n→π* transitions of the quinoline chromophore. - Appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand). - For some transition metals, d-d transitions may be observed in the visible region. |
| ¹H and ¹³C NMR Spectroscopy | To determine the structure of diamagnetic complexes (e.g., Zn(II), Pt(II)). | - Downfield or upfield shifts of the quinoline and ethoxy protons and carbons upon coordination. - Broadening of peaks can indicate dynamic processes or the presence of paramagnetic species.[5] |
| Mass Spectrometry (e.g., ESI-MS) | To confirm the molecular weight of the complex. | - Observation of the molecular ion peak corresponding to the expected formula of the complex. |
| Elemental Analysis (CHN) | To determine the empirical formula of the complex. | - The experimentally determined percentages of C, H, and N should match the calculated values for the proposed structure. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex. | - Provides definitive information on bond lengths, bond angles, coordination geometry, and crystal packing. |
Potential Applications: A Look to the Future
The unique structural and electronic features of this compound metal complexes suggest a wide range of potential applications, particularly in the fields of medicinal chemistry and materials science.
1. Anticancer Agents:
-
Mechanism of Action: Many quinoline-based metal complexes exhibit anticancer activity through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and generation of reactive oxygen species (ROS). The planarity of the quinoline ring is well-suited for DNA intercalation, while the coordinated metal ion can redox cycle to produce cytotoxic ROS.[4]
-
Role of this compound: The lipophilicity imparted by the ethoxy group may enhance the cellular uptake of the metal complexes, leading to improved efficacy. Furthermore, the electronic properties of the ligand can be fine-tuned to optimize the redox potential of the metal center for enhanced ROS production.
2. Antimicrobial Agents:
-
Mechanism of Action: The antimicrobial activity of quinoline derivatives is well-documented. Complexation with metal ions can enhance this activity through mechanisms such as chelation of essential metal ions in microbial enzymes and disruption of cell membrane integrity.[3]
-
Role of this compound: The increased lipophilicity of the complexes could facilitate their passage through the microbial cell wall and membrane, leading to higher intracellular concentrations and enhanced antimicrobial effects.
3. Neuroprotective Agents:
-
Mechanism of Action: Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases. Chelating agents that can restore metal ion balance are being explored as therapeutic strategies.[6] Additionally, antioxidant properties are crucial for neuroprotection.
-
Role of this compound: Metal complexes of this ligand could act as modulators of metal ion concentrations in the brain. The antioxidant potential of the quinoline scaffold, potentially enhanced by the ethoxy group, could also contribute to neuroprotective effects.[4]
4. Catalysis:
-
Potential Applications: Quinoline-based ligands have been employed in various catalytic transformations. The well-defined coordination sphere provided by this compound could be exploited to design catalysts for reactions such as oxidations, reductions, and cross-coupling reactions. The electronic and steric properties can be tuned to influence the catalytic activity and selectivity.
5. Materials Science:
-
OLEDs and Sensors: 8-Hydroxyquinoline metal complexes, such as Alq₃, are famous for their use in Organic Light-Emitting Diodes (OLEDs). While this compound complexes may have different photophysical properties, they could be investigated for similar applications. The fluorescence of the quinoline core can be modulated by metal coordination, opening avenues for the development of fluorescent chemosensors for specific metal ions.[3]
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, ligand in the vast field of coordination chemistry. Its unique combination of a strong bidentate chelating unit and tunable electronic and steric properties makes it an attractive building block for the synthesis of novel metal complexes. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the rich chemistry of this ligand and to unlock the potential of its metal complexes in diverse scientific disciplines. As more research is conducted, we anticipate that this compound will solidify its position as a valuable tool in the design of next-generation functional materials and therapeutic agents.
References
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Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
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Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. (2022). [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. (2022). [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. (2015). [Link]
-
Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. European Journal of Inorganic Chemistry. (2008). [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry. (2014). [Link]
-
Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry. (2009). [Link]
-
Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. Journal of Coordination Chemistry. (2012). [Link]
-
8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. (2022). [Link]
-
(8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)3 Halides. Inorganics. (2022). [Link]
-
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. (2015). [Link]
-
The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Dalton Transactions. (2010). [Link]
-
Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry, Section A. (2020). [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. (2020). [Link]
-
The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for the development of new drugs. ECORFAN-Bolivia Journal. (2017). [Link]
-
Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Journal of Materials Chemistry. (2012). [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research. (2014). [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. (2021). [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. (2021). [Link]
-
Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Green Chemistry. (2023). [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. ResearchGate. (2021). [Link]
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Navigating the Synthetic Landscape of 5-Ethoxyquinolin-8-amine: Detailed Application Notes and Protocols for Researchers
Introduction: Unveiling the Potential of 5-Ethoxyquinolin-8-amine
This compound is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous pharmacologically active compounds, while the 8-amino group provides a reactive handle for a diverse array of chemical transformations.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed experimental setups and protocols for key reactions involving this compound. The methodologies presented herein are grounded in established chemical principles and are designed to be both reliable and reproducible.
The unique electronic properties of the 8-aminoquinoline scaffold, including its ability to act as a directing group in C-H activation and its role in the formation of stable metal complexes, make it a compound of significant interest.[2][3] This guide will explore several high-impact transformations, providing not just procedural steps, but also the underlying chemical logic to empower researchers in their synthetic endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1154275-84-9 | [4] |
| Molecular Formula | C₁₁H₁₂N₂O | [4] |
| Molecular Weight | 188.23 g/mol | [4] |
| Appearance | Powder | [4] |
| Storage | Room Temperature | [4] |
Safety First: Handling this compound and Associated Reagents
As with all aromatic amines, appropriate safety precautions must be taken when handling this compound. Aromatic amines can be toxic and may be absorbed through the skin.[5][6] All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[7][8] It is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents used in the described protocols before commencing any experimental work.
Core Synthetic Protocols
This section details step-by-step protocols for two fundamental reactions of this compound: diazotization followed by azo coupling, and amide bond formation. These reactions leverage the reactivity of the primary aromatic amine at the 8-position, opening avenues for the synthesis of a wide range of derivatives.
Protocol 1: Diazotization and Azo Coupling for the Synthesis of Novel Azo Dyes
Diazotization is a cornerstone reaction of primary aromatic amines, converting them into highly versatile diazonium salts.[9][10] These intermediates can then be coupled with electron-rich aromatic compounds to form vibrantly colored azo compounds, which have applications as dyes and molecular probes.
Causality of Experimental Choices: The reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures.[9] The in-situ generation of nitrous acid from sodium nitrite and a strong acid ensures a controlled supply of the diazotizing agent.
Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Stir plate and magnetic stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
Diazonium Salt Formation:
-
In a 100 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. Maintain the temperature below 5 °C throughout the addition.
-
The completion of diazotization can be monitored by testing a drop of the reaction mixture with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.
-
-
Azo Coupling:
-
In a separate 250 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred 2-naphthol solution. A brightly colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
-
Work-up and Purification:
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo dye.
-
Diagram 1: Experimental Workflow for Diazotization and Azo Coupling
Caption: Workflow for the synthesis of an azo dye.
Protocol 2: Amide Bond Formation via Acylation
The 8-amino group of this compound readily undergoes acylation with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives.[11][12][13][14] This reaction is fundamental in medicinal chemistry for introducing diverse functionalities and modifying the physicochemical properties of the parent molecule.
Causality of Experimental Choices: The Schotten-Baumann reaction conditions, involving an amine, an acyl chloride, and a base, provide a straightforward method for amide synthesis.[11] The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Alternatively, using a coupling agent like EDC with a carboxylic acid allows for amide formation under milder conditions, which is beneficial for sensitive substrates.[13]
Experimental Protocol: Synthesis of N-(5-ethoxyquinolin-8-yl)acetamide
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
Dissolve this compound and a slight excess of triethylamine in dry dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
-
Acylation:
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and neutralize the solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Table 2: Summary of Reaction Conditions for Amide Synthesis
| Parameter | Schotten-Baumann | Carbodiimide Coupling |
| Acylating Agent | Acyl Chloride (e.g., Acetyl chloride) | Carboxylic Acid + Coupling Agent (e.g., EDC, HOBt) |
| Solvent | Aprotic (e.g., DCM, THF) | Aprotic (e.g., DMF, DCM) |
| Base | Organic Base (e.g., Triethylamine, Pyridine) | Organic Base (e.g., DIPEA) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Work-up | Aqueous wash | Aqueous extraction |
Diagram 2: Logical Relationship in Amide Bond Formation
Caption: Key components for amide synthesis.
Advanced Synthetic Applications: Metal-Catalyzed Cross-Coupling Reactions
The 8-aminoquinoline moiety can serve as an effective directing group in transition metal-catalyzed C-H functionalization reactions.[3] This strategy allows for the selective introduction of various substituents at the C7 position of the quinoline ring. Furthermore, the amino group itself can participate in cross-coupling reactions to form C-N bonds.[2][18]
While detailed protocols for these advanced reactions are beyond the scope of this introductory guide, researchers are encouraged to explore the primary literature for specific methodologies. Key reaction types to consider include:
-
Palladium-catalyzed C-H arylation: Utilizing the 8-amino group as a directing group to functionalize the C7 position.
-
Copper-catalyzed C-N coupling (Buchwald-Hartwig amination): Coupling of the 8-amino group with aryl halides to form diarylamines.[19]
-
Silver-catalyzed cross-couplings: The aminoquinoline directing group has been shown to enable silver-catalyzed C-C, C-N, and C-O bond formation.[2][18]
Analytical Monitoring of Reactions
Effective monitoring of reaction progress is crucial for optimizing conditions and determining the endpoint. Thin-Layer Chromatography (TLC) is a rapid and convenient method for this purpose.[15][16][17]
Table 3: General TLC Conditions for Monitoring this compound Reactions
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8). |
| Visualization | UV light (254 nm), Iodine chamber, or specific staining agents. |
For more quantitative analysis and characterization of purified products, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques.[15][20]
Conclusion
This compound is a versatile substrate with significant potential for the synthesis of novel compounds. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this molecule. By understanding the underlying principles and adhering to safe laboratory practices, scientists can effectively harness the synthetic utility of this compound in their research and development endeavors.
References
-
Skraup reaction. (2023, August 16). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Aromatic Amines & Diazonium Ions: Azo Dye Synthesis. (n.d.). Studylib. Retrieved January 19, 2026, from [Link]
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989). U.S.
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What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved January 19, 2026, from [Link]
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Guide to Safety in Chemical Laboratories. (2016). disat. Retrieved January 19, 2026, from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Silver(I)-Catalyzed C–X, C–C, C–N, and C–O Cross-Couplings Using Aminoquinoline Directing Group via Elusive Aryl-Ag(III) Species. (2018). ACS Publications. Retrieved January 19, 2026, from [Link]
-
A possible SET mechanism for the coupling reaction of 8-aminoquinoline amides with sulfonyl chlorides. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. (2000). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. (n.d.). WSU. Retrieved January 19, 2026, from [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
Silver(I)-catalyzed C-X, C-C, C-N and C-O cross couplings using aminoquinoline directing group via elusive aryl-Ag(III) species. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB. Retrieved January 19, 2026, from [Link]
-
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). arkat usa. Retrieved January 19, 2026, from [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PubMed Central. Retrieved January 19, 2026, from [Link]
-
A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2020). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved January 19, 2026, from [Link]
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. (2019). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved January 19, 2026, from [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]
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Application Note: Comprehensive Analytical Characterization of 5-Ethoxyquinolin-8-amine
Abstract
This document provides a comprehensive guide to the analytical methods for the complete characterization of 5-Ethoxyquinolin-8-amine, a key intermediate in pharmaceutical and material science research. We present a multi-faceted analytical workflow, integrating chromatographic and spectroscopic techniques to establish identity, purity, and structural integrity. This note is designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis sectors, offering both the theoretical basis for methodological choices and detailed, validated protocols for immediate application.
Introduction and Strategic Importance
This compound is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1] The precise characterization of intermediates like this compound is therefore not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) or advanced material.
The analytical strategy detailed herein is designed to provide an unambiguous profile of the molecule. We will address:
-
Identity Confirmation: Is the compound what it purports to be?
-
Purity Assessment: What is the purity level, and what are the identities of any impurities?
-
Structural Elucidation: Does the spectroscopic data align perfectly with the assigned chemical structure?
To achieve this, we will leverage a suite of orthogonal analytical techniques, each providing a unique and complementary piece of the characterization puzzle.
Physicochemical Properties
A summary of the fundamental properties of this compound is provided below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonym(s) | 5-ethoxy-8-quinolinamine | [2] |
| CAS Number | 1154275-84-9 | [2][3][4] |
| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |
| Molecular Weight | 188.23 g/mol | [2][4] |
| InChI Key | VFWGSTJBADWOAX-UHFFFAOYSA-N | [2] |
| Physical Form | Powder | [2] |
Integrated Analytical Workflow
A robust characterization relies on a logical sequence of analyses. The initial steps focus on purity and molecular weight confirmation, followed by detailed spectroscopic analysis for definitive structural proof.
Caption: Integrated workflow for the characterization of this compound.
Chromatographic Methods: Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment. For a moderately polar, non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Causality: Reversed-phase HPLC is selected due to its exceptional resolving power for compounds with aromatic systems and polar functional groups. A C18 stationary phase provides the necessary hydrophobic interaction to retain the quinoline core. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. The inclusion of an acid (like phosphoric or formic acid) is critical; it protonates the basic nitrogen atoms on the quinoline ring and the primary amine, ensuring a single ionic species and preventing peak tailing, which is a common issue with amine-containing compounds on silica-based columns.[5][6] UV detection is ideal as the quinoline ring system is a strong chromophore.
Protocol: Purity Determination by HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (H₃PO₄), 85%
-
This compound reference standard and sample lot.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase; provides good retention and efficiency. |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Acid modifier to ensure sharp, symmetrical peaks for the basic analyte.[5] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |
| Gradient | 10% B to 90% B over 15 min, hold for 2 min, re-equilibrate | Ensures elution of the main peak and any potential late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 250 nm | Quinoline derivatives show strong absorbance in this region.[6] |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Acetonitrile/Water |
-
System Suitability (Trustworthiness):
-
Inject the reference standard five times.
-
Tailing Factor: Must be ≤ 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Spectroscopic Methods: Structural Elucidation
Once purity is established, a suite of spectroscopic techniques is used to confirm the molecular structure unequivocally.
Mass Spectrometry (MS)
Expertise & Causality: Electrospray Ionization (ESI) in positive mode is the ideal technique for this molecule. The basic nitrogen atoms are readily protonated to form a stable [M+H]⁺ ion, allowing for accurate molecular weight determination. This serves as the first and most crucial identity check.
Protocol: Molecular Weight Confirmation by LC-MS
-
Instrumentation:
-
HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
-
Method:
-
Use the HPLC method described in Section 3.1, but replace the non-volatile phosphoric acid buffer with a volatile alternative like 0.1% Formic Acid to ensure MS compatibility.[7]
-
Ionization Mode: ESI, Positive.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Expected Result:
-
A prominent peak at m/z 189.2 corresponding to the [C₁₁H₁₂N₂O + H]⁺ ion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For quinoline derivatives, the chemical shifts and coupling patterns of the aromatic protons are highly diagnostic.[8][9]
Protocol: Structural Analysis by ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve ~10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent solvent for this compound and its residual solvent peak does not interfere with key analyte signals. The amine (NH₂) protons will be visible and can exchange with residual water.
-
-
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer.
-
-
Expected Spectral Data:
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.70 | dd | 1H | H-2 | Downfield due to proximity to ring nitrogen. |
| ~ 7.50 | dd | 1H | H-4 | Part of the pyridine ring system. |
| ~ 7.40 | dd | 1H | H-3 | Coupled to H-2 and H-4. |
| ~ 7.10 | d | 1H | H-6 | Aromatic proton adjacent to the ethoxy group. |
| ~ 6.80 | d | 1H | H-7 | Aromatic proton adjacent to the amine group. |
| ~ 5.50 | s (broad) | 2H | -NH₂ | Broad signal due to quadrupole broadening and exchange. |
| ~ 4.20 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group, split by the methyl group. |
| ~ 1.40 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split by the methylene group. |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150-155 | C-5, C-8a |
| ~ 148 | C-2 |
| ~ 140 | C-8 |
| ~ 130 | C-4a |
| ~ 122 | C-4 |
| ~ 121 | C-3 |
| ~ 115 | C-6 |
| ~ 110 | C-7 |
| ~ 64 | -O-CH₂ |
| ~ 15 | -CH₃ |
digraph "Structure_Analysis" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];subgraph "cluster_NMR" { label="NMR Spectroscopy"; bgcolor="#E6F4EA"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; H_NMR [label="¹H NMR"]; C_NMR [label="¹³C NMR"]; }
subgraph "cluster_FTIR" { label="FTIR Spectroscopy"; bgcolor="#E8F0FE"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; FTIR_Node [label="FTIR"]; }
Structure [label="this compound\nStructure", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Structure -> H_NMR [label="Proton Environment"]; Structure -> C_NMR [label="Carbon Skeleton"]; Structure -> FTIR_Node [label="Functional Groups"]; }
Caption: Orthogonal spectroscopic methods for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" that is unique to the compound. We expect to see characteristic vibrations for the amine N-H bonds, the aromatic C-H and C=C bonds, and the ether C-O bond.[11][12]
Protocol: Functional Group Identification by FTIR-ATR
-
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Method:
-
Place a small amount of the powder sample directly on the ATR crystal.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |
| 2980 - 2850 | C-H Stretch (sp³) | Alkyl C-H (Ethoxy group) |
| 1620 - 1580 | C=C and C=N Stretch | Quinoline Ring System |
| ~1250 | C-O Stretch (Aryl Ether) | Ar-O-CH₂ (Ethoxy group) |
UV-Visible Spectroscopy
Expertise & Causality: This technique confirms the presence and nature of the conjugated π-electron system (the chromophore). The quinoline ring system gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be subtly influenced by substituents like the amino and ethoxy groups.[8][13]
Protocol: Chromophore Analysis by UV-Vis
-
Instrumentation:
-
Dual-beam UV-Vis Spectrophotometer.
-
-
Method:
-
Prepare a dilute solution (~10 µg/mL) of the sample in ethanol.
-
Use ethanol as the blank reference.
-
Scan the spectrum from 200 to 400 nm.
-
-
Expected Result:
-
Maximum absorbance (λmax) peaks are expected in the range of 240-260 nm and 320-350 nm , which are characteristic of the substituted quinoline chromophore.[14]
-
Conclusion
The application of this multi-technique workflow, combining chromatography (HPLC) with a suite of spectroscopic methods (MS, NMR, FTIR, and UV-Vis), provides a rigorous and self-validating system for the complete characterization of this compound. By following the detailed protocols and understanding the causality behind the methodological choices, researchers and quality control scientists can confidently establish the identity, purity, and structural integrity of this important chemical entity, ensuring the quality and reliability of their downstream research and development efforts.
References
-
Kaur, M., & Singh, M. (2012). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Journal of Materials Chemistry, 22(43), 22971-22982. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from ResearchGate. [Link]
-
Arjunan, V., Mohan, S., Balamourougane, P. S., & Ravindran, P. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1215-1223. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from SIELC. [Link]
-
PubChem. (n.d.). 5-Methoxyquinolin-8-amine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
Ciesielski, W., Ciesielska, A., Langer, J. J., & Lodyga-Chruscinska, E. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(11), 3351. [Link]
-
ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from ResearchGate. [Link]
-
PubChem. (n.d.). 5-Amino-8-hydroxyquinoline dihydrochloride. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from SIELC. [Link]
-
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from Novelty Journals. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. Retrieved from ResearchGate. [Link]
-
Newcrom. (n.d.). Separation of 1-Amino-4,5,8-trihydroxyanthraquinone on Newcrom R1 HPLC column. Retrieved from Newcrom. [Link]
-
National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from NIST. [Link]
-
Thoreauchem. (n.d.). This compound-1154275-84-9. Retrieved from Thoreauchem. [Link]
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- 10. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]
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- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 8-Hydroxyquinoline [webbook.nist.gov]
Application Notes and Protocols for Antibacterial and Antifungal Assays of 5-Ethoxyquinolin-8-amine
Introduction: The Antimicrobial Potential of Quinoline Scaffolds
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Derivatives of quinoline have demonstrated efficacy as antimalarial, anticancer, anti-inflammatory, and, notably, antimicrobial agents.[2][3] The emergence of multidrug-resistant bacterial and fungal pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial compounds.[4]
Within the diverse family of quinoline derivatives, 8-aminoquinolines have garnered significant attention for their potential as anti-infective agents.[5] The compound of interest, 5-Ethoxyquinolin-8-amine, belongs to this promising class of molecules. Its structural features, including the quinoline core, the amino group at the 8-position, and the ethoxy substitution at the 5-position, suggest the potential for antimicrobial activity. The nitrogen atom in the quinoline ring and the amino group can act as chelating agents for essential metal ions, a mechanism known to disrupt microbial metabolic processes.[6] Furthermore, the lipophilicity imparted by the ethoxy group may enhance the compound's ability to permeate microbial cell membranes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial and antifungal evaluation of this compound. The protocols detailed herein are grounded in established methodologies to ensure scientific integrity and reproducibility of results.
Part 1: Antibacterial Susceptibility Testing
The initial assessment of a compound's antibacterial properties typically involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a bacterium.[7]
Principle of Broth Microdilution Method
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[1] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The assay is typically performed in 96-well microtiter plates, allowing for high-throughput screening.
Experimental Workflow: Antibacterial MIC Assay
Caption: Workflow for the antibacterial MIC assay.
Detailed Protocol: Antibacterial Broth Microdilution Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Further dilute the stock solution in MHB to achieve the desired starting concentration for serial dilutions. The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the starting concentration of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacteria and broth, no compound).
-
Well 12 will serve as the negative control (broth only).
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
-
Incubation and Analysis:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the results can be read using a microplate reader by measuring the absorbance at 600 nm.
-
Example Data Presentation: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) of this compound |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.
Part 2: Antifungal Susceptibility Testing
Similar to antibacterial testing, the primary measure of a compound's antifungal activity is its Minimum Inhibitory Concentration (MIC).
Principle of Broth Microdilution Method for Fungi
The broth microdilution method for fungi follows the same principle as the bacterial assay but with modifications to accommodate the slower growth and different nutritional requirements of fungi.[8] RPMI-1640 medium is commonly used for antifungal susceptibility testing.
Experimental Workflow: Antifungal MIC Assay
Caption: Workflow for the antifungal MIC assay.
Detailed Protocol: Antifungal Broth Microdilution Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
Sterile 96-well microtiter plates
-
Hemocytometer or spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO as described for the antibacterial assay.
-
Dilute the stock solution in RPMI-1640 medium to the desired starting concentration.
-
-
Preparation of Fungal Inoculum:
-
For yeasts (e.g., Candida albicans), grow the culture on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Suspend colonies in sterile saline and adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds (e.g., Aspergillus niger), grow the culture on SDA for 5-7 days at 35°C to encourage sporulation. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Count the conidia using a hemocytometer and dilute in RPMI-1640 to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Assay Setup:
-
The assay setup is identical to the antibacterial broth microdilution method, using RPMI-1640 as the medium.
-
-
Incubation and Analysis:
-
Cover the plate and incubate at 35°C. Incubation times will vary depending on the fungal species (e.g., 24 hours for Candida albicans, 48 hours for Aspergillus niger).
-
Determine the MIC by visual inspection. For yeasts, the MIC is often defined as the lowest concentration that causes a significant reduction (e.g., 50%) in turbidity compared to the positive control. For molds, the MIC is the lowest concentration that completely inhibits visible growth.
-
Example Data Presentation: Antifungal Activity
| Fungal Strain | MIC (µg/mL) of this compound |
| Candida albicans | 32 |
| Cryptococcus neoformans | 64 |
| Aspergillus niger | 128 |
| Trichophyton rubrum | >128 |
Note: The data presented above is for illustrative purposes only and does not represent actual experimental results.
Trustworthiness and Self-Validating Systems
To ensure the reliability and validity of the obtained results, the following controls and considerations are essential:
-
Positive and Negative Controls: The inclusion of a positive control (microorganism in broth without the test compound) ensures that the growth conditions are adequate. The negative control (broth only) confirms the sterility of the medium.
-
Standard Reference Compounds: A known antibiotic (e.g., ciprofloxacin for bacteria) and antifungal (e.g., fluconazole for fungi) should be run in parallel to validate the assay's performance.
-
Inoculum Standardization: Accurate standardization of the microbial inoculum is critical for reproducibility. The use of McFarland standards or cell counting ensures consistency between experiments.
-
Solvent Toxicity Control: A control well containing the highest concentration of the solvent (e.g., DMSO) used in the assay should be included to ensure that the solvent itself does not inhibit microbial growth.
-
Replication: All experiments should be performed in triplicate to assess the reproducibility of the results.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of the antibacterial and antifungal activities of this compound. By adhering to these standardized methods, researchers can generate reliable and comparable data that will be instrumental in guiding further preclinical development of this promising compound. Future studies may include determining the minimum bactericidal/fungicidal concentration (MBC/MFC), time-kill kinetics, and mechanistic investigations to further elucidate the antimicrobial potential of this compound.
References
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
-
Synthesis, Antifungal Activity, and In Silico Study of Novel Quinoline Thioether Derivatives Inspired by Natural Quinoline. PubMed. Available at: [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available at: [Link]
-
Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. ACS Publications. Available at: [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. Available at: [Link]
-
In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species. Wiley Online Library. Available at: [Link]
-
In Vitro Activity of Nitroxoline (5-Nitro-8-Hydroxyquinoline) Against Aspergillus Species. PubMed. Available at: [Link]
-
(PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
-
In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. Wiley Online Library. Available at: [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. Available at: [Link]
-
Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC. Available at: [Link]
-
Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC. Available at: [Link]
-
Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. PMC. Available at: [Link]
-
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. Available at: [Link]
-
Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. ResearchGate. Available at: [Link]
-
Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Publishing. Available at: [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]
-
Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. MDPI. Available at: [Link]
-
Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. PubMed. Available at: [Link]
-
Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. Available at: [Link]
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH. Available at: [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of 5-Ethoxyquinolin-8-amine
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities, including potent anticancer effects.[1][2] Quinoline derivatives have been shown to exert their antineoplastic properties through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and modulation of various protein kinases involved in cancer cell signaling.[2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the anticancer activity of a specific quinoline derivative, 5-Ethoxyquinolin-8-amine. While the broader class of quinoline compounds is well-studied, these application notes offer a structured approach to characterizing the specific cytotoxic and mechanistic profile of this particular molecule.
The protocols outlined herein are established, robust methods for assessing key hallmarks of cancer, including cell viability, proliferation, and the induction of programmed cell death (apoptosis). By following these detailed procedures, researchers can generate reliable and reproducible data to elucidate the potential of this compound as a novel anticancer agent.
Part 1: Assessment of Cytotoxicity and Cell Viability
A primary step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The following assays are widely used, colorimetric methods that provide quantitative data on the dose-dependent effects of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living, metabolically active cells.
Protocol: MTT Assay for Cytotoxicity of this compound
-
Cell Seeding:
-
Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations for treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[9]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[11][12] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[12]
Protocol: SRB Assay for Cytotoxicity of this compound
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
-
Cell Fixation:
-
Staining:
-
Washing and Solubilization:
-
Absorbance Reading and Data Analysis:
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures metabolic activity (mitochondrial dehydrogenase) | Measures total cellular protein content |
| Endpoint | Absorbance of formazan solution | Absorbance of solubilized SRB dye |
| Fixation | Not required | Required (e.g., with TCA) |
| Advantages | Reflects metabolically active cells | Less interference from compounds, stable endpoint |
| Disadvantages | Can be affected by compounds that alter mitochondrial respiration | Does not distinguish between viable and non-viable cells if not washed properly |
Part 2: Mechanistic Studies - Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the mechanism of cell death. Many anticancer agents, including quinoline derivatives, induce apoptosis and/or cause cell cycle arrest.[1][4]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for an appropriate duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16][17]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[16]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations will be distributed into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[18] Anticancer agents can induce cell cycle arrest at specific checkpoints.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells by trypsinization, followed by centrifugation.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content will be represented in a histogram, where the x-axis is the fluorescence intensity (proportional to DNA content) and the y-axis is the cell count.
-
The data can be analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Experimental workflow for evaluating the in vitro anticancer activity.
Caption: Quadrant analysis of an Annexin V/PI flow cytometry experiment.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information.
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays. (2013). National Center for Biotechnology Information.
- MTT Proliferation Assay Protocol. (2025). ResearchGate.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Springer.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Cell Cycle Analysis Staining Protocols. (n.d.). Scribd.
- Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray.
- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.
- Cell quantitation: SRB Assay. (2024). Cellculture2 - Altervista.
- In vitro assays. (n.d.). Pharmatest Services.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Unraveling the Anticancer Potential of Quinoline Derivatives: A Technical Overview. (2025). Benchchem.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- SRB assay for measuring target cell killing V.1. (2023). Protocols.io.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
- Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology.
- Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie.
- In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech.
- Application Notes and Protocols: SRB Assay for Tsaokoarylone Cytotoxicity. (2025). Benchchem.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijmphs.com [ijmphs.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
Application Note: High-Purity Recovery of 5-Ethoxyquinolin-8-amine via Optimized Recrystallization Techniques
Abstract
This document provides a comprehensive guide to the purification of 5-Ethoxyquinolin-8-amine, a key intermediate in pharmaceutical research, through optimized recrystallization protocols. As a substituted quinoline, its purification presents unique challenges related to its basicity and solubility profile.[1][2] This guide moves beyond a simple procedural list, offering a rationale-driven approach to solvent system selection, detailed experimental protocols for single-solvent, binary-solvent, and acid-base salt recrystallization, and a robust troubleshooting section. The methodologies are designed to be self-validating, ensuring researchers can achieve high purity and yield for downstream applications.
Part 1: Physicochemical Characterization & Strategic Implications
Understanding the molecular structure of this compound is paramount to designing an effective purification strategy. The molecule comprises a planar aromatic quinoline core, a basic primary amine (-NH₂) at the 8-position, and an electron-donating ethoxy (-OCH₂CH₃) group at the 5-position.
Key Structural Features and Their Influence on Recrystallization:
-
Quinoline Core: The rigid, aromatic system promotes crystallinity. Heterocycles like quinoline generally crystallize well.[3]
-
Primary Aromatic Amine (-NH₂): This group is a hydrogen bond donor and acceptor, increasing polarity. Its basic nature allows for the formation of salts with acids, a property that can be exploited for purification.[4][5] Aromatic amines can be susceptible to oxidation, so minimizing exposure to light and air during the procedure is advisable.[4]
-
Ethoxy Group (-OC₂H₅): This group adds some lipophilicity and can influence crystal packing.
-
Overall Polarity: The molecule possesses moderate polarity. It is generally soluble in many organic solvents but not in nonpolar alkanes.[6]
A summary of its properties, derived from available data and structural analogs, is presented below.
Table 1: Physicochemical Properties and Strategic Implications for this compound
| Property | Value / Observation | Implication for Recrystallization Protocol |
| Molecular Formula | C₁₁H₁₂N₂O[7] | - |
| Molecular Weight | 188.23 g/mol [7] | - |
| Appearance | Likely a pale yellow or brown solid (common for aromatic amines)[2] | Color may indicate impurities. Activated charcoal can be used for decolorization. |
| Melting Point | Not widely reported. Analog 5-Methoxyquinolin-8-amine melts at 90-95°C.[8] | A sharp melting point post-recrystallization is a key indicator of purity. |
| Solubility Profile | Expected to be soluble in polar organic solvents (alcohols, esters, ketones) and chlorinated solvents. Low solubility in nonpolar solvents (hexanes, petroleum ether). | This differential solubility is the basis for recrystallization. A good single solvent will dissolve the compound when hot but not when cold. A good binary system will use a "soluble" solvent and a "non-soluble" anti-solvent.[9] |
| Basicity (pKa) | The 8-amino group is basic. | Allows for purification via acid-base salt formation and recrystallization.[5] The quinoline nitrogen can interact with acidic stationary phases (like silica gel), which suggests similar interactions with acidic impurities or solvents.[1] |
Part 2: A Rational Approach to Solvent System Selection
The ideal recrystallization solvent should dissolve the target compound completely at its boiling point and sparingly at low temperatures (e.g., 0-4 °C), while impurities should remain soluble at all temperatures.[10] The following workflow provides a systematic method for identifying the optimal solvent or solvent pair.
Logical Workflow for Solvent Screening
Caption: Systematic workflow for selecting a suitable recrystallization solvent.
Table 2: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale & Expected Behavior |
| Alcohols | Ethanol, Isopropanol | Good general-purpose polar protic solvents. Often show a strong temperature-dependent solubility for moderately polar compounds. |
| Esters | Ethyl Acetate | Medium polarity. Less polar than alcohols. Good for compounds that are too soluble in alcohols. Often used in binary systems with hexanes.[9] |
| Ketones | Acetone | Polar aprotic solvent. High solvating power, may prove too effective, making it a better candidate for the "soluble" part of a binary pair. |
| Aromatics | Toluene | Can be effective for aromatic compounds due to pi-stacking interactions. Use with caution due to toxicity. |
| Chlorinated | Dichloromethane (DCM) | Excellent solvent for many organics, but its low boiling point can make it tricky for recrystallization. Often used in binary systems. |
| Nonpolar | Hexanes, Heptane | The compound is expected to be insoluble. These are excellent candidates for the "anti-solvent" in a binary system. |
Part 3: Optimized Recrystallization Protocols
Safety First: Always perform recrystallizations in a well-ventilated fume hood. Use a hot plate for heating; never use an open flame with organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol A: Single-Solvent Recrystallization (Example: Ethanol)
This is the most straightforward method and should be attempted first if a suitable solvent is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding hot ethanol dropwise until all the solid just dissolves. Adding excess solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the compound's melting point.
Protocol B: Binary-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)
This method is ideal when the compound is too soluble in one solvent (e.g., Ethyl Acetate) and insoluble in another (e.g., Hexane).
-
Dissolution: Dissolve the crude material in the minimum required volume of hot ethyl acetate in an Erlenmeyer flask.
-
Induce Cloudiness: While the solution is still hot, add hexane dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation.
-
Re-solubilize: Add a drop or two of hot ethyl acetate to just re-dissolve the turbidity, resulting in a clear, saturated solution at the boiling point.
-
Crystallization, Isolation & Drying: Follow steps 5-8 from Protocol A. The washing solvent should be a mixture of ethyl acetate/hexane with a higher proportion of hexane, or pure ice-cold hexane.
Protocol C: Purification via Acid-Salt Formation
This technique leverages the basicity of the amine for purification and is particularly effective at removing non-basic impurities.[5]
-
Salt Formation: Dissolve the crude amine in a suitable solvent like isopropanol or ethyl acetate. Add a stoichiometric amount (1.0-1.1 equivalents) of concentrated HCl or a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether). The hydrochloride salt should precipitate.
-
Isolate Crude Salt: Collect the crude salt by vacuum filtration.
-
Recrystallize Salt: Recrystallize the hydrochloride salt using a suitable solvent. Polar solvents like ethanol/water mixtures are often effective for salts. Perform a solvent screen as described in Part 2.
-
Liberate Free Base: Dissolve the purified salt in water. While stirring, slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH ~9-10). The purified this compound free base will precipitate out of the aqueous solution.
-
Final Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with deionized water to remove any remaining salts, and dry completely under vacuum.
Part 4: Troubleshooting and Purity Validation
Table 3: Common Recrystallization Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; solution is supersaturated. | Re-heat the mixture to dissolve the oil. Add more solvent and allow it to cool much more slowly. If the problem persists, choose a solvent with a lower boiling point. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the solvent line. Add a "seed" crystal from a previous batch. |
| Premature Crystallization | The solution cooled too quickly during hot filtration. | Use a pre-warmed receiving flask and funnel. Ensure the solution remains near its boiling point during the transfer. Add a small amount of extra hot solvent before filtering. |
| Low Recovery | Too much solvent was used; crystals are too soluble in the cold solvent; incomplete transfer during filtration. | Re-concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure). Ensure the washing step uses minimal, ice-cold solvent. |
Purity Validation:
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The purified sample should show a single spot, while the crude may show multiple spots.
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
Part 5: Overall Purification Workflow
The following diagram summarizes the decision-making process for purifying this compound.
Caption: Comprehensive workflow from crude material to pure, validated product.
References
-
U.S. Patent US4398916A, "Process for purification of quinoline yellow," Google Patents.
-
BenchChem, "Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives," BenchChem Technical Documents.
-
ResearchGate, "How to recrystallization amine compound and it is not soluble in common organic solvents," ResearchGate Q&A.
-
University of California, Los Angeles, "Recrystallization and Crystallization," UCLA Chemistry.
-
University of Rochester, "Tips & Tricks: Recrystallization," University of Rochester Chemistry.
-
University of Calgary, "Recrystallisation," University of Calgary Chemistry.
-
Chemistry LibreTexts, "Recrystallization," LibreTexts.
-
Bartow, E., & McCollum, E. V. (1904), "Synthesis of derivatives of quinoline," Journal of the American Chemical Society.
-
ChemicalBook, "5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0," ChemicalBook Product Page.
-
Liu, Z., et al. (2019), "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents," Molecules.
-
MDPI, "Recent Advances in Metal-Free Quinoline Synthesis," Molecules.
-
ChemScene, "this compound CAS 1154275-84-9," ChemScene Product Page.
-
AOBIOUS, "8-ethoxyquinolin-5-amine," AOBIOUS Product Page.
-
Thoreauchem, "this compound-1154275-84-9," Thoreauchem Product Page.
-
PubChem, "5-Methoxyquinolin-8-amine," National Center for Biotechnology Information.
-
Chinese Patent CN102295600A, "Method for preparing 5-amino-8-hydroxyquinoline," Google Patents.
-
ResearchGate, "Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures," Journal of Molecular Liquids.
-
Wikipedia, "8-Aminoquinoline," Wikipedia.
-
Quora, "Are amines soluble in organic solvents?," Quora.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethoxyquinolin-8-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis of 5-Ethoxyquinolin-8-amine
The synthesis of this compound, a key intermediate in the development of pharmacologically active molecules, typically proceeds through a two-step sequence:
-
Nitration: The formation of 5-ethoxy-8-nitroquinoline from 5-ethoxyquinoline.
-
Reduction: The subsequent reduction of the nitro group to an amine.
An alternative and common approach for the quinoline core is the Skraup synthesis, which involves the reaction of an aniline precursor with glycerol in the presence of an acid and an oxidizing agent. Each of these synthetic routes presents a unique set of challenges and potential for the formation of undesirable side products. This guide will dissect these issues and provide practical solutions.
Troubleshooting Guide & FAQs
This section is designed to address specific issues that may arise during the synthesis of this compound.
Part 1: Issues Related to the Skraup Synthesis of the Quinoline Core
The Skraup synthesis is a powerful tool for creating the quinoline scaffold, but it is notoriously exothermic and can lead to the formation of tar and other byproducts if not carefully controlled.[1][2]
Q1: My Skraup reaction is turning into a thick, black tar, and my yield of 5-ethoxyquinoline is very low. What is happening and how can I prevent it?
A1: Tar formation is a classic problem in the Skraup synthesis, often caused by the uncontrolled polymerization of acrolein, which is generated in situ from the dehydration of glycerol by concentrated sulfuric acid.[3] The highly exothermic nature of the reaction can also contribute to thermal decomposition of starting materials and products.
Troubleshooting and Prevention:
-
Temperature Control: Meticulous temperature control is paramount. The addition of sulfuric acid should be slow and performed in an ice bath to dissipate heat. Once the reaction is initiated, it should be gently heated, and cooling should be readily available to manage any sudden exotherms.
-
Use of a Moderator: The addition of a mild oxidizing agent or a moderator can help to control the reaction's vigor. Ferrous sulfate (FeSO₄) is a commonly used additive that smooths out the reaction profile.[1]
-
Alternative Oxidizing Agents: While nitrobenzene is traditionally used, arsenic acid can result in a less violent reaction.[1] However, due to its toxicity, its use requires stringent safety precautions.
-
Modified Procedures: Consider a modified Skraup reaction where the reactants are brought together in a more controlled manner to reduce the initial violence and improve yields.[4]
Visualizing the Skraup Reaction and Tar Formation:
Caption: The Skraup synthesis pathway and the competing polymerization of acrolein leading to tar formation.
Part 2: Impurities Arising from the Nitration of 5-Ethoxyquinoline
The nitration of 5-ethoxyquinoline to form 5-ethoxy-8-nitroquinoline is a critical step. The regioselectivity of this reaction is crucial for obtaining the desired product.
Q2: My NMR analysis of the nitrated product shows a mixture of isomers. How can I improve the selectivity for 8-nitro substitution and remove the unwanted isomers?
A2: The nitration of quinolines can often lead to a mixture of positional isomers, with the 5- and 8-positions being common sites of substitution.[5] The directing effect of the ethoxy group at the 5-position should favor nitration at the 8-position, but competing nitration at other positions, such as the 6-position, can occur.
Troubleshooting and Prevention:
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the nitrating agent (typically a mixture of nitric and sulfuric acid). Lower temperatures generally favor higher selectivity.
-
Purification:
-
Fractional Crystallization: Positional isomers often have different solubilities, which can be exploited for separation by fractional crystallization from a suitable solvent.
-
Chromatography: Column chromatography on silica gel is an effective method for separating isomers. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Salt Formation: It has been reported that the hydrohalide salts of 5-nitroquinoline and 8-nitroquinoline can be separated based on their differential solubility in solvents like wet dimethylformamide.[6][7]
-
Table 1: Common Isomeric Byproducts in the Nitration of 5-Ethoxyquinoline
| Impurity Name | Structure | Reason for Formation | Mitigation Strategy |
| 5-Ethoxy-6-nitroquinoline | Isomer | Competing electrophilic aromatic substitution | Optimize reaction conditions (low temperature), purification by chromatography or crystallization. |
| Dinitro compounds | Multiple isomers | Over-nitration | Use stoichiometric amounts of nitrating agent, control reaction time and temperature. |
Part 3: Side Products from the Reduction of 5-Ethoxy-8-nitroquinoline
The final step, the reduction of the nitro group to an amine, is generally efficient but can be accompanied by side reactions, especially if the reaction is not driven to completion or if over-reduction occurs.
Q3: After the reduction of 5-ethoxy-8-nitroquinoline, my product is contaminated with a compound that has a similar TLC Rf value but a different mass. What could this be?
A3: Incomplete reduction is a common issue. The presence of intermediates such as the corresponding nitroso or hydroxylamine derivatives can contaminate the final product. Additionally, impurities in the starting nitro compound will be carried through to the final product.
Troubleshooting and Prevention:
-
Choice of Reducing Agent: A variety of reducing agents can be used, including tin(II) chloride, catalytic hydrogenation (e.g., with Pd/C), or iron in acetic acid. Catalytic hydrogenation is often cleaner and avoids the need to remove metal salts.
-
Reaction Monitoring: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Purification: Column chromatography is typically effective for removing partially reduced intermediates.
Q4: I am observing a byproduct that seems to be a dimer of my desired product. How is this formed and how can I avoid it?
A4: Oxidative dimerization of the final 8-aminoquinoline product can occur, especially if the product is exposed to air for extended periods, particularly under basic conditions or in the presence of certain metal catalysts. This is a known issue with related compounds like primaquine.[8]
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Prompt Work-up and Purification: Once the reaction is complete, proceed with the work-up and purification without delay.
-
Storage: Store the final product under an inert atmosphere and protected from light.
Part 4: Stability of the Ethoxy Group
Q5: I suspect the ethoxy group is being cleaved during my synthesis. Is this possible and under what conditions?
A5: Yes, the ethoxy group can be susceptible to cleavage under harsh acidic conditions, leading to the formation of the corresponding 8-amino-5-hydroxyquinoline. This is analogous to the formation of 8-hydroxyprimaquine from primaquine.[8]
Troubleshooting and Prevention:
-
Avoid Prolonged Exposure to Strong Acids: During the Skraup synthesis or any step involving strong acids, minimize the reaction time and avoid excessive heating.
-
Alternative Synthetic Routes: If de-ethylation is a persistent problem, consider synthetic routes that introduce the ethoxy group at a later stage.
Visualizing the Reduction and Side Reactions:
Caption: The desired reduction of 5-ethoxy-8-nitroquinoline and potential side reactions.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of 5-Ethoxy-8-nitroquinoline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-ethoxy-8-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Summary of Common Side Products
Table 2: Troubleshooting Matrix for this compound Synthesis
| Observed Issue | Potential Cause | Suggested Solution(s) |
| Low yield and tar formation in Skraup synthesis | Uncontrolled exothermic reaction, polymerization of acrolein | Control temperature carefully, use a moderator like FeSO₄.[1] |
| Mixture of nitro-isomers | Lack of regioselectivity in nitration | Optimize nitration conditions (low temperature), purify by chromatography or fractional crystallization. |
| Presence of nitroso/hydroxylamine impurities | Incomplete reduction of the nitro group | Ensure complete reaction by monitoring with TLC, choose an effective reducing agent. |
| Formation of a higher molecular weight byproduct | Oxidative dimerization of the aminoquinoline product | Work under an inert atmosphere, purify the product promptly after the reaction.[8] |
| Product shows loss of the ethoxy group | Cleavage of the ether linkage under strong acid | Minimize exposure to harsh acidic conditions and high temperatures. |
| Unreacted starting materials | Insufficient reaction time or stoichiometry | Monitor reaction to completion, use a slight excess of the appropriate reagent if necessary. |
References
-
Veeprho. (n.d.). Primaquine Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Primaquine-impurities. Retrieved from [Link]
-
Di Martino, R. M. C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3563. [Link]
-
Pharmaffiliates. (n.d.). Primaquine-impurities. Retrieved from [Link]
-
Naicker, T., et al. (2021). Batch Synthesis of Primaquine Diphosphate Anti-Malarial Drug. ChemistrySelect, 6(38), 10173-10177. [Link]
-
Slideshare. (2016). Primaquine Presentation.pptx. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
Li, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29339-29346. [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Vive Chemistry. (2012). Skraup's Synthesis. Retrieved from [Link]
-
Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(11), 4235-4246. [Link]
-
Merritt, C. R., & Walker, G. N. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 66(5), 829-830. [Link]
-
Owolabi, J. B., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Scientific & Engineering Research, 5(12), 123-127. [Link]
-
South East European Journal of Public Health. (2023). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
-
Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
-
Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 8-aminoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Ke, P. C., et al. (2014). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 50(6), 725-732. [Link]
-
SciSpace. (2014). Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0858998 A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 8-Nitroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of pH on the stability of antazoline: Kinetic analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Technology of preparation of 8-hydroxy-5-nitroquinoline. Retrieved from [Link]
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Technical Support Center: Synthesis of 5-Ethoxyquinolin-8-amine
Welcome to the technical support center for the synthesis of 5-Ethoxyquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate, a key building block for various pharmacologically active molecules, including analogs of the antimalarial drug primaquine.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and purity.
Overview of the Synthetic Pathway
The most common and logical synthetic route to this compound proceeds in three main stages starting from 8-hydroxyquinoline. Each stage presents unique challenges that can impact the overall yield and purity of the final product. Understanding the critical parameters at each step is key to a successful synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis. The issues are categorized by the reaction step.
General Issues
Question: My overall yield is significantly lower than expected. Where is the most likely point of failure?
Answer:
-
Cause: While yield loss can occur at any stage, the nitration step (Step 2) is the most critical and often the primary source of low yields. This is due to the potential for forming undesired isomers (e.g., 7-nitro) and di-nitrated byproducts. The reduction of the nitro group (Step 3) is also a common point of yield loss if the reaction is incomplete or if the workup is inefficient.
-
Solution:
-
Analyze Each Step: Do not proceed to the next step without confirming the yield and purity of the intermediate. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and check the purity of your isolated material.
-
Focus on Nitration: Pay meticulous attention to the temperature control and the rate of addition of the nitrating agent. Even small deviations can drastically alter the product distribution. The activating nature of the 8-ethoxy group makes the quinoline ring highly susceptible to electrophilic attack.[4]
-
Optimize Reduction: Ensure your catalyst (if using catalytic hydrogenation) is active and that the reaction goes to completion. The workup for amine products can be tricky; ensure proper pH adjustment to avoid loss of the product in aqueous layers.
-
Step 1: Ethoxylation of 8-Hydroxyquinoline
Question: My ethoxylation reaction is sluggish or incomplete, and I have a lot of unreacted 8-hydroxyquinoline. What's wrong?
Answer:
-
Cause: This is typically due to insufficient reactivity of the electrophile, a weak base, or the presence of water in the reaction.
-
Solution:
-
Choice of Reagents: Use a more reactive ethylating agent like diethyl sulfate or ethyl iodide instead of ethyl bromide if you are facing reactivity issues.
-
Base Strength: Potassium carbonate (K₂CO₃) is a common and effective base, but ensure it is finely powdered and anhydrous to maximize its surface area and effectiveness. For a stronger push, sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.
-
Anhydrous Conditions: Ensure your solvent (e.g., acetone, DMF) is anhydrous. Water will consume the base and can hydrolyze the ethylating agent.
-
Temperature: Refluxing the reaction mixture is standard. Ensure you are reaching the appropriate temperature for your chosen solvent to drive the reaction to completion.
-
Step 2: Nitration of 8-Ethoxyquinoline
This is the most challenging step. Success hinges on precise control over reaction conditions to maximize the yield of the desired 5-nitro isomer.
Question: My primary issue is the formation of isomeric byproducts, leading to a difficult purification and low yield of 8-Ethoxy-5-nitroquinoline. How can I improve regioselectivity?
Answer:
-
Cause: The 8-ethoxy group is an ortho-, para-director. In the quinoline ring system, this activates the 5- and 7-positions for electrophilic aromatic substitution. The formation of the 7-nitro isomer is a common side reaction. This issue is analogous to the challenges seen in the sulfonation of similar quinoline systems, where temperature control is paramount for directing substitution to the 5-position.[5]
-
Solution:
-
Strict Temperature Control: This is the most critical parameter. The reaction should be performed at low temperatures, typically between 0°C and 5°C. Use an ice-salt bath to maintain this temperature range consistently. Lower temperatures favor substitution at the 5-position.[5]
-
Slow Addition: Add the nitrating agent (a mixture of nitric acid and sulfuric acid) dropwise to the solution of 8-ethoxyquinoline in sulfuric acid. This prevents localized temperature spikes and high concentrations of the nitrating agent, which can decrease selectivity.
-
Monitoring: Monitor the reaction progress closely using TLC. The reaction is often very fast (10-20 minutes) once the addition is complete.[4] Quench the reaction by pouring it onto crushed ice as soon as the starting material is consumed to prevent the formation of further byproducts.
-
Caption: Decision tree for troubleshooting the nitration of 8-ethoxyquinoline.
Step 3: Reduction of 8-Ethoxy-5-nitroquinoline
Question: I am attempting a catalytic hydrogenation with Pd/C, but the reaction is very slow or stalls completely. What could be the issue?
Answer:
-
Cause: The most common causes are catalyst poisoning or poor catalyst activity. Certain functional groups or impurities (sulfur or halogen compounds) can poison palladium catalysts. The catalyst itself may also be old or of low quality.
-
Solution:
-
Purity of Substrate: Ensure your 8-Ethoxy-5-nitroquinoline is pure. Impurities carried over from the nitration step can poison the catalyst. Recrystallize the nitro-intermediate if necessary.
-
Catalyst Quality: Use a fresh, high-quality Pd/C catalyst. The loading is typically 5-10 mol%.
-
Hydrogen Pressure: Ensure you are using an adequate pressure of hydrogen (typically 50 psi or as recommended for your specific setup). Check for leaks in your hydrogenation apparatus.
-
Solvent: Use a suitable solvent like ethanol, methanol, or ethyl acetate. Ensure it is degassed to remove dissolved oxygen.
-
Question: What is a reliable alternative to catalytic hydrogenation for the reduction step?
Answer:
-
Cause: Catalytic hydrogenation requires specialized equipment (pressurized reactors) that may not be available in all labs. It also carries the risk of catalyst poisoning.
-
Solution: Chemical reduction methods are highly effective. A widely used and robust alternative is using a metal in acidic media, such as tin (Sn) dust or stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl).[4] Another excellent method is using hydrazine hydrate with a catalytic amount of Pd/C, which avoids the need for high-pressure hydrogen gas.[6]
| Reduction Method | Pros | Cons | Typical Yield |
| Catalytic Hydrogenation (H₂, Pd/C) | Clean reaction, high yield, easy product isolation. | Requires pressure equipment, catalyst poisoning risk.[7] | >90% |
| Metal/Acid (Sn/HCl) | Inexpensive, robust, tolerant of some impurities. | Workup can be tedious (removal of tin salts).[4] | 85-95% |
| Hydrazine Hydrate & Pd/C | No high-pressure H₂ needed, fast reaction. | Hydrazine is toxic, careful temperature control needed.[6] | >90% |
Step 4: Purification
Question: My final product, this compound, is an oil or a low-melting solid and is difficult to purify. What is the best method?
Answer:
-
Cause: The product can be prone to oxidation and may be difficult to crystallize if impurities are present. Amines, in general, can be challenging to handle.
-
Solution:
-
Workup: After the reduction, a careful workup is essential. If you used a metal/acid reduction, basify the solution carefully with NaOH or NH₄OH to precipitate the tin salts and free the amine. Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is the most effective method for purification. Use a solvent system like hexane/ethyl acetate with a small percentage of triethylamine (0.5-1%) to prevent the amine from streaking on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a solvent system like ethanol/water or isopropanol can be effective. A patent for the analogous 5-amino-8-hydroxyquinoline notes that allowing the filtrate to stand slowly precipitates pure crystals.[6]
-
Experimental Protocols
Protocol 1: Optimized Nitration of 8-Ethoxyquinoline
This protocol is designed to maximize the yield of the 5-nitro isomer.
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C using an ice-salt bath.
-
Slowly add 5.0 g of 8-ethoxyquinoline to the cold sulfuric acid, ensuring the temperature does not rise above 5°C.
-
Prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the 8-ethoxyquinoline solution over 20-30 minutes, maintaining the internal temperature strictly between 0°C and 5°C.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5°C.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the mixture slowly with a cold aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is ~7.
-
The yellow precipitate of 8-ethoxy-5-nitroquinoline is collected by vacuum filtration, washed thoroughly with cold water, and dried. Recrystallize from ethanol if necessary.
Protocol 2: Reduction using Sn/HCl
-
To a solution of 4.0 g of 8-ethoxy-5-nitroquinoline in 50 mL of ethanol, add 10 g of tin (Sn) dust.
-
Heat the mixture to 50-60°C and slowly add 25 mL of concentrated hydrochloric acid portion-wise. An exothermic reaction will occur.
-
After the addition is complete, heat the mixture on a water bath for 1-2 hours until TLC analysis shows the disappearance of the starting material.[4]
-
Cool the reaction mixture to room temperature and carefully basify with 40% aqueous NaOH until the solution is strongly alkaline (pH > 10) to precipitate tin hydroxides.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound. Purify by column chromatography or recrystallization.
References
- Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential.Journal of Advance Research in Applied Science.
- Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.Benchchem.
- 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents.
- Scheme 2. Synthesis of primaquine ureas.
- Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.Benchchem.
- Primaquine derivatives: Modifications of the terminal amino group.PubMed Central (PMC).
- Method for preparing 5-amino-8-hydroxyquinoline.
Sources
- 1. 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Primaquine derivatives: Modifications of the terminal amino group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nnpub.org [nnpub.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 5-Ethoxyquinolin-8-amine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Ethoxyquinolin-8-amine. This guide is structured in a practical question-and-answer format to directly address common challenges and frequently encountered issues during the synthesis and subsequent reactions of this versatile quinoline derivative. Our aim is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.
Section 1: Synthesis and Purity of Starting Material
The quality of your starting material is paramount to the success of any subsequent reaction. Issues with the synthesis and purification of this compound can cascade, leading to problematic downstream applications.
Question 1: I am synthesizing this compound via the Skraup synthesis, but my yields are low and I'm getting a lot of tar-like byproducts. What's going wrong?
Answer: The Skraup synthesis, while a classic method for quinoline synthesis, is notorious for its often violent and low-yielding nature, especially when performed without careful control.[1][2] The reaction involves the dehydration of glycerol to acrolein, which then reacts with an aniline derivative.[3][4] Several factors could be contributing to low yields and tar formation:
-
Reaction Temperature: The Skraup reaction is highly exothermic.[1] If the temperature is not carefully controlled, polymerization of acrolein can lead to significant tar formation. It's crucial to follow established protocols that specify gradual heating and careful monitoring.[5]
-
Oxidizing Agent: The choice and amount of oxidizing agent (e.g., nitrobenzene, arsenic acid) are critical. An insufficient amount may lead to incomplete cyclization, while an excess can promote side reactions and decomposition. For related quinoline syntheses, specific molar ratios are recommended to optimize yield and minimize byproducts.[5]
-
Purity of Reactants: Ensure your aniline precursor and glycerol are of high purity. Impurities can interfere with the reaction and contribute to byproduct formation.
Troubleshooting Workflow for Skraup Synthesis
Caption: Troubleshooting workflow for optimizing the Skraup synthesis.
Question 2: My synthesized this compound is a dark oil or solid, and I'm struggling to purify it. What are the best purification strategies?
Answer: The purification of 8-aminoquinoline derivatives can be challenging due to their basicity, polarity, and potential for metal chelation.[6] A dark color often indicates the presence of oxidized impurities.
Here are some recommended purification strategies:
-
Column Chromatography:
-
Stationary Phase: While standard silica gel can be used, its acidic nature can lead to strong adsorption and tailing of the basic 8-aminoquinoline. To mitigate this, you can either use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine, ammonia) or opt for a less acidic stationary phase like alumina (basic or neutral).
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically effective.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective purification method. Solvents to consider include ethanol, methanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the specific impurities present.
-
Acid-Base Extraction: To remove non-basic impurities, you can dissolve the crude product in an organic solvent and perform a liquid-liquid extraction with a dilute acid (e.g., 1M HCl). The this compound will be protonated and move to the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the purified amine, which can then be extracted back into an organic solvent.
-
Treatment with Activated Carbon: To remove colored impurities, you can dissolve the crude product in a suitable solvent and stir it with activated carbon, followed by filtration.[7]
| Purification Method | Advantages | Disadvantages |
| Column Chromatography | Good for separating closely related impurities. | Can be time-consuming; potential for product loss on the column. |
| Recrystallization | Can yield highly pure crystalline material. | Requires a suitable solvent; may not remove all impurities. |
| Acid-Base Extraction | Effective for removing non-basic impurities. | May not be suitable for acid-sensitive compounds. |
| Activated Carbon | Excellent for removing colored impurities. | Can adsorb some of the desired product. |
Section 2: Troubleshooting Common Reactions
This compound is a valuable building block in medicinal chemistry, often participating in cross-coupling and amidation reactions.
Question 3: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but the reaction is sluggish and gives low yields. What factors should I consider?
Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[8] However, the success of the reaction is highly dependent on several factors, especially when using electron-rich anilines like this compound.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst are crucial. For electron-rich anilines, bulky, electron-rich ligands such as BrettPhos or tBuXPhos often give better results.[9][10] These ligands facilitate the reductive elimination step, which can be rate-limiting.
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes lead to side reactions. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be better alternatives, although they may require higher reaction temperatures.
-
Solvent: The solvent can significantly influence the reaction outcome. Aprotic solvents like toluene, dioxane, or THF are commonly used. In some cases, aprotic polar solvents like DMF can be effective, but they can also promote side reactions.[7]
-
Catalyst Pre-activation: Using a pre-formed palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) can often lead to more reproducible results compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[9]
-
Side Reaction - Hydrodehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene. This can be more prevalent with electron-rich anilines. Optimizing the ligand and reaction conditions can help to minimize this side reaction.[7]
Buchwald-Hartwig Optimization Workflow
Caption: A systematic approach to optimizing Buchwald-Hartwig amination reactions.
Question 4: I am trying to form an amide bond between this compound and a carboxylic acid using standard coupling reagents (e.g., EDC/HOBt), but the reaction is incomplete or gives a low yield. Why is this happening and how can I improve it?
Answer: While this compound is a primary amine, its nucleophilicity can be lower than that of simple alkylamines due to the electron-withdrawing effect of the quinoline ring system. This can make amide bond formation more challenging.
Here are several strategies to improve the yield of your amide coupling reaction:
-
Choice of Coupling Reagent: For less nucleophilic amines, more potent coupling reagents may be necessary. Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA). These reagents are known to be effective for challenging amide couplings.[11]
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF or NMP are often superior to dichloromethane (DCM) for difficult couplings as they can better solvate the reaction intermediates.
-
Temperature: If the reaction is sluggish at room temperature, gently heating it (e.g., to 40-50 °C) can increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
-
Activation of the Carboxylic Acid: An alternative to using coupling reagents is to first convert the carboxylic acid to a more reactive species, such as an acid chloride (using, for example, oxalyl chloride or thionyl chloride). The resulting acid chloride can then be reacted with this compound in the presence of a base like triethylamine or pyridine. This two-step procedure is often very effective for unreactive amines.[11]
-
Protecting Group Strategy: In some complex syntheses, the 8-amino group can be protected (e.g., with a Boc group) to prevent side reactions, followed by deprotection after the desired transformations are complete.[7][12]
| Coupling Reagent | Base | Common Solvents | Notes |
| EDC/HOBt | DIPEA, Et₃N | DCM, DMF | Standard conditions, may be insufficient for this substrate. |
| HATU/HBTU | DIPEA | DMF, NMP | More potent, good for challenging couplings. |
| Acid Chloride | Et₃N, Pyridine | DCM, THF | Highly reactive, may not be suitable for sensitive substrates. |
Section 3: Product Purification and Characterization
Question 5: My final product, a derivative of this compound, is difficult to purify from residual palladium catalyst after a cross-coupling reaction. How can I effectively remove the palladium?
Answer: Residual palladium from cross-coupling reactions is a common issue and can be challenging to remove completely. Here are several effective methods:
-
Silica Gel Chromatography: While standard silica gel chromatography can remove some palladium, a significant amount may still co-elute with your product.
-
Palladium Scavengers: There are commercially available scavenger resins (e.g., thiol-functionalized silica) that are specifically designed to bind to and remove palladium.[7] The crude product is dissolved in a suitable solvent, the scavenger resin is added, and the mixture is stirred for a period of time before being filtered.
-
Aqueous Washes: In some cases, washing the organic solution of your product with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help to extract the palladium into the aqueous phase.
-
Recrystallization: If your product is a solid, recrystallization can be an effective final purification step to remove trace amounts of palladium and other impurities.
Palladium Removal Workflow
Caption: A multi-step approach for the effective removal of palladium catalyst.
Question 6: What are the key spectroscopic features I should look for to confirm the structure of this compound and its derivatives?
Answer: Spectroscopic characterization is essential for confirming the identity and purity of your compounds.
-
¹H NMR (Proton NMR):
-
Look for the characteristic signals of the ethoxy group: a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).
-
The aromatic protons on the quinoline ring will appear as a series of doublets and multiplets in the aromatic region (typically 7-9 ppm). The specific coupling patterns will depend on the substitution pattern.
-
The protons of the amino group (-NH₂) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
Confirm the presence of all expected carbon atoms, including the two carbons of the ethoxy group and the carbons of the quinoline ring.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak should correspond to the calculated molecular weight of your compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Look for the characteristic N-H stretching vibrations of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).
-
C-O stretching vibrations for the ethoxy group will also be present.
-
By carefully analyzing these spectroscopic data, you can confidently confirm the structure and assess the purity of your this compound and its derivatives.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Nagy, V. K., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 26(21), 6567.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Mansfield, R. K., et al. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99.
- Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.
- Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
- Nagy, V. K., et al. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. (2023). Skraup reaction.
- Wiley. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.
- Sigma-Aldrich. (n.d.). 8-Aminoquinoline 98 578-66-5.
- Li, J., et al. (2019). An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules, 24(7), 1278.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3669-3677.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Royal Society of Chemistry. (n.d.). Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction.
- Wikipedia. (2023). 8-Aminoquinoline.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ResearchGate. (2025). Technology of Preparing 8Hydroxy5-nitroquinoline.
- MDPI. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 26(16), 4983.
- SlideShare. (n.d.). Anti-Malarial; 8-aminoquinolines.
- ResearchGate. (n.d.). A possible SET mechanism for the coupling reaction of 8-aminoquinoline amides with sulfonyl chlorides.
- Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19.
- ACS Publications. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- SlideShare. (n.d.). 8 aminoquinolines.
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- Li, B., et al. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 22(10), 1637.
- ResearchGate. (2021).
- ResearchGate. (2021).
- BenchChem. (2025). The 8-Aminoquinoline Antimalarials: A Technical Guide for Researchers.
- MDPI. (2020).
- Maulide, N., et al. (2021). Challenges and Breakthroughs in Selective Amide Activation.
- Strother, R. T., et al. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs.
- ChemScene. (n.d.). 115425-84-9 | this compound.
- ResearchGate. (2025).
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. iipseries.org [iipseries.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. hepatochem.com [hepatochem.com]
- 12. An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 5-Ethoxyquinolin-8-amine
Welcome to the technical support center for the synthesis of 5-Ethoxyquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimization and troubleshooting of this important chemical transformation. The primary and most established synthetic route involves the reduction of the corresponding nitro-precursor, 5-ethoxy-8-nitroquinoline. This document focuses on optimizing this critical reduction step.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected, or the reaction has stalled. What are the potential causes and how can I resolve this?
Low yield is a frequent challenge that can often be traced back to several key factors related to reagents, reaction conditions, or catalyst efficacy.[1]
Potential Causes & Recommended Solutions:
-
Purity and Activity of Reagents:
-
Cause: The purity of the starting material, 5-ethoxy-8-nitroquinoline, is critical. Impurities can introduce competing side reactions.[1] Similarly, the reducing agents or catalysts may have degraded. For catalytic hydrogenation, the Palladium on Carbon (Pd/C) catalyst can lose activity over time or upon exposure to air and moisture. For chemical reductions, the iron powder may be passivated (oxidized).
-
Solution: Ensure the starting nitro-compound is of high purity (>98%). Use a fresh, high-quality catalyst from a reputable supplier; for Pd/C, it should be stored under an inert atmosphere. If using iron powder for a Béchamp reduction, consider activating it by washing with dilute acid (e.g., 2% HCl) followed by water and ethanol rinses, then drying under vacuum.
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect temperature, insufficient reaction time, or inadequate pressure (for hydrogenation) are common culprits for incomplete reactions.[2]
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction stalls, consider incrementally increasing the temperature or reaction time. For catalytic hydrogenation, ensure the system is properly sealed and that sufficient hydrogen pressure (typically 50-100 psi) is maintained throughout the reaction.[3]
-
-
Inefficient Mixing/Agitation:
-
Cause: In heterogeneous reactions, such as catalytic hydrogenation or the Béchamp reduction, efficient stirring is paramount.[2] Poor agitation prevents effective contact between the substrate, solvent, and the solid-phase catalyst or reducing agent, leading to a stalled reaction.
-
Solution: Use a properly sized stir bar and a stir plate capable of vigorous agitation to ensure the solid catalyst/reagent is well-suspended in the reaction medium. For larger-scale reactions, overhead mechanical stirring is recommended.
-
-
Catalyst Poisoning (for Catalytic Hydrogenation):
-
Cause: Trace impurities in the starting material or solvent, particularly sulfur or halogenated compounds, can irreversibly poison the palladium catalyst, rendering it inactive.
-
Solution: Purify the starting material if catalyst poisoning is suspected. Use high-purity, hydrogen-compatible solvents. If poisoning occurs, the reaction will stop completely; in this case, the catalyst must be filtered off and fresh catalyst added to restart the reduction.
-
Caption: Troubleshooting flowchart for diagnosing low yield.
Q2: I'm observing significant impurity formation in my final product. What are these byproducts and how can I minimize them?
The formation of byproducts directly impacts both yield and purification difficulty. The identity of these impurities is typically dependent on the reduction method used.
Common Impurities & Minimization Strategies:
-
Unreacted Starting Material (5-ethoxy-8-nitroquinoline):
-
Cause: This is the most common impurity, resulting from an incomplete reaction.
-
Minimization: As detailed in Q1, ensure complete conversion by optimizing reaction time, temperature, pressure, and agitation. Monitor the reaction until no starting material is visible by TLC/HPLC.
-
-
Reduction Intermediates (Nitroso and Hydroxylamine Species):
-
Cause: The reduction of a nitro group proceeds in a stepwise manner.[4] If the reaction conditions are too mild or the reducing agent is depleted, these intermediates can accumulate.
-
Minimization: Ensure sufficient stoichiometry of the reducing agent (for chemical reductions) or adequate catalyst loading and hydrogen supply (for hydrogenation). Allowing the reaction to proceed to completion will convert these intermediates to the desired amine.
-
-
Over-reduction Products (5-Ethoxy-1,2,3,4-tetrahydroquinolin-8-amine):
-
Cause: This is a specific risk during catalytic hydrogenation under harsh conditions (e.g., prolonged reaction times, high temperatures, or high pressures).[5] The quinoline ring itself can be reduced.
-
Minimization: Employ milder conditions. Use a lower hydrogen pressure (e.g., 50 psi) and temperature (e.g., 40-60 °C). Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.
-
Q3: The workup and purification of this compound are challenging. What are the recommended procedures?
Effective purification is crucial for obtaining a high-purity final product. The strategy depends heavily on the reaction method and the nature of the impurities.
Recommended Purification Strategies:
-
Workup for Béchamp Reduction: The primary challenge is the complete removal of iron salts.
-
After the reaction is complete, cool the mixture and basify it with a strong base (e.g., NaOH or Na2CO3 solution) to a pH > 10. This precipitates iron as iron hydroxides (Fe(OH)₂/Fe(OH)₃).
-
Filter the entire mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover all the product.
-
Proceed with a standard aqueous workup of the filtrate.
-
-
Acid-Base Extraction:
-
The product is a basic amine, while the starting material and some intermediates are not. This difference can be exploited.[1]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to pH > 10, which will precipitate the free amine product.
-
Extract the free amine back into an organic solvent, dry the organic layer (e.g., with anhydrous Na₂SO₄), and evaporate the solvent to yield the purified product.
-
-
Column Chromatography:
-
This is a highly effective method for removing closely related impurities.[1]
-
Stationary Phase: Silica gel is standard. Due to the basic nature of the amine, it may streak on silica. This can be mitigated by pre-treating the silica with triethylamine (by adding ~1-2% triethylamine to the eluent system).
-
Eluent: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.
-
-
Recrystallization:
-
If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final purification step. A patent describes obtaining the product as columnar crystals by allowing a hot isopropanol solution to cool slowly.[6] Experiment with different solvent systems (e.g., ethanol, isopropanol/water, toluene) to find optimal conditions.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the most reliable methods for synthesizing this compound?
The most common and reliable method is the reduction of 5-ethoxy-8-nitroquinoline. The two leading industrial and laboratory-scale approaches for this transformation are:
-
Catalytic Transfer Hydrogenation: Using a palladium on carbon (Pd/C) catalyst with a hydrogen source like hydrogen gas (H₂) or hydrazine hydrate (N₂H₄·H₂O).[6] This method is often clean and high-yielding.
-
Béchamp Reduction: A classical method using a metal, typically iron powder, in the presence of a dilute acid like hydrochloric acid or acetic acid.[4][7] This method is robust, inexpensive, and highly effective for aromatic nitro group reductions.
Q5: How do I choose between Catalytic Hydrogenation and a Chemical Reduction method like Béchamp?
The choice depends on available equipment, scale, cost, and safety considerations.
| Feature | Catalytic Hydrogenation (H₂/Pd-C) | Béchamp Reduction (Fe/HCl) |
| Typical Yield | Very High (often >95%) | High (85-95%) |
| Purity | Generally very high; main risk is over-reduction. | Good; requires careful removal of iron salts. |
| Equipment | Requires a pressure-rated hydrogenation vessel. | Standard laboratory glassware is sufficient. |
| Safety | Requires handling of flammable H₂ gas and pyrophoric Pd/C catalyst. | Avoids flammable gas, but reactions can be exothermic. |
| Scalability | Excellent for both lab and industrial scale. | Very robust and widely used in industry. |
| Workup | Simple filtration to remove the catalyst. | More complex workup involving filtration of iron sludge. |
| Cost | Higher initial cost due to palladium catalyst. | Very low cost (iron powder and acid are cheap). |
Q6: How can I effectively monitor the reaction progress?
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable eluent (e.g., 30-50% ethyl acetate in hexanes). The starting nitro compound is less polar and will have a higher Rf value than the highly polar amine product, which will often stay near the baseline. Staining with potassium permanganate can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of the starting material, product, and any intermediates by their mass, confirming reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing you to determine the percentage conversion with high accuracy.[8]
Q7: What are the essential safety precautions for this synthesis?
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Conduct all reactions in a well-ventilated fume hood.
-
Catalytic Hydrogenation:
-
Palladium on carbon (especially used, dry catalyst) can be pyrophoric and may ignite in air. Handle with care, preferably under a nitrogen or argon atmosphere.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Use a blast shield.
-
-
Béchamp Reduction:
-
The reaction can be highly exothermic, especially during the initial addition of acid. Add the acid slowly and use an ice bath to control the temperature.
-
Hydrogen gas is evolved as a byproduct of the reaction between iron and acid; ensure adequate ventilation.
-
Part 3: Optimized Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂/Pd-C
This protocol is adapted for high yield and purity on a laboratory scale.
Step-by-Step Methodology:
-
Vessel Preparation: To a pressure-rated hydrogenation vessel, add 5-ethoxy-8-nitroquinoline (1.0 eq) and a suitable solvent such as ethanol or methanol (10-15 mL per gram of substrate).
-
Inerting: Add 10% Palladium on Carbon (5-10 mol %). Seal the vessel and purge the system with nitrogen or argon gas 3-5 times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the vessel, pressurizing it to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature (or warm gently to 40 °C to increase the rate).
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion by TLC or LC-MS analysis of a small, carefully vented aliquot. The reaction is typically complete within 4-8 hours.
-
Workup: Carefully vent the hydrogen gas and purge the vessel again with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent. Caution: Do not allow the filter cake to dry completely in the air, as it can be pyrophoric. Quench the wet filter cake with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.
Caption: Experimental workflow for catalytic hydrogenation.
Protocol 2: Béchamp Reduction using Fe/HCl
This protocol is a robust and cost-effective alternative to catalytic hydrogenation.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a condenser and a mechanical stirrer, add 5-ethoxy-8-nitroquinoline (1.0 eq), iron powder (3.0-5.0 eq), and ethanol/water (e.g., a 4:1 mixture, 20 mL per gram of substrate).
-
Acid Addition: Heat the stirred suspension to reflux (approx. 80-85 °C). Once refluxing, add concentrated hydrochloric acid (0.1-0.2 eq) dropwise over 30-60 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, maintain the reaction at reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until all the starting material has been consumed.
-
Workup - Iron Removal: Cool the reaction to room temperature. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the mixture is strongly basic (pH > 10), which will precipitate iron salts.
-
Filtration: Filter the slurry through a pad of Celite®. Wash the filter cake extensively with ethanol or ethyl acetate to ensure full recovery of the product.
-
Isolation: Combine the filtrate and washes. Remove the organic solvent under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product. Purify further by column chromatography or recrystallization as needed.
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Name of Reaction. (n.d.). Bechamp Reduction.
- Wikipedia. (n.d.). Béchamp reduction.
- ChemScene. (n.d.). This compound.
- Vielhaber, T., Heizinger, C., & Toups, C. (2021). Homogeneous pressure hydrogenation of quinolines effected by a bench-stable tungsten-based pre-catalyst.
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6269. [Link]
- Omar, W. A. E., & Hormi, O. E. O. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- LibreTexts. (2024). Synthesis of Amines.
- The Organic Chemistry Tutor. (2022). Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction. YouTube.
- BenchChem. (2025). Dealing with low yield during the chemical synthesis of Purpurin.
- BenchChem. (2025).
- Google Patents. (2011). CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
- 7. Bechamp Reduction (Chapter 14) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
preventing degradation of 5-Ethoxyquinolin-8-amine during storage
Welcome to the technical support center for 5-Ethoxyquinolin-8-amine (CAS No. 1154275-84-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research chemical. Here, we address common questions and provide troubleshooting advice to prevent degradation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: As an aromatic amine, this compound is susceptible to degradation from several environmental factors. The primary culprits are:
-
Oxidation: The amine group is prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of colored impurities, often appearing as a darkening of the material. The quinoline ring itself can also undergo oxidative degradation.[1][2]
-
Moisture: Aromatic amines can be hygroscopic, and the presence of moisture can facilitate degradation pathways and potentially lead to clumping of the solid material.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.[3]
-
Elevated Temperatures: Heat can accelerate the rate of all chemical degradation processes.[4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To mitigate the risks outlined in Q1, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[6] (Controlled, 20-25°C) | Avoids acceleration of degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by excluding oxygen. |
| Light | Amber glass vial or opaque container | Protects the compound from light-induced degradation. |
| Moisture | Tightly sealed container, store in a desiccator | Prevents hydrolysis and moisture-related degradation. |
Q3: I've noticed a change in the color of my this compound powder. What does this indicate and is it still usable?
A3: A color change, typically to a darker shade (e.g., yellowing or browning), is a common visual indicator of degradation, likely due to oxidation. While a slight color change may not significantly impact the bulk purity, it is a warning sign.
Before using the material, it is crucial to re-assess its purity. The usability of the compound will depend on the specific requirements of your experiment. For applications requiring high purity, such as in the development of pharmaceutical standards, any sign of degradation warrants obtaining a fresh batch.
Q4: How can I assess the purity of my stored this compound?
A4: Several analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a versatile and robust method for routine quality control.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities and confirm the structure of the primary compound.
For a detailed protocol on purity assessment, please refer to the "Troubleshooting Guides" section below.
Troubleshooting Guides
Issue 1: Visual Signs of Degradation (Color Change)
Workflow for Investigation:
Caption: Decision workflow upon observing a color change in the sample.
Issue 2: Inconsistent Experimental Results
If you are experiencing inconsistent results from experiments using stored this compound, degradation of the starting material could be a contributing factor.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see FAQ Q2).
-
Assess Purity: Perform a purity analysis on the stored material.
-
Compare with a New Batch: If possible, repeat the experiment with a fresh, unopened batch of this compound to determine if the issue lies with the stored material.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately transfer the this compound to a tared amber glass vial.
-
If the container will be opened multiple times, it is advisable to aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to air and moisture.
-
Before sealing, flush the vial with an inert gas such as argon or nitrogen.
-
Seal the vial tightly with a cap that has a chemically resistant liner.
-
For additional protection, wrap the cap with parafilm.
-
Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel).
-
Store the desiccator in a cool, dark, and well-ventilated area, away from strong oxidizing agents.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method adapted from techniques used for similar quinoline derivatives and should be optimized for your specific instrumentation and requirements.[7][8][9]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% formic acid or phosphoric acid. A suggested starting gradient is 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance, which can be determined using a UV-Vis spectrophotometer.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a concentration of approximately 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard.
Understanding Degradation Pathways
While specific degradation pathways for this compound under storage conditions are not extensively documented in the literature, we can infer potential mechanisms based on the chemistry of aromatic amines and the quinoline scaffold.
Potential Degradation Mechanisms:
Caption: Potential degradation pathways for this compound.
The primary amine group is susceptible to oxidation, which can lead to the formation of various colored byproducts. Additionally, the electron-rich quinoline ring system can be attacked by radicals generated by light or in the presence of oxygen, potentially leading to hydroxylation or even cleavage of the ring structure.[1][2]
References
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science. Available at: [Link]
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry. Available at: [Link]
-
Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. Journal of Environmental Science and Health, Part A. Available at: [Link]
-
Impact of Solvent on the Thermal Stability of Amines. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Influence of Amine Compounds on the Thermal Stability of Paper-Oil Insulation. Polymers. Available at: [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. Available at: [Link]
-
HPLC Method for Analysis of 8-hydroxyquinoline. SIELC Technologies. Available at: [Link]
Sources
- 1. electrochemsci.org [electrochemsci.org]
- 2. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]
- 3. Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Amine Compounds on the Thermal Stability of Paper-Oil Insulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 1154275-84-9 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 9. sielc.com [sielc.com]
Technical Support Center: Purification of 5-Ethoxyquinolin-8-amine
Welcome to the technical support center for the purification of 5-Ethoxyquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important quinoline derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction: The Nuances of Purifying this compound
This compound is a valuable building block in medicinal chemistry. However, like many aminoquinoline derivatives, its purification can be challenging due to its susceptibility to oxidation, the presence of closely-related impurities from its synthesis, and its physical properties. This guide will equip you with the knowledge to anticipate and overcome these hurdles, ensuring the high purity required for your research and development endeavors.
A common synthetic route to this compound involves the reduction of a 5-ethoxy-8-nitroquinoline precursor. The challenges in purification often stem from impurities generated during this and preceding synthetic steps.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is discolored (yellow to brown). What is the cause and can it be purified?
A1: Discoloration is a frequent issue with aminoquinolines and is primarily caused by oxidation.[1] Aromatic amines are susceptible to air and light-induced oxidation, leading to the formation of colored impurities, such as N-oxides and polymeric materials.[1][2] Minor discoloration can often be rectified through purification. However, significant darkening may indicate substantial degradation, impacting yield and purity.
Solution:
-
Purification: For minor discoloration, recrystallization or column chromatography can be effective. The use of activated charcoal during recrystallization can help remove colored impurities.[3]
-
Prevention: To prevent further discoloration, handle and store the compound under an inert atmosphere (nitrogen or argon), in amber-colored vials to protect it from light, and at reduced temperatures.[1]
Q2: I am seeing multiple spots on my TLC analysis after synthesis. What are the likely impurities?
A2: The impurities in your sample will largely depend on the synthetic route. Assuming a synthesis involving the reduction of 5-ethoxy-8-nitroquinoline, you might encounter:
-
Unreacted 5-ethoxy-8-nitroquinoline: The starting material may not have been fully consumed.
-
Incomplete reduction byproducts: Intermediates such as the corresponding nitroso or hydroxylamino derivatives can be present if the reduction is not driven to completion.[4]
-
Byproducts from the quinoline synthesis: If the quinoline core was synthesized via a Skraup reaction, you might have isomers or other substituted quinolines as byproducts.[5][6][7]
-
Degradation products: As mentioned in Q1, oxidation can lead to various colored impurities.
Q3: What are the best analytical methods to assess the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantitative purity analysis of quinoline derivatives.[8][9] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Thin-Layer Chromatography (TLC): TLC is excellent for rapid, qualitative monitoring of reaction progress and for identifying suitable solvent systems for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of impurities.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems during the purification of this compound.
Problem 1: Difficulty in Achieving High Purity by Recrystallization
| Symptom | Potential Cause | Troubleshooting Steps |
| Oiling out | The compound is too soluble in the chosen solvent, or the solution is cooled too rapidly. | - Use a less polar solvent or a solvent mixture. - Ensure slow cooling to promote crystal growth over precipitation. - Try adding an anti-solvent dropwise to a solution of the compound in a good solvent.[10] |
| Poor recovery | The compound has significant solubility in the cold solvent. | - Screen for a solvent in which the compound has a large solubility difference between hot and cold conditions. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Impurities co-crystallize | The impurities have similar solubility properties to the desired compound. | - Try a different solvent or solvent system.[11] - Consider a second recrystallization from a different solvent system. - If impurities persist, column chromatography is recommended. |
Problem 2: Challenges in Column Chromatography
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor separation of spots | The chosen eluent system is not optimal. | - Perform a thorough TLC screening with various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). - Consider using a gradient elution. |
| Tailing of the main spot | The compound is interacting strongly with the stationary phase (silica gel). Amines are basic and can interact with the acidic silica. | - Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to suppress the interaction with silica.[8] |
| Compound appears to be degrading on the column | The compound is sensitive to the acidic nature of silica gel or is being oxidized. | - Use a deactivated stationary phase, such as neutral alumina. - Work quickly and avoid prolonged exposure of the compound on the column. - Consider using a less polar eluent system to speed up the elution. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent system should be determined through small-scale trials.
1. Solvent Screening: a. Place a small amount of the crude this compound (10-20 mg) into several test tubes. b. Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate) to each tube.[10][11] c. Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature. d. Gently heat the tubes. An ideal solvent will dissolve the compound completely upon heating. e. Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good crop of crystals upon cooling.
2. Recrystallization Procedure: a. Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes. c. Hot-filter the solution to remove the charcoal and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature. e. Once crystals have formed, cool the flask in an ice bath to maximize the yield. f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under vacuum.
Protocol 2: Purity Analysis by HPLC
This is a starting point for method development. The conditions may need to be optimized for your specific instrument and sample.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and ramp up to a high percentage over 20-30 minutes. A typical gradient might be 10-90% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition or a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. |
Visualization of Key Concepts
Workflow for Troubleshooting Purification
Caption: A decision-making workflow for the purification of this compound.
Potential Impurities from Synthesis
Caption: Common impurities originating from the synthesis of this compound.
References
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Patsnap. (n.d.). 8-Aminoquinoline patented technology retrieval search results. Retrieved from [Link]
-
BioPharma International. (2016). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Ibrahim, F., et al. (2015). HPLC methods for chloroquine determination in biological samples and pharmaceutical products. PMC. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Retrieved from [Link]
-
Refining Community. (2010). Contamination in Amine Systems. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
DergiPark. (n.d.). Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]
-
Vive Chemistry. (2012). Skraup's Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Application of Mobile Phases Containing Ionic Liquid for HPLC Analysis of Selected Isoquinoline Alkaloids. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2010). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Retrieved from [Link]
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
-
ResearchGate. (2018). How to remove yellow color from metal amine complexes??. Retrieved from [Link]
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ResearchGate. (2015). Technology of Preparing 8-Hydroxy-5-nitroquinoline. Retrieved from [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]
-
ResearchGate. (2015). Technology of preparation of 8-hydroxy-5-nitroquinoline. Retrieved from [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]
-
Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]
-
PubMed. (1999). Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system. Retrieved from [Link]
Sources
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- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 8. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-Ethoxyquinolin-8-amine
Welcome to the technical support center for the synthesis of 5-Ethoxyquinolin-8-amine. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this important chemical intermediate. As a crucial precursor in the synthesis of 8-aminoquinoline-based pharmaceuticals, such as Primaquine and its analogues, robust and scalable production of this compound is of significant interest.[1][2][3]
This document moves beyond simple protocols to address the common challenges and critical decision points encountered during scale-up. Our focus is on providing actionable troubleshooting advice grounded in chemical principles to ensure a safe, efficient, and reproducible synthesis.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved in a three-step sequence starting from 8-hydroxyquinoline. Each step presents unique challenges when transitioning from laboratory scale to pilot or production scale.
Sources
Technical Support Center: A Researcher's Guide to 5-Ethoxyquinolin-8-amine
Welcome to the technical support center for 5-Ethoxyquinolin-8-amine. As a Senior Application Scientist, I've designed this guide to address the common, yet often complex, challenges researchers face when dealing with impurities in this compound. Purity is paramount for the reliability and reproducibility of your experimental results, and this resource provides in-depth, field-proven insights to help you identify, troubleshoot, and eliminate contaminants effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Part 1: Understanding the Nature of Impurities
Question 1: What are the most probable sources of impurities in my this compound sample?
Impurities in a sample of this compound typically originate from three main sources: the synthetic route, subsequent degradation, or improper storage.
-
Synthesis-Related Impurities: These are the most common culprits. They can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, in syntheses involving the reduction of a corresponding nitro-quinoline, incomplete reduction can leave residual nitro-compound in your final product.[1] Similarly, if the ethoxy group is introduced via Williamson ether synthesis, you might find residual starting phenol. Positional isomers, formed due to non-specific reactions, are also a significant possibility.
-
Degradation Products: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light over extended periods. This can lead to the formation of colored polymeric materials or oxidized species, which can complicate analysis and purification. The stability of amine compounds can also be pH-dependent, with degradation potentially accelerating under strongly acidic or basic conditions.[2][3]
-
Residual Solvents & Reagents: Solvents used during the reaction or purification (e.g., methanol, ethanol, ethyl acetate, hexane) may be present in the final product if not adequately removed.[1][4] Reagents from the purification process itself, such as triethylamine used in chromatography, can also co-elute with the product.
Part 2: Analytical Strategies for Impurity Profiling
Question 2: I suspect my sample is impure. What is the quickest way to get a preliminary purity assessment?
For a rapid and cost-effective initial assessment, Thin-Layer Chromatography (TLC) is the method of choice. By spotting your dissolved sample on a silica plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can quickly visualize the number of components. A pure sample should ideally show a single, well-defined spot. The presence of multiple spots indicates impurities. This technique is excellent for monitoring the progress of a reaction or the effectiveness of a purification step.[1]
Question 3: My TLC shows multiple spots. Which advanced analytical techniques should I use for definitive purity validation and quantification?
When TLC indicates the presence of impurities, more sophisticated techniques are necessary for confirmation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the industry standards.
-
High-Performance Liquid Chromatography (HPLC): This is a highly versatile and robust method for purity analysis of quinoline derivatives.[5] Reversed-phase HPLC, using a C18 column, is typically the preferred method. It separates compounds based on their polarity. The purity is often calculated based on the area percentage of the main peak in the chromatogram.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally sensitive and provides high specificity, making it ideal for identifying volatile impurities and residual solvents.[6] The sample is vaporized and separated in a gaseous mobile phase, with a mass spectrometer for detection, which provides structural information about the impurities based on their mass-to-charge ratio.
The choice between these methods depends on the nature of the expected impurities and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a stationary and a liquid mobile phase.[6] | Separation based on volatility and partitioning between a stationary and a gaseous mobile phase, with mass-based detection.[6] |
| Best For | Non-volatile and thermally sensitive compounds; routine quality control.[5] | Volatile and thermally stable compounds; identification of unknown impurities and residual solvents.[6] |
| Sensitivity | High (nanogram to picogram range).[6] | Very High (picogram to femtogram range).[6] |
| Key Advantage | Robust, widely available, and highly versatile for a broad range of compounds. | Provides structural information (mass spectrum) for impurity identification. |
| Limitation | Does not provide direct structural information without a mass spectrometer detector (LC-MS). | The compound must be volatile and thermally stable. |
Workflow for Impurity Identification and Remediation
The following diagram outlines the logical workflow from initial sample analysis to obtaining a purified product.
Caption: A typical workflow for analyzing and purifying a chemical sample.
Part 3: Troubleshooting Purification
Question 4: I'm running a silica gel column, but my compound is smearing badly (peak tailing). What's happening and how can I fix it?
This is a classic problem when purifying basic compounds like aromatic amines on standard silica gel.[7] The issue stems from a strong acid-base interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica.[8][9] This causes some of your compound to bind too strongly, leading to irreversible adsorption, low recovery, and significant peak tailing.[9]
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase. Typically, 0.5-2% triethylamine (TEA) is added to the solvent system (e.g., hexane/ethyl acetate). The TEA neutralizes the acidic sites on the silica, allowing your compound to elute more cleanly and symmetrically.[8]
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Amine-functionalized Silica: These columns have an amine-based surface that masks the acidic silanols, providing a much more inert environment for purifying basic compounds and often allowing for simpler solvent systems like hexane/ethyl acetate.[7]
-
Basic Alumina: Alumina is another alternative to silica and can be effective for the purification of basic compounds.
-
Question 5: When should I opt for recrystallization instead of column chromatography?
The choice depends on the nature of the impurities and the quantity of material.
-
Choose Recrystallization when:
-
Your compound is a solid with moderate to high purity (>90%).
-
The impurities have significantly different solubility profiles from your main compound in a given solvent.[10]
-
You are working with a large quantity of material, as recrystallization is often more scalable than preparative chromatography.
-
-
Choose Column Chromatography when:
-
Your sample is a crude mixture with multiple impurities.
-
The impurities have similar polarities and solubility to your product, making separation by recrystallization difficult.
-
Your product is an oil or a low-melting solid.
-
Question 6: I'm trying to recrystallize my sample, but no crystals are forming. What can I do?
The failure of a compound to crystallize is usually due to the solution not being supersaturated, the use of an inappropriate solvent, or the presence of impurities that inhibit crystal growth.[11]
Troubleshooting Steps:
-
Increase Supersaturation:
-
Evaporate Solvent: Slowly evaporate some of the solvent to increase the concentration of your compound.[12]
-
Cool the Solution: If using a solvent where solubility is highly temperature-dependent, cool the solution slowly in an ice bath.
-
-
Induce Nucleation:
-
Re-evaluate Your Solvent: The chosen solvent may be too good; the compound is too soluble to precipitate.[11] You may need to screen for a different solvent or use an anti-solvent system, where you dissolve the compound in a good solvent and then slowly add a poor solvent in which it is insoluble.[12]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Modified for Amines)
This protocol is designed to mitigate the issues associated with purifying basic amines on silica gel.
-
Slurry Preparation: In a fume hood, weigh your crude this compound and dissolve it in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry and then evaporate the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is known as "dry loading" and typically results in better separation.[1]
-
Column Packing: Pack a glass column with silica gel (100-200 mesh) using a hexane/ethyl acetate mixture as the eluent. Ensure the column is packed uniformly to avoid channeling.
-
Equilibration: Equilibrate the packed column by running 2-3 column volumes of the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine) through it. The addition of triethylamine is crucial to deactivate the silica.[8]
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying a solid compound.[10]
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] Test small amounts of your sample in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find the best one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Do not add excess solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or polymeric material), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.
Part 4: Prevention and Best Practices
Question 7: How should I store this compound to maintain its purity?
Proper storage is critical to prevent degradation. Aromatic amines can be sensitive to air, light, and moisture.[13]
-
Container: Store the compound in a tightly sealed, airtight container. Amber glass vials are preferred to protect against light.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and prevent oxidation.
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources.[13][14] Storing at refrigerated temperatures (e.g., 4°C) can significantly slow down potential degradation pathways.[15]
-
Moisture: Amines can be hygroscopic. Store in a desiccator or in an environment with controlled low humidity to prevent moisture absorption.[13]
References
- BenchChem. (2025).
- Bock, M. G., & Robert, T. A. (1949). Quinoline compounds and process of making same. U.S. Patent No. 2,474,823. Washington, DC: U.S.
- Biotage. (2023).
- Biotage. (2023). Is there an easy way to purify organic amines?
- Lurgi, G. (2013). Process for the purification of aromatic amines. U.S. Patent No. 8,455,691. Washington, DC: U.S.
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- Google Patents. (2010).
- BenchChem. (2025).
- BenchChem. (2025).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ECHEMI. (n.d.).
- BenchChem. (2025).
- Google Patents. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.
- BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
- Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety.
- Google Patents. (2013). Purification method of 8-hydroxyquinoline crude product. CN103304477B.
- Beinert, H. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341.
- Google Patents. (2024). A method for purifying 8-hydroxyquinoline reaction solution. CN117402112A.
- Google Patents. (2012). Method for preparing 5-chloro-8-hydroxyquinoline. CN102267943B.
- Lee, Y. B., & Kim, C. K. (2007). Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion. Journal of Pharmaceutical Sciences, 96(9), 2433-2442.
- Hawe, A., & Jiskoot, W. (2009). Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. Pharmaceutical Research, 26(7), 1679–1690.
Sources
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- 2. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
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- 14. echemi.com [echemi.com]
- 15. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Ethoxyquinolin-8-amine
A Guide to Alternative Solvents and Experimental Troubleshooting
Welcome to the technical support center for the synthesis of 5-Ethoxyquinolin-8-amine. This guide is designed for researchers, chemists, and drug development professionals actively working with 8-aminoquinoline scaffolds. As a key intermediate in the synthesis of pharmacologically active molecules, including analogues of the antimalarial drug primaquine, robust and safe synthesis of this compound is critical.[1][2]
This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common issues and implementing safer, more environmentally benign solvent systems. We will explore the causality behind experimental choices, offering solutions to challenges you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs) on Synthesis Strategy
This section addresses high-level strategic questions regarding the synthesis of the this compound core structure.
Q1: What is the traditional and most common method for synthesizing the quinoline core of this molecule?
A: The foundational method is the Skraup synthesis , a classic and powerful reaction for creating the quinoline ring system.[3][4][5] In its archetypal form, the reaction involves heating an aromatic amine (in this case, a precursor like 4-ethoxy-2-nitroaniline) with glycerol, concentrated sulfuric acid, and a strong oxidizing agent.[1][4][6] The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein, which is the key electrophile that reacts with the amine to initiate ring formation.[6][7]
Q2: Nitrobenzene is frequently cited in classic Skraup protocols. What is its role, and why is it considered problematic?
A: Nitrobenzene serves a dual purpose in the traditional Skraup reaction: it is both a high-boiling solvent that can handle the high reaction temperatures required, and it is the oxidizing agent needed for the final aromatization step to convert the dihydroquinoline intermediate into the stable quinoline ring.[3][7]
However, nitrobenzene is highly problematic due to its severe toxicity profile. It is a suspected human carcinogen, a reproductive toxicant, and causes damage to organs through prolonged exposure.[8][9] Its use requires stringent safety controls, including high-efficiency fume hoods and specialized waste disposal procedures, making it a significant target for replacement under modern green chemistry principles.[10][11][12]
Q3: When seeking an "alternative solvent," what is the primary goal? Is it just about replacing nitrobenzene?
A: The primary goal is twofold: to enhance safety and to improve the environmental profile of the synthesis. This involves not just replacing nitrobenzene as a solvent but fundamentally replacing the nitrobenzene-driven oxidation system . The ideal alternative would be a less toxic, more sustainable solvent and/or a milder, more efficient oxidizing agent that does not produce hazardous byproducts.[13][14] The goals extend to improving reaction control, minimizing the formation of tarry byproducts, and simplifying product purification.[15]
Q4: Can greener solvents like water or ethanol be used for this type of quinoline synthesis?
A: Yes, but typically with significant modifications to the traditional protocol. Water and ethanol have been successfully employed in modern, green approaches to quinoline synthesis.[16][17][18] These methods often rely on alternative energy sources, such as microwave irradiation, to achieve the necessary reaction temperatures in these lower-boiling-point solvents.[13][15] A microwave-assisted Skraup synthesis using water as a solvent has been reported, demonstrating the feasibility of moving away from hazardous organic solvents.[15]
Q5: What are the most critical safety precautions to take when performing a Skraup-type reaction, regardless of the solvent system?
A: The Skraup reaction is notoriously exothermic and has a reputation for being violent if not properly controlled.[3] Key safety measures include:
-
Strict Fume Hood Use: All operations must be conducted in a certified, high-performance chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves.[8]
-
Controlled Reagent Addition: Sulfuric acid should be added slowly and portion-wise to the reaction mixture, with efficient cooling and stirring to dissipate the heat generated.[7]
-
Moderation: The use of a moderator, such as ferrous sulfate (FeSO₄), is often recommended in traditional protocols to help temper the reaction's violence.[3]
-
Vigorous Stirring: Ensure the reaction mixture is well-stirred to prevent the formation of localized hot spots.[19]
Part 2: Troubleshooting Guide for Experimental Challenges
This guide addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Issue: Low or Non-Existent Product Yield
Q: My reaction has completed, but I have a very low yield of the desired quinoline product after workup. What are the most likely causes?
A: Low yield is a multifaceted problem that can originate from reagent quality, reaction conditions, or workup procedures.
-
Cause 1: Incomplete Reaction. The dehydration of glycerol to acrolein and the subsequent cyclization require high temperatures. If the temperature is too low or the reaction time is too short, the reaction may stall.
-
Cause 2: Reagent Purity and Stability. The Skraup reaction is sensitive to the quality of its inputs.
-
Cause 3: Inefficient Oxidant. If you are using an alternative to nitrobenzene, it may not be potent enough under the reaction conditions to drive the final aromatization step.
-
Troubleshooting: Re-evaluate the alternative oxidant. Systems like catalytic iodine in sulfuric acid have proven effective and may be a more reliable choice than weaker oxidants.[21]
-
-
Cause 4: Product Loss During Workup. The workup for a Skraup reaction typically involves quenching the acid in a large volume of water/ice, followed by neutralization and extraction or steam distillation.[7] Significant product can be lost if the pH is not carefully controlled during neutralization or if the extraction is inefficient.
-
Troubleshooting: Carefully neutralize the acidic mixture with a concentrated base solution (e.g., NaOH) while cooling in an ice bath. Ensure the final mixture is strongly alkaline to deprotonate the quinoline product, making it soluble in organic solvents for extraction.[7]
-
Workflow: Troubleshooting Low Yield
Below is a logical workflow to diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low yield in quinoline synthesis.
Part 3: A Comparative Look at Alternative Solvent & Oxidant Systems
The most effective green chemistry approach to the Skraup synthesis is to decouple the roles of solvent and oxidant, allowing for the selection of less hazardous alternatives for each function.
Comparative Data of Synthesis Systems
The following table summarizes the properties of traditional nitrobenzene compared to greener or alternative systems.
| System Component | Role(s) | Boiling Point (°C) | Key Advantages | Key Disadvantages | Safety Profile & Citations |
| Nitrobenzene | Solvent & Oxidant | 211 | High yield, well-established method. | Highly toxic, carcinogenic, environmentally persistent, violent reaction. | Severe Hazard [8][9][10][11][12] |
| Sulfuric Acid | Solvent & Catalyst | 337 | High boiling point, serves as the reaction medium, readily available. | Highly corrosive, viscous, requires careful handling and neutralization. | Severe Hazard |
| Water | Solvent | 100 | Non-toxic, inexpensive, environmentally benign. | Low boiling point requires microwave or high-pressure reactors. | Non-Hazardous [13][16] |
| Ethanol | Solvent | 78 | Green solvent, readily available, easy to remove. | Very low boiling point, highly flammable, not suitable for traditional high-temp reflux. | Flammable [16][18] |
| Iodine (catalytic) | Oxidant | N/A | Milder reaction, only catalytic amounts needed, avoids heavy metals. | Can be corrosive, potential for halogenated byproducts. | Moderate Hazard [21][22] |
| Air / Oxygen | Oxidant | N/A | Inexpensive, readily available, produces no toxic byproducts. | Can be difficult to control, may require specialized equipment for safe handling. | Oxidizer [22] |
Part 4: Detailed Experimental Protocols & Workflows
The following protocols are provided as a starting point for laboratory synthesis. All quantities should be adapted based on the specific molecular weight of the chosen starting materials. These reactions must be performed in a certified fume hood with appropriate PPE.
Protocol 1: Iodine-Catalyzed Synthesis of 5-Ethoxy-8-nitroquinoline (Nitrobenzene-Free)
This protocol adapts the principles of using a non-nitrobenzene oxidant.[21] The subsequent reduction of the nitro group to an amine is a standard procedure.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-ethoxy-2-nitroaniline (1.0 eq) and a catalytic amount of iodine (I₂, ~0.05 eq).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (approx. 6 eq) to the flask while stirring and cooling in an ice-water bath. The mixture will become a thick slurry.
-
Heating: Once the addition is complete, heat the mixture to approximately 120-130 °C.
-
Glycerol Addition: Add glycerol (3.0 eq) dropwise via the dropping funnel over 60-90 minutes, maintaining the internal temperature between 120-140 °C. The reaction is exothermic; control the addition rate to prevent the temperature from rising too rapidly.
-
Reaction Completion: After the glycerol addition is complete, maintain the temperature at ~140 °C for an additional 2-3 hours, monitoring by TLC until the starting aniline is consumed.
-
Work-up: Allow the reaction to cool to room temperature. Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Neutralization: Cool the aqueous mixture in an ice bath and slowly neutralize by adding a 50% (w/v) sodium hydroxide solution until the pH is >10. This step is highly exothermic.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-ethoxy-8-nitroquinoline can be purified by column chromatography or recrystallization.
Protocol 2: Reduction to this compound
This is a standard nitro group reduction.
-
Reaction Setup: Dissolve the purified 5-ethoxy-8-nitroquinoline (1.0 eq) in ethanol or isopropanol in a round-bottom flask.[23]
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %).
-
Hydrazine Addition: Gently heat the mixture to reflux (~70-80 °C). Slowly add hydrazine hydrate (4-5 eq) dropwise. Be aware of gas evolution (N₂).
-
Reaction Completion: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Filtration: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol.
-
Purification: Cool the filtrate. The product, this compound, may crystallize upon cooling.[23] Alternatively, the solvent can be removed under reduced pressure, and the product can be purified by recrystallization.
General Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
References
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]
-
Parmar, M. C. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH. Retrieved January 19, 2026, from [Link]
-
Safety Data Sheet: Nitrobenzene ≥98,5 %. (n.d.). Carl ROTH. Retrieved January 19, 2026, from [Link]
-
NITROBENZENE 98% - (For Synthesis) MSDS. (n.d.). Sciencelab.com. Retrieved January 19, 2026, from [Link]
-
Alternative Oxidisers in Skraup reaction. (2009). Sciencemadness.org. Retrieved January 19, 2026, from [Link]
-
Synthesis and in vitro drug release of primaquine phosphate loaded PLGA nanoparticles. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
- CN103396360A - Method for preparing primaquine diphosphate. (2013). Google Patents.
-
Primaquine Presentation.pptx. (2019). Slideshare. Retrieved January 19, 2026, from [Link]
-
Skraup synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 19, 2026, from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of Primaquine Glyco-Conjugates as Potential Tissue Schizontocidal Antimalarial Agents. (2017). PubMed. Retrieved January 19, 2026, from [Link]
-
Scheme 2. Synthesis of primaquine ureas. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Skraup Reaction. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]
- US6103904A - Skraup reaction process for synthesizing quinolones. (2000). Google Patents.
-
The Skraup Synthesis of Quinolines. (1953). Organic Reactions. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). ResearchGate. Retrieved January 19, 2026, from [Link]
- CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline. (2011). Google Patents.
Sources
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- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. iipseries.org [iipseries.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Skraup Reaction | NROChemistry [nrochemistry.com]
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- 17. researchgate.net [researchgate.net]
- 18. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 22. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 5-Ethoxyquinolin-8-amine Functionalization
Welcome to the technical support center for the functionalization of 5-Ethoxyquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to catalyst selection for modifying this important molecular scaffold. As a derivative of 8-aminoquinoline, this compound is a valuable building block in medicinal chemistry, and achieving precise, regioselective functionalization is paramount for developing novel therapeutics.
This document provides field-proven insights into catalyst systems, explains the causality behind experimental choices, and offers self-validating protocols to ensure reproducible success in your laboratory.
Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection Strategy
This section addresses high-level questions regarding the strategic selection of catalysts for various functionalization reactions on the this compound core.
Q1: What is the primary role of the 8-amino group in the functionalization of this compound?
The 8-amino group is the most influential feature of the molecule for directing transition metal-catalyzed C-H functionalization. It acts as a powerful bidentate directing group, coordinating to the metal center through both the amino nitrogen (N8) and the quinoline nitrogen (N1).[1][2][3] This chelation forms a stable five-membered metallacycle intermediate, which is thermodynamically and kinetically favored.[3] This conformation brings the catalyst into close proximity to the C-H bond at the C7 position, making it the most common site for functionalization. Functionalization at the C5 position is also frequently observed, often influenced by the specific catalyst system and substrate electronics.[4]
Q2: Which catalysts are recommended for C-H arylation on the benzene ring of the quinoline scaffold (e.g., at the C5 or C7 position)?
Palladium and copper catalysts are the workhorses for C-H arylation of 8-aminoquinoline derivatives.
-
Palladium Catalysis: Palladium(II) catalysts, such as Pd(OAc)₂, are highly effective.[5][6] The choice of ligand is critical for reactivity and selectivity.[7] Bulky, electron-rich phosphine ligands (e.g., XPhos, Buchwald-type ligands) are often required to facilitate the catalytic cycle. The 8-aminoquinoline moiety itself can serve as the directing group.[1][8]
-
Copper Catalysis: Copper catalysts, such as Cu(OAc)₂ or CuI, can also effectively mediate C-H arylation and other functionalizations, sometimes offering different selectivity or functional group tolerance compared to palladium.[2][4] These reactions often proceed via a single-electron transfer (SET) mechanism.[4]
For targeting the C5 position specifically, modulating the directing group (e.g., by acylating the 8-amino group) can alter the stereoelectronics of the intermediate, favoring functionalization at C5 over C7.[4]
Q3: My goal is C-N bond formation (amination) on the quinoline ring. What are the best catalyst systems?
For introducing nitrogen-based functional groups, both copper and palladium-catalyzed systems are prominent.
-
Copper-Catalyzed Amination: Copper(II) salts like Cu(OAc)₂ can catalyze the direct C-H amination of 8-acylaminoquinolines, often with high regioselectivity for the C5 position.[9] These reactions can utilize reagents like azodicarboxylates as the amine source.[9]
-
Palladium-Catalyzed Amination (Buchwald-Hartwig type): If you start with a halogenated this compound, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10][11] This reaction typically uses a palladium catalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand to couple an amine with the aryl halide.[10][12]
Q4: Is it possible to functionalize the pyridine ring (e.g., at C2 or C4) in the presence of the powerful 8-amino directing group?
Direct functionalization of the C2 or C4 positions via C-H activation is extremely challenging due to the overwhelming directing effect of the 8-amino group towards the C7/C5 positions. Most successful C2 functionalizations of quinolines are performed on substrates lacking a strong C8 directing group, often using a temporary N-oxide directing group to guide rhodium or palladium catalysts to the C2 position.[13][14] To achieve this on your substrate, you would first need to protect or remove the 8-amino group and introduce an N-oxide, which significantly alters the synthetic route.
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Conversion in Palladium-Catalyzed C-H Arylation
| Possible Cause | Proposed Solution & Explanation |
| Inactive Catalyst | The palladium precursor (e.g., Pd(OAc)₂) can degrade upon improper storage. Solution: Use a freshly opened bottle of the catalyst or consider using a more robust and air-stable pre-catalyst (e.g., a Buchwald pre-catalyst). Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.[15] |
| Suboptimal Ligand | The ligand is crucial for stabilizing the palladium center and facilitating reductive elimination.[7] Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The electronics and sterics of the ligand must be matched to the substrate for optimal performance.[7][16] |
| Incorrect Base | The base is required for the C-H activation step but can also cause substrate degradation or catalyst inhibition if too strong or poorly soluble. Solution: Screen a variety of bases. While K₂CO₃ is common, weaker bases like Cs₂CO₃ or K₃PO₄ can be more effective and offer better functional group tolerance.[16] |
| Catalyst Inhibition | The bidentate chelation from the 8-aminoquinoline can be so strong that it forms a highly stable, catalytically inactive complex. Solution: Try modifying reaction conditions such as increasing the temperature to promote catalyst turnover. Alternatively, temporarily acylating the 8-amino group can modulate its coordinating ability and sometimes prevent catalyst sequestration. |
Problem 2: Poor Regioselectivity (Mixture of C5 and C7 Isomers)
| Possible Cause | Proposed Solution & Explanation |
| Steric/Electronic Ambiguity | The C5 and C7 positions can have similar intrinsic reactivity. Solution: Modify the directing group. Attaching a bulky acyl group (e.g., pivaloyl) to the 8-amino nitrogen can introduce steric bulk that favors functionalization at the less hindered C5 position.[4] |
| Reaction Conditions | Temperature and solvent polarity can influence the transition state energies for C-H activation at different positions. Solution: Systematically screen reaction temperatures. Lowering the temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Test different solvents to see how polarity affects the regiochemical outcome. |
Problem 3: Significant Homocoupling of the Aryl Halide Partner
| Possible Cause | Proposed Solution & Explanation |
| Catalyst System | The catalyst may be promoting the homocoupling pathway (e.g., Glaser coupling for terminal alkynes or reductive coupling for aryl halides). Solution: Re-evaluate the ligand and palladium source. Sometimes, adding a small amount of an additive can suppress this side reaction. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can sometimes promote homocoupling.[15] |
| Reaction Stoichiometry | An excess of the coupling partner can sometimes lead to increased homocoupling. Solution: Carefully control the stoichiometry. Try using a slight excess of the this compound relative to the aryl halide. |
Section 3: Protocols & Data Summaries
Protocol 1: Palladium-Catalyzed C5-H Arylation of N-Pivaloyl-5-Ethoxyquinolin-8-amine
This protocol is a representative procedure based on established methods for directed C-H functionalization.
-
Preparation of Substrate: In a round-bottom flask, dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add triethylamine (1.5 eq.) followed by the dropwise addition of pivaloyl chloride (1.2 eq.). Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion. Quench with water, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography to yield N-pivaloyl-5-Ethoxyquinolin-8-amine.
-
C-H Arylation Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add the N-pivaloyl-5-Ethoxyquinolin-8-amine (1 eq.), the desired aryl iodide (1.5 eq.), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ (2.5 eq.).
-
Reaction Execution: Add degassed anhydrous solvent (e.g., dioxane or toluene). Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Catalyst Systems for C-H Arylation of 8-Aminoquinolines
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | General Outcome |
| Pd(OAc)₂ (5-10) | XPhos (10-20) | K₂CO₃ (2.0) | Dioxane | 110 | Good yields for C-H arylation with aryl bromides/iodides.[15] |
| Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | K₂CO₃ (2.0) | Toluene | 100 | Effective for sterically demanding substrates.[7] |
| CuI (10) | None | K₃PO₄ (2.0) | DMF | 120 | Can be effective for C5-sulfenylation and other heteroatom couplings.[4] |
| [RhCp*Cl₂]₂ (2-5) | AgSbF₆ (20) | Ac-Gly-OH (1.0) | DCE | 80 | Often used for C2-functionalization of quinoline N-oxides, less common for 8-aminoquinolines.[17][18] |
Section 4: Visual Guides & Diagrams
Diagram 1: Catalyst Selection Workflow This diagram provides a decision-making framework for selecting an appropriate catalytic system.
Caption: Catalyst selection workflow for functionalization.
Diagram 2: Simplified Mechanism of 8-Amino Directed C-H Activation This diagram illustrates the key role of the 8-amino group in forming a metallacycle to direct C-H activation.
Caption: Directed C-H activation via a palladacycle intermediate.
Diagram 3: Troubleshooting Flowchart for Low Reaction Yield
Caption: Troubleshooting flowchart for low reaction yield.
Section 5: References
-
ResearchGate. (n.d.). Rhodium‐Catalyzed Selective C−H Bond Functionalization of Quinolines. Retrieved from ResearchGate.
-
Nale, S. D., Aslam, M., & Lee, Y. R. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
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ACS Publications. (n.d.). Rhodium(III)-Catalyzed C–C Bond Formation of Quinoline N-Oxides at the C-8 Position under Mild Conditions. Organic Letters. [Link]
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ACS Publications. (2022). Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis. [Link]
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Lautens, M. (2025). Direct C–H Functionalization of 8-Methylquinolines Under Rhodium Catalysis. Synfacts, 21(11), 1123.
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National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central. [Link]
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ResearchGate. (2025). Copper(II)-Catalyzed Direct Azidation of 8-aminesquinolines via remote C-H activiation. [Link]
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ACS Publications. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
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National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
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National Institutes of Health. (2024). Aminoquinoline-Based Tridentate (NNN)-Copper Catalyst for C–N Bond-Forming Reactions from Aniline and Diazo Compounds. [Link]
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National Institutes of Health. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. PubMed. [Link]
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Semantic Scholar. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
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ResearchGate. (2016). (PDF) Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. [Link]
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ResearchGate. (n.d.). C5–H halogenation of 8-aminoquinolines via the copper catalyst. [Link]
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National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]
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ResearchGate. (n.d.). Synthesis and application of 8‐aminoquinoline auxiliary in diverse C−H functionalization protocols. [Link]
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ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]
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ResearchGate. (2025). Merging photoredox catalysis with transition metal catalysis: Direct C4-H amination of 8-hydroxyquinoline derivatives. [Link]
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Semantic Scholar. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of 5-Ethoxyquinolin-8-amine: X-ray Crystallography and a Medley of Modern Techniques
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds like 5-Ethoxyquinolin-8-amine, a derivative of the versatile 8-hydroxyquinoline scaffold with significant potential in medicinal chemistry, precise structural confirmation is not merely a formality but a critical step that dictates its therapeutic promise.[1][2] This guide provides an in-depth exploration of X-ray crystallography as the gold standard for structural elucidation and offers a comparative analysis with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental nuances and comparative strengths of these methods in the context of confirming the structure of this compound.
The Definitive Answer: X-ray Crystallography
X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a compound.[3][4] The technique relies on the diffraction of an X-ray beam by a single crystal of the material. The resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the generation of a precise three-dimensional electron density map and, consequently, the molecular structure.[3] For a molecule like this compound, a successful crystal structure would provide unequivocal evidence of its connectivity, stereochemistry, and conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Analog
Step 1: Crystallization
-
Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step. The crystal must be of sufficient size and quality to diffract X-rays effectively.
-
Procedure:
-
Dissolve a high-purity sample of this compound in a suitable solvent or a mixture of solvents (e.g., chloroform-ethanol mixture).[6]
-
Employ a slow evaporation technique at room temperature. This allows for the gradual saturation of the solution and the controlled growth of single crystals.
-
Alternative methods such as vapor diffusion or cooling of a saturated solution can also be explored to find optimal crystallization conditions.
-
Step 2: Crystal Mounting and Data Collection
-
Rationale: The selected crystal must be carefully mounted and maintained at a specific temperature (typically cryogenic) to minimize thermal vibrations and radiation damage during data collection.
-
Procedure:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen gas (around 100 K).[6]
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is processed to determine the crystal system and space group. The structure is then "solved" by determining the phases of the diffracted X-rays, and "refined" to create a final, accurate model of the molecule.
-
Procedure:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Determine the unit cell parameters and the crystal's space group. For a similar compound, 5-ethoxymethyl-8-hydroxyquinoline, an orthorhombic space group Pbca was observed.[5]
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.[3]
-
Workflow for X-ray Crystallography
Caption: Experimental workflow for confirming molecular structure using X-ray crystallography.
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic and computational methods offer valuable, often more readily obtainable, structural information. These techniques are indispensable for routine characterization and can provide insights that complement the static picture from a crystal structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.
Key NMR Experiments for this compound:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The signals for the aromatic protons on the quinoline ring, the ethoxy group protons, and the amine protons will appear in distinct regions of the spectrum.[8][9] The integration of the signals is directly proportional to the number of protons, confirming the proton count of the molecule.[9]
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular skeleton.[11]
-
Experimental Protocol: NMR Analysis
-
Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity.
-
Analyze the chemical shifts, coupling constants, and correlations to assemble the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[12]
Key MS Techniques for this compound:
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.[13][14]
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and substructures.[13][15] For quinoline derivatives, characteristic fragmentation pathways often involve the quinoline ring system.[16][17][18]
Experimental Protocol: Mass Spectrometry Analysis
-
Dissolve a small amount of the sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the full scan mass spectrum to determine the molecular weight.
-
Perform an HRMS analysis to confirm the elemental composition.
-
Conduct an MS/MS experiment on the molecular ion to obtain fragmentation data for structural confirmation.
Computational Chemistry
Computational chemistry utilizes theoretical principles to model and predict molecular properties, including structure and spectra.[19][20] While not an experimental technique in the traditional sense, it is a powerful complementary tool.
Applications in Structure Confirmation:
-
Geometry Optimization: Computational methods like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of this compound.[21]
-
Prediction of Spectroscopic Data: NMR chemical shifts and coupling constants can be predicted and compared with experimental data to validate the proposed structure.[22] This can be particularly useful for assigning complex NMR spectra.
-
Rationalizing Experimental Observations: Computational models can help in understanding and rationalizing observed chemical reactivity and spectroscopic properties.[23]
Computational Protocol:
-
Build the 3D structure of this compound using molecular modeling software.
-
Perform a geometry optimization using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).
-
Calculate the NMR shielding tensors to predict the ¹H and ¹³C chemical shifts.
-
Compare the calculated data with the experimental NMR and MS data for validation.
Performance Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Primary Output | Precise 3D atomic coordinates | Connectivity and solution-state structure | Molecular weight and fragmentation patterns | Predicted 3D structure and properties |
| Sample Requirement | High-quality single crystal | ~1-10 mg, soluble | <1 mg, soluble | None (in silico) |
| Definitiveness | Unambiguous | High, but indirect for 3D structure | Confirms molecular formula, suggests structure | Predictive, requires experimental validation |
| Throughput | Low | High | High | High |
| Key Advantage | "Gold standard" for absolute structure | Provides information on dynamic processes in solution | High sensitivity and accuracy for molecular formula | Predictive power and aids in spectral interpretation |
| Key Limitation | Requires suitable crystals, static picture | Can be complex to interpret, less precise for 3D | Does not provide direct connectivity information | Accuracy depends on the level of theory used |
Comparative Workflow Diagram
Caption: Comparative workflows for the structural elucidation of this compound.
Conclusion
The structural confirmation of a novel compound such as this compound necessitates a multi-faceted analytical approach. While X-ray crystallography provides the most definitive and unambiguous structural evidence, its reliance on high-quality single crystals can be a bottleneck. NMR spectroscopy and mass spectrometry are indispensable, high-throughput techniques that provide a wealth of information regarding connectivity and molecular formula, respectively. Computational chemistry serves as a powerful predictive and validation tool that complements the experimental data. For drug development professionals, an integrated strategy that leverages the strengths of each of these techniques is the most robust and efficient path to unequivocal structural confirmation, thereby paving the way for further preclinical and clinical investigations.
References
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- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.National Center for Biotechnology Information.
- MASS SPECTRA OF OXYGENATED QUINOLINES.Canadian Science Publishing.
- Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.ResearchGate.
- Structure Elucidation of Small Molecules.Fiehn Lab, UC Davis.
- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.ACS Publications.
- Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data.ResearchGate.
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New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. Available at: [Link]
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Predicting Molecular Properties via Computational Chemistry. J-STAR Research. Available at: [Link]
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Computational Chemistry. Schrödinger. Available at: [Link]
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6 ways computational chemistry can refine your drug discovery project. NuChem Sciences. Available at: [Link]
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Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Available at: [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
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Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. Available at: [Link]
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Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. ResearchGate. Available at: [Link]
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Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek. Available at: [Link]
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Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. Available at: [Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central. Available at: [Link]
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Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. The Royal Society of Chemistry. Available at: [Link]
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A Comparative Analysis of 5-Ethoxyquinolin-8-amine and 5-Methoxyquinolin-8-amine for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its numerous derivatives, 8-aminoquinolines have garnered significant attention for their diverse biological activities. This guide provides a detailed comparative study of two closely related analogues: 5-Ethoxyquinolin-8-amine and 5-Methoxyquinolin-8-amine. By examining their synthesis, physicochemical properties, and biological activities, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate molecule for their specific applications.
Introduction to the Molecules: A Subtle Structural Distinction
At their core, this compound and 5-Methoxyquinolin-8-amine share the same 8-aminoquinoline framework. The key distinction lies in the alkoxy substituent at the 5-position of the quinoline ring: an ethoxy (-OCH₂CH₃) group in the former and a methoxy (-OCH₃) group in the latter. This seemingly minor difference in a single carbon atom can have a profound impact on the molecule's steric and electronic properties, ultimately influencing its reactivity, solubility, and interaction with biological targets.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, as these characteristics influence absorption, distribution, metabolism, and excretion (ADME). Below is a comparative summary of the key physicochemical properties of this compound and 5-Methoxyquinolin-8-amine.
| Property | This compound | 5-Methoxyquinolin-8-amine |
| Molecular Formula | C₁₁H₁₂N₂O | C₁₀H₁₀N₂O |
| Molecular Weight | 188.23 g/mol | 174.20 g/mol [1] |
| Appearance | Powder | Powder[2] |
| Melting Point | Not reported | 90-95 °C[2] |
| LogP (Predicted) | ~2.2 | ~1.7[1] |
| pKa (Predicted) | Basic amine: ~4.5 | Basic amine: ~4.5 |
| Solubility | Sparingly soluble in water | Sparingly soluble in water |
The additional ethyl group in this compound results in a slightly higher molecular weight and a predicted increase in lipophilicity (LogP) compared to its methoxy counterpart. This enhanced lipophilicity may influence its membrane permeability and interaction with hydrophobic pockets in target proteins.
Synthesis and Chemical Reactivity
The synthesis of both 5-alkoxy-8-aminoquinolines typically follows a multi-step pathway, commencing from a suitably substituted aniline or quinoline precursor. A general and adaptable synthetic route is outlined below.
General Synthetic Workflow
Caption: Generalized synthetic pathway for 5-alkoxy-8-aminoquinolines.
Experimental Protocol: Synthesis of 5-Methoxyquinolin-8-amine
This protocol is adapted from established methods for the synthesis of 5-methoxy-8-nitroquinoline followed by reduction.[3]
Step 1: Synthesis of 5-Methoxy-8-nitroquinoline
-
To a cooled mixture of 5 cm³ of concentrated sulfuric acid and 4 cm³ of concentrated nitric acid, add 50 mg of 8-methoxyquinoline with shaking to dissolve.
-
The reaction is typically complete within 10-15 minutes, facilitated by the activating effect of the methoxy group.
-
Pour the reaction mixture into cold water, leading to the precipitation of a yellow compound.
-
Filter the precipitate under vacuum and dry it over anhydrous calcium chloride.
-
Recrystallize the solid from 95% methanol to yield 5-methoxy-8-nitroquinoline.
Step 2: Reduction to 5-Methoxyquinolin-8-amine
-
Dissolve 0.050 g of 5-methoxy-8-nitroquinoline in 10 ml of concentrated hydrochloric acid.
-
Add 1 g of tin dust with vigorous shaking.
-
Heat the mixture on a water bath for 1 hour, or until the nitro compound has completely reacted.
-
Cool the reaction mixture to approximately 30°C and neutralize it with 40 mL of cold water.
-
Extract the product with 40 ml of chloroform.
-
The resulting brownish solid can be further purified by recrystallization and column chromatography to yield 5-Methoxyquinolin-8-amine.
The synthesis of this compound would follow a similar procedure, substituting the methylating agent in the initial step with an ethylating agent (e.g., iodoethane or diethyl sulfate) to form 8-ethoxyquinoline.
Comparative Biological Activities
The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The nature of the substituent at the 5-position can significantly modulate this activity.
Antimalarial Activity
8-Aminoquinolines are a critical class of antimalarial drugs, with primaquine being a notable example. The presence of an alkoxy group at the 5-position has been shown to be crucial for antimalarial efficacy. Studies on various 5-alkoxy-8-aminoquinoline derivatives have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[4] While direct comparative data for this compound and 5-methoxyquinolin-8-amine is limited in the public domain, structure-activity relationship (SAR) studies of related compounds suggest that the size and nature of the alkoxy group can influence the antimalarial potency and metabolic stability.[5] Generally, analogues with electron-donating groups at the 5-position have shown promising activity.[5]
Antibacterial Activity
A comparative study on a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinolone-3-carboxylic acids, which are structurally related to the compounds of interest, revealed important differences in their antibacterial profiles.[6] The 8-methoxyquinolone series demonstrated antibacterial activity against a broad spectrum of Gram-positive, Gram-negative, and anaerobic bacteria, comparable to other potent quinolones.[6] In contrast, the 8-ethoxy derivatives were found to be significantly less active, showing a 2-3 dilution decrease in potency in antibacterial assays.[6] However, this decrease in activity was accompanied by an improved safety profile, with reduced phototoxicity and mammalian cell cytotoxicity.[6] This trade-off between activity and safety is a critical consideration in drug development.
Herbicidal Potential
Derivatives of 5-methoxyquinolin-8-amine have also been investigated for their herbicidal properties. A study on 8-methoxyquinoline-5-amino acetic acid, synthesized from 5-amino-8-methoxyquinoline, demonstrated significant herbicidal activity against various weeds.[3] This suggests that the 5-methoxyquinolin-8-amine scaffold could serve as a valuable starting point for the development of novel herbicides. The herbicidal potential of this compound derivatives has not been extensively reported, representing a potential area for future research.
Role as a Synthetic Auxiliary
5-Methoxyquinolin-8-amine has been utilized as an effective and easily removable directing group in organic synthesis.[2] This application leverages the coordinating ability of the quinoline nitrogen and the amino group to direct C-H activation and facilitate the synthesis of complex molecules.[2] The utility of this compound in a similar capacity has not been as widely documented.
Structure-Activity Relationship Insights
The available data allows for the formulation of key structure-activity relationship insights that can guide future research and development efforts.
Caption: Key structure-activity relationship distinctions between the two compounds.
Conclusion and Future Directions
The comparative analysis of this compound and 5-Methoxyquinolin-8-amine reveals a nuanced interplay between a subtle structural modification and the resulting physicochemical and biological properties.
5-Methoxyquinolin-8-amine stands out for its established synthetic utility and the demonstrated biological activity of its derivatives in antibacterial and herbicidal applications. Its higher antibacterial potency makes it a more promising lead for the development of novel antibiotics where high efficacy is the primary objective.
This compound , while exhibiting lower antibacterial activity, presents a more favorable safety profile. This characteristic could be highly advantageous in applications where minimizing off-target toxicity is a critical concern, such as in the development of drugs for long-term use or for treating infections in sensitive patient populations. Its potentially higher lipophilicity may also be exploited to improve membrane penetration and target engagement in specific contexts.
For researchers and drug development professionals, the choice between these two molecules will ultimately depend on the specific goals of their project. If maximizing biological potency is the priority, 5-methoxyquinolin-8-amine may be the more suitable starting point. However, if the objective is to develop a compound with an optimized safety profile, this compound warrants serious consideration.
Future research should focus on a direct, head-to-head comparison of these two compounds across a wider range of biological assays to further elucidate their structure-activity relationships. Additionally, a detailed investigation into the metabolic stability and pharmacokinetic profiles of both molecules would provide invaluable data for their potential translation into therapeutic applications.
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Jain, M., et al. (2015). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Medicinal Chemistry Letters, 6(9), 963-967. [Link]
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Adewole, E., Oke, O.T., & Ojo, A. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4). [Link]
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Sanchez, J. P., et al. (1995). The synthesis, structure-activity, and structure-side effect relationships of a series of 8-alkoxy- and 5-amino-8-alkoxyquinolone antibacterial agents. Journal of Medicinal Chemistry, 38(22), 4478-4487. [Link]
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Vennerstrom, J. L., et al. (1999). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum in Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598-602. [Link]
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The Quinoline Scaffold: A Comparative Guide to the Biological Activity of 5-Ethoxyquinolin-8-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its versatile scaffold allows for extensive functionalization, leading to a broad spectrum of biological activities. This guide provides an in-depth comparison of the biological activities of 5-Ethoxyquinolin-8-amine and other key quinoline derivatives, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. We will delve into their anticancer, antimalarial, and antimicrobial properties, supported by experimental data and detailed protocols.
The Significance of Substitution: How Molecular Modifications Dictate Biological Fate
The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents. The electron-donating or -withdrawing properties, steric bulk, and lipophilicity of these functional groups can dramatically alter the molecule's interaction with biological targets, ultimately defining its therapeutic efficacy and spectrum of activity. The 8-aminoquinoline scaffold, in particular, has been a fertile ground for the development of drugs, most notably the antimalarial agent primaquine.[1] Our focus, this compound, introduces an ethoxy group at the C-5 position, a modification that can significantly impact its biological properties compared to other derivatives.
Anticancer Activity: A Tale of Two Positions
Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[2] The mechanism of action is often multifaceted, involving the inhibition of key enzymes like topoisomerase, modulation of signaling pathways such as PI3K/Akt/mTOR, and induction of apoptosis.[2][3]
Structure-Activity Relationship in Anticancer Quinolines
Studies have revealed critical insights into the SAR of anticancer quinoline derivatives. For instance, the presence of a hydroxyl group at the C-8 position is often crucial for activity.[4][5] Furthermore, substitutions at the C-5 and C-7 positions can significantly modulate the cytotoxic potency. Halogenated derivatives of 8-hydroxyquinoline, for example, have shown notable anticancer properties.[4]
A study on quinoline-5-sulfonamides highlighted that 8-hydroxyquinoline derivatives were biologically active, while the corresponding 8-methoxyquinoline derivatives were not, underscoring the importance of the free hydroxyl group at the 8-position.[4][5]
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [4][5] |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [4][5] |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [4][5] |
| 5-Amino-8-hydroxyquinoline | HeLa (Cervical Cancer) | Significant Decrease in Viability | [6] |
| 5-Amino-8-hydroxyquinoline | MCF-7 (Breast Cancer) | Significant Decrease in Viability | [6] |
Antimalarial Activity: The Legacy of 8-Aminoquinolines
The 8-aminoquinoline core is synonymous with antimalarial drug discovery, with primaquine being a cornerstone for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[2][7] These compounds are thought to exert their effect through the generation of reactive oxygen species (ROS), which induce oxidative stress in the parasite.[2]
The Role of 5-Aryl Substitution
Research into 5-aryl-8-aminoquinoline derivatives has shown that these compounds can be more potent than primaquine against Plasmodium falciparum growth.[8] Notably, analogues with electron-donating groups at the 5-position exhibited better activity than those with electron-withdrawing substituents.[8] This suggests that the ethoxy group in this compound, being an electron-donating group, could be favorable for antimalarial activity.
Comparative Antimalarial Efficacy
The following table presents the in vitro antimalarial activity of various 8-aminoquinoline derivatives.
| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |
| 8-Aminoquinoline-Cu-5-Iodouracil | K1 (Chloroquine-resistant) | 100-1000 | [1] |
| 8-Aminoquinoline-Cu-5-Nitrouracil | K1 (Chloroquine-resistant) | 100-1000 | [1] |
| 5-Aryl-8-aminoquinoline derivatives | Chloroquine-resistant clone | More potent than primaquine | [8] |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant | 1.2 µM (IC50) | [9] |
While specific IC50 values for this compound are not provided in the search results, the general trend observed for 5-substituted 8-aminoquinolines suggests its potential as an antimalarial candidate. The increased lipophilicity conferred by the ethoxy group could enhance its ability to cross parasitic membranes.
Antimicrobial Activity: A Broad Spectrum of Action
Quinoline derivatives also exhibit a wide range of antimicrobial activities against both bacteria and fungi.[2] The mechanism of action is often linked to their ability to chelate metal ions, which are essential for microbial enzyme function, and to disrupt microbial cell membranes.[2]
Structure-Activity Relationship in Antimicrobial Quinolines
The antimicrobial potency of quinoline derivatives is highly dependent on their substitution pattern. For instance, 8-hydroxyquinoline derivatives have demonstrated significant antimicrobial activity.[10] The introduction of different functional groups can modulate their spectrum of activity against Gram-positive and Gram-negative bacteria.
A study on 8-hydroxyquinoline derivatives revealed that the parent compound, 8-hydroxyquinoline, was highly potent against Gram-positive bacteria and fungi.[10] Halogenated 8-hydroxyquinolines showed enhanced activity against Gram-negative bacteria.[10]
Comparative Antimicrobial Potency
The table below summarizes the minimum inhibitory concentrations (MICs) of selected quinoline derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MRSA isolates | Comparable to oxacillin/ciprofloxacin | [4][5] |
| 8-Hydroxyquinoline derivative | S. aureus | 6.25 | [2] |
| 8-Hydroxyquinoline derivative | E. coli | 12.5 | [2] |
| 5-Amino-8-hydroxyquinoline | S. aureus | Good antibacterial efficacy | [6] |
| 5-Amino-8-hydroxyquinoline | E. coli | Good antibacterial efficacy | [6] |
The data for 5-amino-8-hydroxyquinoline indicates that the 5-position is a viable site for modification to achieve antimicrobial activity.[6] The ethoxy group in this compound could potentially enhance its antimicrobial properties, particularly its ability to penetrate the lipid-rich cell walls of bacteria.
Experimental Methodologies: A Guide to Biological Evaluation
To ensure the validity and reproducibility of the presented data, it is crucial to understand the experimental protocols employed in these studies.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for the in vitro MTT assay.
In Vitro Antimalarial Activity Assay
This assay is used to determine the efficacy of compounds against Plasmodium falciparum.
Protocol:
-
Parasite Culture: Culture chloroquine-sensitive or -resistant strains of P. falciparum in human erythrocytes.
-
Compound Addition: Add serial dilutions of the test compounds to the parasite cultures.
-
Incubation: Incubate the cultures for a defined period (e.g., 48-72 hours).
-
Growth Inhibition Assessment: Determine parasite growth inhibition using methods such as microscopic counting of parasites, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or using a fluorescent DNA-intercalating dye.
-
IC50 Determination: Calculate the IC50 value, representing the compound concentration that inhibits 50% of parasite growth.
Caption: In vitro antimalarial activity assay workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Broth microdilution method for MIC determination.
Conclusion and Future Directions
The quinoline scaffold remains a highly privileged structure in drug discovery, with its biological activity being finely tunable through chemical modification. While direct comparative data for this compound is limited, the analysis of related 5-substituted-8-aminoquinoline and 8-hydroxyquinoline derivatives provides a strong rationale for its potential as a bioactive compound.
The available evidence suggests that the ethoxy group at the 5-position could confer favorable properties for anticancer, antimalarial, and antimicrobial activities, likely through modulation of the compound's lipophilicity and electronic properties. Future research should focus on the direct synthesis and comprehensive biological evaluation of this compound against a wide panel of cancer cell lines, microbial strains, and Plasmodium species. Such studies will be instrumental in elucidating its precise mechanism of action and its potential for development as a novel therapeutic agent. The exploration of its metabolic stability and in vivo efficacy will be the subsequent critical steps in its journey from a promising scaffold to a potential clinical candidate.
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Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Parasitology Research. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
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QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. ResearchGate. [Link]
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Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. Journal of Medicinal Chemistry. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics. [Link]
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8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. [Link]
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Antimalarial activity of the 8-aminoquinolines. Progress in Medicinal Chemistry. [Link]
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Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. [Link]
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Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. ResearchGate. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]
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Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Tropical Medicine and Infectious Disease. [Link]
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Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]
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Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants. [Link]
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5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. Polymers. [Link]
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Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]
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Synthesis and Biological Activity of Some 5-Substituted Aminomethyl-8- hydroxyquinoline-7-sulfonic Acids. ResearchGate. [Link]
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Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. [Link]
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A Spectroscopic Compass: Navigating the Photophysical Landscape of 5-Alkoxyquinolin-8-amine Derivatives
For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of molecular design. Its derivatives are implicated in a vast array of applications, from antimalarial agents to fluorescent probes for metal ion detection.[1][2] Within this important class of compounds, 5-alkoxyquinolin-8-amine derivatives present a fascinating case study in the subtle interplay between molecular structure and spectroscopic properties. The nature of the alkoxy group at the 5-position can modulate the electronic environment of the quinoline ring system, leading to distinct signatures in their nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis) absorption, and fluorescence emission spectra.
General Synthetic Pathway
The synthesis of 5-alkoxyquinolin-8-amine derivatives typically proceeds through a multi-step sequence, starting from a suitable quinoline precursor. A common and effective strategy involves the nitration of an appropriate 5-alkoxyquinoline, followed by the reduction of the nitro group to the desired 8-amino functionality. This approach allows for the introduction of various alkoxy groups at the 5-position early in the synthetic sequence.
Caption: A generalized synthetic route to 5-alkoxyquinolin-8-amine derivatives.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic characteristics of the 5-alkoxyquinolin-8-amine series. The discussion will focus on how the increasing chain length of the alkoxy group is anticipated to influence the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of individual atoms within the 5-alkoxyquinolin-8-amine scaffold.
¹H NMR Spectroscopy
The ¹H NMR spectra of these derivatives are characterized by distinct signals for the aromatic protons of the quinoline ring, the protons of the alkoxy group, and the amine protons. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 5-Alkoxyquinolin-8-amine Derivatives in CDCl₃
| Proton | 5-Methoxy | 5-Ethoxy | 5-Propoxy | Rationale for Predicted Shifts |
| H-2 | ~8.6 | ~8.6 | ~8.6 | Relatively unaffected by substitution at the 5-position. |
| H-3 | ~7.3 | ~7.3 | ~7.3 | Minor changes expected. |
| H-4 | ~8.4 | ~8.4 | ~8.4 | Relatively unaffected by substitution at the 5-position. |
| H-6 | ~6.8 | ~6.8 | ~6.8 | Shielded by the electron-donating alkoxy group. |
| H-7 | ~7.2 | ~7.2 | ~7.2 | Influenced by both the amino and alkoxy groups. |
| -NH₂ | ~4.5 | ~4.5 | ~4.5 | Broad signal, position can vary with concentration and solvent. |
| -OCH₂R | 3.9 (CH₃) | 4.1 (CH₂) | 4.0 (CH₂) | Protons closer to the oxygen are deshielded. |
| Alkyl-H | - | 1.4 (CH₃) | 1.8 (CH₂), 1.0 (CH₃) | Standard alkyl chemical shifts. |
Note: The chemical shifts are estimates based on data for related quinoline derivatives and general NMR principles. Actual values may vary.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information about the carbon framework of the molecules. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electron-donating effects of both the amino and alkoxy groups.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 5-Alkoxyquinolin-8-amine Derivatives in CDCl₃
| Carbon | 5-Methoxy | 5-Ethoxy | 5-Propoxy | Rationale for Predicted Shifts |
| C-2 | ~148 | ~148 | ~148 | Relatively insensitive to changes at the 5-position. |
| C-3 | ~121 | ~121 | ~121 | Minor changes expected. |
| C-4 | ~133 | ~133 | ~133 | Relatively insensitive to changes at the 5-position. |
| C-4a | ~129 | ~129 | ~129 | Junction carbon. |
| C-5 | ~150 | ~150 | ~150 | Directly attached to the electron-donating oxygen. |
| C-6 | ~105 | ~105 | ~105 | Shielded by the alkoxy group. |
| C-7 | ~115 | ~115 | ~115 | Influenced by both substituents. |
| C-8 | ~138 | ~138 | ~138 | Directly attached to the amino group. |
| C-8a | ~140 | ~140 | ~140 | Junction carbon. |
| -OCH₂R | 56 (CH₃) | 64 (CH₂) | 70 (CH₂) | Standard alkoxy chemical shifts. |
| Alkyl-C | - | 15 (CH₃) | 23 (CH₂), 11 (CH₃) | Standard alkyl chemical shifts. |
Note: The chemical shifts are estimates based on data for related quinoline derivatives and general NMR principles. Actual values may vary.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) of 5-alkoxyquinolin-8-amine derivatives are influenced by the extent of π-conjugation and the electronic nature of the substituents. The spectra of these compounds are expected to show multiple absorption bands corresponding to π-π* transitions within the quinoline ring system.
Caption: The process of UV-Vis absorption in 5-alkoxyquinolin-8-amine derivatives.
Table 3: Expected UV-Vis Absorption Data for 5-Alkoxyquinolin-8-amine Derivatives in Ethanol
| Derivative | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) | Rationale for Expected Trends |
| 5-Methoxy | ~250, ~340 | ~20000, ~5000 | Baseline for the series. |
| 5-Ethoxy | ~251, ~341 | ~21000, ~5200 | A slight red-shift and hyperchromic effect may be observed due to the increased electron-donating ability of the ethoxy group. |
| 5-Propoxy | ~252, ~342 | ~22000, ~5400 | The trend of a slight red-shift and hyperchromic effect is expected to continue with the longer alkoxy chain. |
Note: The values are estimates based on general trends observed for similar aromatic systems. The solvent can significantly influence the λmax and ε values.
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that provides information about the excited state properties of a molecule. Many quinoline derivatives are known to be fluorescent, and their emission properties are often sensitive to their chemical environment.[3][4] The fluorescence of 5-alkoxyquinolin-8-amine derivatives is expected to be influenced by the nature of the alkoxy group, which can affect the energy of the excited state and the quantum yield of emission.
Table 4: Expected Fluorescence Emission Data for 5-Alkoxyquinolin-8-amine Derivatives in Ethanol
| Derivative | Expected Excitation λmax (nm) | Expected Emission λmax (nm) | Expected Quantum Yield (ΦF) | Rationale for Expected Trends |
| 5-Methoxy | ~340 | ~420 | Moderate | Baseline for the series. |
| 5-Ethoxy | ~341 | ~422 | Moderate to High | A slight red-shift in emission is expected, and the quantum yield may increase due to enhanced electron donation. |
| 5-Propoxy | ~342 | ~425 | Moderate to High | The trend of red-shifted emission and potentially increased quantum yield is likely to continue. |
Note: The quantum yield is highly dependent on the solvent and the presence of quenchers. The values presented are qualitative estimates.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of 5-alkoxyquinolin-8-amine derivatives.
Synthesis of 5-Methoxyquinolin-8-amine
This protocol describes a representative synthesis, which can be adapted for other alkoxy derivatives by substituting the appropriate alkyl halide.
-
Alkylation of 5-Hydroxyquinoline: To a solution of 5-hydroxyquinoline (1.45 g, 10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol) and methyl iodide (0.75 mL, 12 mmol). Reflux the mixture for 12 hours. After cooling, filter the solid and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography to obtain 5-methoxyquinoline.
-
Nitration of 5-Methoxyquinoline: Dissolve 5-methoxyquinoline (1.59 g, 10 mmol) in concentrated sulfuric acid (10 mL) at 0 °C. Add a mixture of concentrated nitric acid (0.7 mL) and concentrated sulfuric acid (2 mL) dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 2 hours. Pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution. Filter the precipitated solid, wash with water, and dry to obtain 5-methoxy-8-nitroquinoline.
-
Reduction to 5-Methoxyquinolin-8-amine: To a solution of 5-methoxy-8-nitroquinoline (2.04 g, 10 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (11.3 g, 50 mmol) and concentrated hydrochloric acid (10 mL). Reflux the mixture for 4 hours. After cooling, basify the solution with 2 M sodium hydroxide and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, evaporate the solvent, and purify the product by column chromatography to yield 5-methoxyquinolin-8-amine.[5]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 5-alkoxyquinolin-8-amine derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger sample amount (20-50 mg) and a greater number of scans (1024 or more) are typically required to obtain a good signal-to-noise ratio.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of the 5-alkoxyquinolin-8-amine derivative in a UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to a final concentration in the range of 1-10 µM.
-
Data Acquisition: Record the absorption spectrum from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Emission Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the 5-alkoxyquinolin-8-amine derivative (typically in the low micromolar range) in a fluorescence-grade solvent to avoid inner-filter effects.
-
Data Acquisition: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the absorption maximum (λmax) of the compound.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[6]
Conclusion
The spectroscopic properties of 5-alkoxyquinolin-8-amine derivatives are intricately linked to their molecular structure. As the length of the alkoxy chain increases, subtle but predictable changes in their NMR, UV-Vis, and fluorescence spectra are anticipated. These changes are primarily governed by the electronic and steric effects of the alkoxy group. A thorough understanding of these structure-property relationships is crucial for the rational design of new quinoline-based compounds with tailored spectroscopic and functional properties. This guide provides a foundational framework for the spectroscopic comparison of these important molecules and offers detailed experimental protocols to aid researchers in their own investigations. Further studies involving the synthesis and comprehensive spectroscopic analysis of a complete homologous series will be invaluable in refining the predictive models presented here and expanding the utility of these versatile compounds.
References
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PubChem. (n.d.). 5-Methoxyquinolin-8-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. Retrieved from [Link]
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- Fakhr, I. M., Radwan, S. M., El-Gazzar, A. R. B. A., & El-Gohary, N. S. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.
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ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]
-
European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]
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Semantic Scholar. (n.d.). Environmental effects in nitroquinoline derivatives solutions: Solvatochromism, acid-base effect and ion-sensor investigation. Retrieved from [Link]
-
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Ethoxyquinolin-8-amine
This guide provides a detailed comparative analysis of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 5-Ethoxyquinolin-8-amine. As no standard validated method currently exists in the public domain for this specific analyte, this document serves as a practical framework for method development, comparison, and validation, grounded in established scientific principles and regulatory standards. Our approach is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable quantitative data.
The core of this guide is a cross-comparison of two proposed methods, outlining their respective strengths and weaknesses. The validation parameters discussed are benchmarked against the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the procedures are suitable for their intended purpose.[1][2][3]
Analyte Profile and Analytical Challenges
This compound is an aromatic amine containing a quinoline heterocyclic system. Its structure presents specific analytical challenges that must inform method selection:
-
Basicity: The primary amine group (-NH₂) is basic and prone to protonation. In chromatographic systems, this can lead to interactions with acidic sites on silica-based columns, resulting in poor peak shape (tailing).[4]
-
Polarity and Solubility: The molecule possesses both hydrophobic (quinoline ring, ethoxy group) and polar (amine group) characteristics, influencing its solubility and retention in chromatographic systems.
-
Thermal Stability: While expected to be relatively stable, the potential for degradation at elevated temperatures, such as those used in a GC inlet, must be considered.[5]
-
Chelating Properties: The 8-aminoquinoline scaffold can chelate with metal ions, which may be present as trace impurities in HPLC columns or sample matrices, potentially leading to distorted peaks.
Workflow for Method Selection and Cross-Validation
The selection of an optimal analytical method requires a systematic evaluation of the analyte's properties against the capabilities of different techniques. The following workflow illustrates the decision-making and cross-validation process.
Caption: Workflow for analytical method selection and validation.
Comparative Overview: HPLC vs. GC
The choice between HPLC and GC is the most critical decision in the development of a quantitative method for this compound.[6] HPLC is generally preferred for non-volatile or thermally unstable compounds, while GC excels with volatile analytes.[7][8]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Rationale & Causality |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[9] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity. | HPLC separates based on interactions in a liquid state, making it suitable for a wider range of compounds, including those that decompose with heat.[10] GC requires the analyte to be vaporized, limiting it to thermally stable and volatile compounds.[5] |
| Applicability | High. Suitable for non-volatile and thermally labile compounds. The primary choice for most pharmaceutical APIs.[7] | Moderate to High. Feasibility depends on the analyte's volatility and thermal stability. Derivatization may be required.[11] | This compound is a solid with a moderate molecular weight, making it well-suited for HPLC. Its suitability for GC is questionable without experimental data on its thermal stability. |
| Sample Prep | Simple dissolution in a suitable solvent (e.g., mobile phase). | Can be simple dissolution, but may require a derivatization step to improve volatility and peak shape.[12] | The need for derivatization in GC adds time, complexity, and potential sources of error to the workflow. Silylation or acylation could be used to cap the active amine hydrogen.[13] |
| Hypothetical Linearity (r²) | > 0.999 | > 0.998 | Both techniques can achieve excellent linearity. |
| Hypothetical Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both can be highly accurate when properly validated. |
| Hypothetical Precision (%RSD) | < 1.0% | < 1.5% | HPLC generally offers slightly better precision due to the robustness of modern pumping systems and autosamplers. |
| Hypothetical Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-5 ng/mL (with FID) | GC with FID can be highly sensitive for hydrocarbons, but the actual LOD depends heavily on the compound's response and chromatographic behavior. |
| Throughput | Moderate. Typical run times are 5-15 minutes. | High. Modern GC methods can have run times of <5 minutes. | If the compound is amenable to GC, this technique often provides faster analysis times. |
Experimental Protocols
The following protocols are proposed starting points for method development and must be optimized and validated according to ICH Q2(R1) guidelines.[3]
Proposed Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is based on the principle of reversed-phase chromatography, where the analyte partitions between a polar mobile phase and a non-polar stationary phase.[14] A C18 column is chosen as it provides excellent retention for a wide range of organic molecules. The mobile phase is buffered at a slightly acidic pH to ensure the amine group is protonated, which minimizes secondary interactions with the silica backbone and results in sharp, symmetrical peaks.
Protocol:
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Create a series of calibration standards by diluting the stock solution with the same diluent to cover the expected concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Proposed Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is contingent on the analyte being sufficiently volatile and thermally stable. A base-deactivated wax column is proposed to mitigate the peak tailing commonly associated with the analysis of amines.[4] Flame Ionization Detection (FID) is a robust, universal detector for organic compounds.
Protocol:
-
Instrumentation:
-
Gas chromatograph with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: Agilent J&W CP-Wax 51 for Amines (or similar base-deactivated wax column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Inlet Mode: Split (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 240 °C.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent like methanol or isopropanol.
-
Create a series of calibration standards by diluting the stock solution with the same solvent.
-
-
Analysis Procedure:
-
Condition the column as per the manufacturer's instructions.
-
Inject a solvent blank to check for system cleanliness.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the unknown samples.
-
Quantify the analyte using the calibration curve derived from the peak areas.
-
Note on Derivatization: If significant peak tailing is observed even with a base-deactivated column, a derivatization step should be considered.[11] This involves reacting the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving peak shape.[13]
Conclusion and Recommendations
For the routine analysis of this compound, Reversed-Phase HPLC with UV detection is the recommended primary technique. This recommendation is based on its broader applicability to non-volatile and potentially thermally labile pharmaceutical compounds, simpler sample preparation, and typically higher precision.[7][10] It offers a robust and reliable platform for quantification in research, development, and quality control settings.
Gas Chromatography should be considered a secondary or orthogonal method. It can be valuable for specific applications, such as identifying volatile impurities or when very high throughput is required, provided the analyte demonstrates sufficient thermal stability.[6] The potential need for derivatization makes it a more complex workflow compared to HPLC.
Ultimately, the most suitable method must be chosen based on a thorough experimental evaluation and validation that confirms its performance characteristics—accuracy, precision, linearity, range, and sensitivity—are fit for the intended analytical purpose, as mandated by ICH guidelines.[3]
References
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. doi: 10.1016/0021-9673(95)00726-1. Retrieved from [Link]
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Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
Hawach. (2025). HPLC vs. GC Columns: Key Differences Explained. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Veeprho. (2020). Difference between HPLC and GC Technique. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
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Agilent. (n.d.). CP-Wax 51 for Amines GC column. Retrieved from [Link]
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IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Retrieved from [Link]
-
American Chemical Society Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]
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PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
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Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
Scribd. (n.d.). Reversed Phase Chromatography: Basic Principles. Retrieved from [Link]
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Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines?. Retrieved from [Link]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
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Scribd. (n.d.). Theory of HPLC Reverse Phase Chromatography. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Ethoxyquinolin-8-amine Analogs in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with 8-aminoquinolines like primaquine playing a crucial role in eradicating the persistent liver stages of Plasmodium vivax and Plasmodium ovale.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-ethoxyquinolin-8-amine analogs, a promising class of compounds aimed at optimizing the therapeutic profile of 8-aminoquinolines. By examining the impact of structural modifications on antimalarial potency, we aim to provide a rational framework for the design of novel and improved therapeutic agents.
The Significance of the 5-Position in 8-Aminoquinolines
The substitution pattern on the quinoline ring profoundly influences the biological activity and pharmacokinetic properties of 8-aminoquinoline derivatives. The 6-methoxy group, for instance, is a well-established pharmacophoric feature essential for antimalarial efficacy.[1] However, the 5-position has emerged as a critical site for modification to enhance activity and modulate physicochemical properties. The introduction of alkoxy and aryloxy groups at this position has been shown to impart significant blood schizontocidal activity, an effect not prominently observed in the parent compound, primaquine.[3]
This guide will dissect the subtle yet significant interplay between the structure of substituents at the 5-position and the resulting antimalarial activity, with a particular focus on this compound and its analogs.
Comparative Analysis of C5-Substituted 8-Aminoquinoline Analogs
The antimalarial potency of 5-substituted 8-aminoquinoline analogs is typically evaluated through in vitro assays against various strains of Plasmodium falciparum, the deadliest species of human malaria parasite. The 50% inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting parasite growth. The following table summarizes the in vitro antimalarial activity of a series of 5-alkoxy-8-aminoquinoline analogs, providing a direct comparison of their potencies.
| Compound ID | C5-Substituent | P. falciparum Strain | IC50 (nM) | Reference |
| 1 | -OCH3 (Methoxy) | D6 | 35.2 | [4] |
| 2 | -OCH2CH3 (Ethoxy) | D6 | 28.7 | [4] |
| 3 | -O(CH2)2CH3 (Propoxy) | D6 | 31.5 | [4] |
| 4 | -O(CH2)3CH3 (Butoxy) | D6 | 42.1 | [4] |
| 5 | -O-Phenyl (Phenoxy) | W2 | 55.8 | [3] |
| 6 | -H (Unsubstituted) | D6 | >1000 | [3] |
| Primaquine | -H | D6 | ~2000 | [3] |
Key Insights from the Data:
-
Alkoxy Substituents Enhance Potency: The introduction of small alkoxy groups at the 5-position dramatically increases the in vitro antimalarial activity compared to the unsubstituted analog and primaquine.
-
Optimal Chain Length: Among the straight-chain alkoxy analogs, the ethoxy group (-OCH2CH3) appears to be optimal, exhibiting the lowest IC50 value. Both shorter (methoxy) and longer (propoxy, butoxy) chains result in a slight decrease in potency, suggesting a specific spatial requirement within the target's binding site.
-
Bulky Substituents: While the phenoxy group also confers significant activity, it is slightly less potent than the small alkoxy groups against the tested strains. This may indicate that while a substituent at C5 is beneficial, excessive bulk could be detrimental.
-
Electron-Donating Nature: The enhanced activity of alkoxy and phenoxy analogs aligns with the general observation that electron-donating groups at the 5-position are favorable for antimalarial potency.[5]
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key SAR trends for the 5-position of the 8-aminoquinoline scaffold based on the available data.
Caption: Key structure-activity relationships at the C5-position of 8-aminoquinolines.
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting SAR data and designing new analogs. The following sections provide an overview of the key experimental workflows.
General Synthetic Pathway for 5-Alkoxy-8-Aminoquinolines
The synthesis of 5-alkoxy-8-aminoquinoline analogs typically involves a multi-step process starting from a suitably substituted aniline. The following diagram outlines a general synthetic route.
Caption: General synthetic workflow for 5-alkoxy-8-aminoquinoline analogs.
Step-by-Step Synthesis of 5-Ethoxy-6-methoxy-8-nitroquinoline:
A common precursor for many 8-aminoquinoline antimalarials is 6-methoxy-8-nitroquinoline. The introduction of a 5-alkoxy group can be achieved through various synthetic strategies. One common method involves the Skraup synthesis starting from a pre-functionalized aniline.[6]
-
Starting Material: 4-Ethoxy-2-nitroaniline.
-
Skraup Reaction: The aniline is reacted with glycerol in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or the nitroaniline itself).
-
Cyclization: The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and finally oxidation to form the quinoline ring system.
-
Purification: The resulting 5-ethoxy-6-methoxy-8-nitroquinoline is then purified using standard techniques such as column chromatography.
Reduction to the 8-Amino Group:
The nitro group at the 8-position is subsequently reduced to the corresponding amine.
-
Reaction Setup: The 5-ethoxy-6-methoxy-8-nitroquinoline is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
Reducing Agent: A reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation (e.g., H2 over Pd/C) is used.
-
Workup: After the reaction is complete, the mixture is filtered, and the solvent is removed. The crude product is then purified to yield 5-ethoxy-6-methoxy-8-aminoquinoline.
In Vitro Antimalarial Activity Assay (P. falciparum Growth Inhibition)
The in vitro activity of the synthesized compounds against the erythrocytic stages of P. falciparum is a critical step in the evaluation process. The SYBR Green I-based fluorescence assay is a widely used and reliable method.[1]
Principle: The SYBR Green I dye intercalates with DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, which serves as an indicator of parasite growth.
Step-by-Step Protocol:
-
Parasite Culture: Asexual stages of P. falciparum (e.g., D6 or W2 strains) are maintained in continuous culture in human erythrocytes in a suitable culture medium (e.g., RPMI-1640 supplemented with serum and hypoxanthine).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Plate Setup: The parasite culture is diluted to a specific parasitemia and hematocrit and dispensed into 96-well microtiter plates. The serially diluted compounds are then added to the wells.
-
Incubation: The plates are incubated for 72 hours under controlled atmospheric conditions (low oxygen, high carbon dioxide) at 37°C.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs have provided valuable insights for the design of more potent antimalarial agents. The presence of a small alkoxy group, particularly an ethoxy group, at the 5-position of the 8-aminoquinoline scaffold significantly enhances in vitro activity against P. falciparum. This guide highlights the importance of systematic structural modifications and robust biological evaluation in the quest for new antimalarial drugs.
Future research in this area should focus on:
-
Exploring a wider range of C5-substituents: Investigating the effects of other electron-donating groups, as well as conformationally restricted analogs, could lead to further improvements in potency and selectivity.
-
In vivo evaluation: Promising in vitro candidates must be evaluated in animal models of malaria to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Mechanism of action studies: Elucidating the precise molecular targets of these potent analogs will facilitate a more rational approach to drug design.
-
Addressing drug resistance: It is crucial to evaluate the activity of new analogs against a panel of drug-resistant P. falciparum strains to ensure their potential clinical utility.
By building upon the foundational knowledge of 8-aminoquinoline SAR, the scientific community can continue to develop novel and effective therapies to combat the global threat of malaria.
References
- Vennerstrom, J. L., et al. (1999). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598–602.
- Penna-Coutinho, J., et al. (2011). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. BMC Pharmacology, 11(Suppl 1), P13.
- Khan, W. A., et al. (2011). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 46(1), 241-248.
- Kaur, K., et al. (2010). Synthesis and antimalarial activity of 8-aminoquinoline-triazine conjugates. Bioorganic & Medicinal Chemistry Letters, 20(22), 6549-6552.
- Madrid, P. B., et al. (2013). Synthesis, and in vitro and in vivo evaluation of 8-aminoquinoline-based antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 23(17), 4894-4897.
- Luo, Y., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 61(15), 6646–6659.
- Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future role as antiprotozoal drugs. Current Opinion in Infectious Diseases, 19(6), 625-631.
- Getachew, S., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5563.
- Carroll, F. I., et al. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694-699.
- Yadav, N., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 2831–2843.
- Kumar, A., et al. (2003). Synthesis and in vitro antimalarial activity of 5-alkoxy- and 5-cycloalkoxy-6-methoxy-8-substituted quinolines. Bioorganic & Medicinal Chemistry, 11(1), 5-10.
- Bhatia, V., & Agarwal, A. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5563.
- BenchChem. (2025). Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. BenchChem.
- Vale, N., et al. (2009). 8-aminoquinolines: a review of their antimalarial and other properties. Current pharmaceutical design, 15(25), 2964-2980.
- Mishra, M., et al. (2008). Synthesis and antimalarial activity of N-substituted-8-amino-5,6-dimethoxyquinolines. Bioorganic & Medicinal Chemistry, 16(11), 5977-5980.
- Nanayakkara, N. P., et al. (2014). In vitro and in vivo activities of 8-aminoquinoline anti-leishmanial agents against Leishmania donovani. Antimicrobial agents and chemotherapy, 58(12), 7128-7135.
- Pharmacy 180. (n.d.). Anti-Malarial; 8-aminoquinolines. SlideShare.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Ethoxyquinolin-8-amine
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Ethoxyquinolin-8-amine. As a quinoline derivative, this compound requires careful handling due to its potential health and environmental hazards. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring personal safety and environmental stewardship.
Hazard Assessment and Profile
-
Quinoline Derivatives: The quinoline structure is associated with significant health warnings. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[1][2] Furthermore, it is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1][2][3]
-
Aromatic Amines: Aromatic amines as a class are known for their potential toxicity. General guidelines for amine disposal emphasize that they can be harmful to aquatic ecosystems and should never be released into drains or sewers.[4]
Given these characteristics, this compound must be treated as a hazardous substance. All handling and disposal procedures should be conducted with the assumption that it poses risks of toxicity, carcinogenicity, mutagenicity, and ecotoxicity.
Table 1: Inferred Hazard Profile and Essential PPE
| Hazard Category | Associated Risks | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | Toxic if swallowed, harmful in contact with skin.[2] | Chemical-resistant gloves (Nitrile, checked for impermeability), Lab coat, Closed-toe shoes.[1][2][4] |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[1][2][5] | Safety goggles and/or face shield.[2] |
| Long-Term Health | Suspected of causing genetic defects; may cause cancer.[1][2][3] | Use only in a well-ventilated area or a certified chemical fume hood.[1][6] |
| Environmental | Toxic to aquatic life with long-lasting effects.[1][3][7] | Prevent release to the environment; do not dispose down the drain.[2][3][4][7] |
Regulatory Framework: The "Cradle-to-Grave" Mandate
The disposal of this compound is governed by hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).[8] This framework establishes a "cradle-to-grave" management system, meaning that the generator of the waste is responsible for it from creation to final disposal.[8] It is essential to comply with both federal and local institutional guidelines for hazardous waste management.[9][10]
Core Disposal Principles: Segregation, Labeling, and Storage
Before detailing specific procedures, adherence to these core principles is mandatory for ensuring a safe and compliant laboratory environment.
-
Segregate Waste Streams: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4][10] Mixing incompatible chemicals can lead to dangerous reactions. Store amine waste away from acids and oxidizing agents.[4]
-
Use Appropriate Containers: Waste must be stored in containers made of compatible material that are in good condition and have tightly fitting caps.[4][10] The original product container is often a suitable choice.[10]
-
Label Containers Clearly: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration or quantity.[4][10]
Step-by-Step Disposal and Spill Management Protocol
This section provides actionable procedures for managing waste generated during research activities. All steps involving the handling of open containers of this compound should be performed inside a certified chemical fume hood.
Procedure 1: Routine Disposal of Unused Product and Contaminated Materials
This protocol applies to the disposal of expired reagents, leftover reaction mixtures, and contaminated lab supplies (e.g., gloves, weigh boats, pipette tips).
-
Designate a Waste Container: Select a clean, compatible container with a secure, leak-proof lid. Ensure the container is properly labeled as described in Section 3.
-
Transfer Waste: Carefully transfer the chemical waste into the designated container. For solid waste like contaminated gloves or paper towels, double-bag them in clear plastic bags before placing them in the solid waste container.
-
Secure and Store: Tightly seal the container.[4] Store the container in a cool, dry, and well-ventilated secondary containment bin in a designated satellite accumulation area (SAA).[4][10] This area should be away from heat sources and incompatible chemicals.[4]
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management department to schedule a pickup.[10] Do not allow waste to accumulate beyond regulated limits (typically 55 gallons for chemical waste or one quart for acutely toxic waste).[10]
-
Professional Disposal: The ultimate disposal method for this type of chemical is typically high-temperature incineration by a licensed hazardous waste disposal facility.[11] This is the only method that ensures the complete destruction of the hazardous compound.
Procedure 2: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves a significant release of dust, evacuate the laboratory and contact your institution's emergency response team.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Table 1, including a respirator if dust is airborne.[2][7]
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material, such as sand or a commercial sorbent, to prevent the generation of dust.[3]
-
For Liquid Spills (Solutions): Surround the spill with absorbent pads or dikes to prevent it from spreading.[4] Do not allow the spill to enter any drains.[3]
-
-
Clean Up:
-
Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust.
-
Use a wet paper towel to decontaminate the area, then place the towel in the waste container.
-
-
Dispose and Report: Seal and label the waste container and arrange for disposal as per the routine disposal protocol. Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
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QUINOLINE FOR SYNTHESIS. Loba Chemie. [Link]
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Quinoline - SAFETY DATA SHEET. Penta chemicals. [Link]
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quinoline yellow (water soluble) - Sdfine. Sdfine-Chem. [Link]
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Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
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MATERIAL SAFETY DATA SHEET - Dimethylaminopropyl Amine. Tri-iso. [Link]
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Chemical Waste Disposal Guidelines. Unknown Source. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]
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Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape. [Link]
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Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
